SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE
Description
The exact mass of the compound Sodium bis(2-methylpropyl)phosphinodithioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
13360-78-6 |
|---|---|
Molecular Formula |
C8H19NaPS2 |
Molecular Weight |
233.3 g/mol |
IUPAC Name |
sodium;bis(2-methylpropyl)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2.Na/c1-7(2)5-9(10,11)6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,10,11); |
InChI Key |
UIQQXHHMGXBPQH-UHFFFAOYSA-N |
SMILES |
CC(C)CP(=S)(CC(C)C)[S-].[Na+] |
Canonical SMILES |
CC(C)CP(=S)(CC(C)C)S.[Na] |
Other CAS No. |
13360-78-6 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Sodium Di(isobutyl)dithiophosphinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium di(isobutyl)dithiophosphinate, a compound of significant interest in various industrial and research applications, is primarily utilized as a highly selective collector in the flotation of sulfide ores, particularly those containing copper, lead, and zinc. Its unique molecular structure allows for strong and selective interactions with the surfaces of these minerals, facilitating their separation from gangue materials. Beyond its metallurgical applications, this organophosphorus compound and its derivatives are explored in fields such as materials science and organic synthesis. This technical guide provides an in-depth overview of the predominant synthesis route for this compound, focusing on the widely employed Grignard reagent method. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for laboratory and pilot-scale production.
Primary Synthesis Route: The Grignard Reagent Method
The most common and scalable method for synthesizing this compound involves a three-step process utilizing a Grignard reagent.[1] This pathway is favored due to the ready availability of the starting materials and generally high yields. The overall process can be summarized as follows:
-
Formation of Isobutylmagnesium Bromide: The synthesis begins with the preparation of the Grignard reagent, isobutylmagnesium bromide, from the reaction of isobutyl bromide with magnesium metal.
-
Synthesis of the Intermediate: The Grignard reagent is then reacted with thiophosphoryl chloride (PSCl₃) to form the key intermediate, tetra-isobutyl bis(phosphinothioyl) (also described as tetra-isobutyl di-sulfur-bridged phosphine).
-
Formation of the Final Product: The intermediate is subsequently reacted with a sulfurating agent, typically a mixture of sodium sulfide and elemental sulfur, to yield the final product, this compound.
Experimental Protocols
The following protocols are based on established methodologies and provide a detailed guide for each step of the synthesis.
Step 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)
This initial step involves the formation of the organometallic Grignard reagent, which serves as the nucleophilic isobutyl source for the subsequent reaction.
Methodology:
-
To a reaction vessel equipped with a stirrer and reflux condenser, add magnesium turnings and a small crystal of iodine in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Slowly add a solution of isobutyl bromide in the same solvent to initiate the reaction. The iodine helps to activate the magnesium surface.
-
Once the reaction has started, the remaining isobutyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure the complete reaction of the magnesium.[1]
Step 2: Synthesis of Tetra-isobutyl bis(phosphinothioyl)
In this step, the Grignard reagent is carefully reacted with thiophosphoryl chloride to form the phosphine intermediate.
Methodology:
-
The prepared Grignard reagent solution is cooled in an ice-water bath under a nitrogen atmosphere.
-
A solution of thiophosphoryl chloride in an anhydrous solvent (e.g., tetrahydrofuran) is added dropwise to the cooled Grignard reagent, maintaining the temperature below 10°C.
-
Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred for approximately 16 hours.[1]
-
The reaction is then quenched by carefully adding it to a cold (iced) dilute sulfuric acid solution for hydrolysis.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic phases are washed with water and dried, and the solvent is removed by rotary evaporation to yield tetra-isobutyl bis(phosphinothioyl) as a pale yellow liquid.[1]
Step 3: Synthesis of this compound
The final step involves the sulfurization and cleavage of the intermediate to form the desired sodium salt.
Methodology:
-
The tetra-isobutyl bis(phosphinothioyl) intermediate is placed in a reaction flask.
-
A mixture of elemental sulfur, hydrated sodium sulfide (e.g., Na₂S·9H₂O), and a phase transfer catalyst (e.g., tetrabutylammonium bromide) is added.[1]
-
The mixture is heated to 130°C and stirred for 3 hours.[1]
-
After cooling to room temperature, water is added to the reaction mixture, and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic extracts are dried, and the solvent is evaporated to yield this compound as a reddish-brown solid.[1]
Quantitative Data
The following table summarizes the typical yields for each step of the synthesis process as described in the experimental protocols.
| Step | Product | Starting Materials | Typical Yield |
| 1 & 2 | Tetra-isobutyl bis(phosphinothioyl) | Isobutyl Bromide, Magnesium, Thiophosphoryl Chloride | ~91.0%[1] |
| 3 | This compound | Tetra-isobutyl bis(phosphinothioyl), Sulfur, Sodium Sulfide | ~83.1%[1] |
| Overall | This compound | Isobutyl Bromide, Magnesium, Thiophosphoryl Chloride, Sulfur, Sodium Sulfide | ~75.6% |
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthesis workflow for this compound.
Caption: Step-by-step experimental procedure flow.
Conclusion
The Grignard reagent method provides a reliable and high-yielding route to this compound. Careful control of reaction conditions, particularly temperature during the addition of thiophosphoryl chloride, is crucial for achieving high yields and purity of the intermediate. The use of a phase transfer catalyst in the final step facilitates the reaction between the organic intermediate and the inorganic sulfurating agents, leading to an efficient conversion to the final product. The protocols and data presented in this guide offer a solid foundation for the synthesis of this important chemical compound for research and industrial applications.
References
Physicochemical Properties of Sodium Di(isobutyl)dithiophosphinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium di(isobutyl)dithiophosphinate (Na[iBu₂PS₂]) is an organophosphorus compound with significant industrial applications, primarily as a collector in the froth flotation process for the separation of sulfide minerals.[1] A thorough understanding of its physicochemical properties is paramount for optimizing its use, ensuring safety in handling and storage, and exploring potential new applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visual representation of a key experimental workflow.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent the most current and reliable data available.
| Property | Value | Units | Conditions |
| Molecular Formula | C₈H₁₈NaPS₂ | - | - |
| Molecular Weight | 232.32 | g/mol | - |
| Appearance | Yellowish liquid | - | - |
| pKa | 7.1 | - | at 20 °C |
| Water Solubility | 500 | g/L | at 20 °C |
| Boiling Point | 378.5 | °C | at 101,325 Pa |
| Density | 1.14 | g/cm³ | - |
| Specific Gravity | 1.14 | - | - |
| Vapor Pressure | 0.112 | Pa | at 20 °C |
| Flash Point | 93 | °C | - |
| Stability | Forms stable aqueous solutions | - | - |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Determination of Water Solubility
Objective: To quantitatively determine the solubility of this compound in water at a specified temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of water in several flasks.
-
Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 20 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature.
-
Filter the aliquot immediately using a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with a known volume of water.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method.
-
Calculate the solubility in g/L based on the measured concentration and the dilution factor.
Determination of pKa
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.
Materials:
-
This compound solution of known concentration
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Pipette a known volume of the this compound solution into a beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized strong acid, recording the pH after each incremental addition of the acid.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution as a function of the volume of acid added.
-
The pKa is the pH at the half-equivalence point, where half of the di(isobutyl)dithiophosphinate has been protonated.
Visualizations
Experimental Workflow for Water Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the water solubility of this compound.
Caption: Workflow for determining the water solubility of a compound.
Logical Relationship in Froth Flotation
This compound's primary role is as a collector in froth flotation. This diagram illustrates its logical function in this process.
Caption: Logical steps of mineral separation using a collector.
Conclusion
This technical guide provides essential physicochemical data and standardized experimental methodologies for this compound. The presented information is critical for professionals engaged in research, development, and industrial applications involving this compound. The structured data and detailed protocols facilitate a deeper understanding and safer, more effective utilization of this compound.
References
Unveiling Sodium Di(isobutyl)dithiophosphinate (CAS 13360-78-6): A Technical Overview of a Prominent Industrial Compound
For Immediate Release
[City, State] – [Date] – Sodium di(isobutyl)dithiophosphinate, identified by CAS number 13360-78-6, is a significant organophosphorus compound with well-established applications in several industrial sectors. While its utility in mining and materials science is extensively documented, a comprehensive review of available scientific literature reveals a notable absence of research into its applications in the fields of biology, pharmacology, and drug development. This technical guide provides a detailed summary of the existing knowledge on this compound, focusing on its chemical identity, industrial uses, and available toxicological data, while also addressing the current void in biomedical research.
Chemical Identity and Properties
This compound is an organophosphorus salt with the chemical formula C₈H₁₈NaPS₂. It is also known by several synonyms, including Aerophine 3418A, Diisobutyldithiophosphinic acid sodium salt, and Sodium di(isobutyl)dithiophosphite. The compound is typically supplied as a 50% aqueous solution, appearing as a colorless to light yellow, mobile liquid.
| Property | Value |
| Molecular Formula | C₈H₁₈NaPS₂ |
| Molecular Weight | 232.32 g/mol |
| CAS Number | 13360-78-6 |
| Appearance | Colorless to light yellow liquid (as 50% aqueous solution) |
| Solubility | Miscible with water |
Core Industrial Applications
The primary applications of this compound are centered around its properties as a highly effective collector in mineral flotation, a corrosion inhibitor, and a vulcanization accelerator.
Mineral Flotation
This compound, particularly under the trade name Aerophine® 3418A, is a widely used collector in the mining industry for the flotation of sulfide minerals. It has demonstrated high selectivity for copper, lead, and zinc sulfide ores, as well as for precious metals like gold and silver, especially in complex polymetallic ores. Its effectiveness lies in its ability to selectively bind to the surface of these minerals, rendering them hydrophobic and allowing for their separation from gangue materials in the flotation process.
Corrosion Inhibition
The compound's molecular structure allows it to form a protective film on metal surfaces, thereby inhibiting corrosion. This property makes it a valuable component in various industrial lubricants and metalworking fluids.
Rubber Vulcanization
In the rubber industry, this compound functions as a vulcanization accelerator. It participates in the cross-linking of polymer chains, a critical step in enhancing the durability, elasticity, and strength of rubber products.
Toxicological Profile
The available toxicological data for this compound is primarily focused on occupational safety and handling. The information is largely derived from acute toxicity studies and irritation tests.
| Test | Species | Route | Result | Reference |
| Acute Oral LD50 | Rat | Oral | 3.35 g/kg | [1] |
| Acute Dermal LD50 | Rabbit | Dermal | > 5.0 g/kg | [1] |
| Skin Irritation | Rabbit | Dermal | Mild to Moderate Irritation | [1] |
| Eye Irritation | Rabbit | Ocular | Moderate Irritation | [1] |
These studies indicate that this compound has low acute toxicity via oral and dermal routes. However, it can cause skin and eye irritation, necessitating the use of appropriate personal protective equipment during handling.
The Absence of Biomedical Research Applications
Despite its well-defined industrial roles, extensive searches of scientific databases and literature have not yielded any significant research on the biological, pharmacological, or therapeutic applications of this compound. Key areas where data is currently lacking for a biomedical research audience include:
-
Mechanism of Action: There is no published research detailing the compound's mechanism of action in biological systems.
-
Signaling Pathways: No studies have been identified that investigate the effect of this compound on any cellular signaling pathways.
-
In Vitro and In Vivo Studies: Beyond basic toxicological assessments, there is a lack of in vitro or in vivo studies exploring its potential biological effects.
-
Drug Development: The compound is not currently a subject of investigation in any publicly available drug development programs.
This lack of data precludes the creation of detailed experimental protocols, quantitative data tables for biological activity, or signaling pathway diagrams as there is no foundational research to draw upon.
Logical Relationship of Current Knowledge
The following diagram illustrates the current state of knowledge regarding this compound, highlighting its established industrial applications and the notable gap in biomedical research.
Conclusion
References
Technical Guide: Solubility of Sodium Di(isobutyl)dithiophosphinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium di(isobutyl)dithiophosphinate is a compound of significant interest across various industrial and research sectors. Its applications range from a collector in mineral flotation processes to a component in the synthesis of more complex molecules.[1] The effectiveness of this compound in these applications is often contingent on its behavior in different solvent systems. While its aqueous solubility is documented to be 500 g/L at 20°C, a comprehensive understanding of its solubility in organic solvents is crucial for process optimization, reaction condition selection, and the development of new applications.
This guide provides a detailed framework for determining the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on equipping researchers with the necessary experimental protocols and analytical considerations to generate this critical data in-house.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The table below is provided as a template for researchers to populate with their experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | ||||
| e.g., Ethanol | ||||
| e.g., Acetone | ||||
| e.g., Toluene | ||||
| e.g., Dichloromethane | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Hexane |
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal equilibrium method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Temperature-controlled shaker or incubator
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight caps
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or ICP-OES/MS for sodium or phosphorus)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid remains at the bottom.
-
To each vial, add a precise volume of the chosen organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solvent is fully saturated with the solute. The exact time should be determined by preliminary experiments where the concentration of the solute in the supernatant is measured at different time points until it reaches a constant value.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker, ensuring the undissolved solid is not disturbed.
-
Allow the vials to stand for a short period to let the solid settle.
-
Withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) pipette or syringe.
-
Immediately filter the collected supernatant through a syringe filter (also pre-warmed) to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Measured Concentration × Dilution Factor × Volume of Sample) / 10
-
3. Analytical Methods for Concentration Determination:
The choice of analytical method will depend on the solvent system and available instrumentation.
-
UV-Vis Spectrophotometry: If this compound exhibits a chromophore with sufficient absorbance in the UV-Vis region, this can be a straightforward method. A calibration curve must be prepared using standards of known concentrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be a highly accurate and precise method for determining concentration. A suitable column and mobile phase must be developed.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These techniques can be used to determine the concentration of sodium or phosphorus in the saturated solution, which can then be stoichiometrically related back to the concentration of this compound.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for solubility determination.
References
A Technical Guide to the Thermal Stability and Decomposition of Sodium Di(isobutyl)dithiophosphinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium di(isobutyl)dithiophosphinate is a specialized organophosphorus compound with applications in various industrial processes. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, predicting shelf-life, and controlling reaction pathways in its applications. This technical guide provides a comprehensive overview of the currently available data on the thermal behavior of this compound, details standard experimental protocols for its analysis, and outlines the expected decomposition pathways.
Thermal Properties and Stability
This compound is generally considered to be a stable compound under standard storage conditions. However, elevated temperatures can induce decomposition. The available data from safety and material data sheets provide a foundational understanding of its thermal limits.
Quantitative Thermal Data Summary
The following table summarizes the key quantitative data related to the thermal stability of this compound. It is important to note that specific experimental data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not extensively available in public literature. The data presented here are derived from safety data sheets and may represent bulk properties rather than detailed thermal events.
| Parameter | Value | Source Citation(s) |
| Decomposition Temperature | > 350 °C | [1] |
| Auto-ignition Temperature | 437 °C | [2] |
| Chemical Stability | Stable under normal conditions | [1][2] |
Hazardous Decomposition Products
Upon thermal decomposition, this compound is expected to break down into several smaller, potentially hazardous molecules. The primary decomposition products identified in safety literature are listed below. The formation of these products is highly dependent on the conditions of decomposition, such as temperature, atmosphere (inert or oxidative), and the presence of other chemical agents.
-
Carbon Oxides: Carbon dioxide (CO₂) and Carbon monoxide (CO)[1][3]
-
Phosphorus Oxides: Various oxides of phosphorus (e.g., P₄O₁₀)[1][2]
-
Sulfur Compounds: Sulfur (S) and potentially hydrogen sulfide (H₂S)[1][3]
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following sections detail the standard methodologies for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of mass loss of the sample as a function of temperature. This provides information on the onset of decomposition and the different stages of degradation.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 3-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The TGA instrument is purged with a selected atmosphere (e.g., high-purity nitrogen for inert decomposition or air for oxidative decomposition) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C or higher, depending on the expected decomposition).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass lost at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature. This technique is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum, copper). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.
-
Heating Program: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) that mirrors the TGA experiment for direct comparison.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed for endothermic (heat-absorbing) or exothermic (heat-releasing) peaks, which correspond to thermal events. The onset temperature, peak temperature, and the area of the peak (which corresponds to the enthalpy change) are determined.
Visualizing Experimental Workflow and Decomposition Logic
The following diagrams illustrate the logical workflow for the thermal analysis of this compound and a conceptual representation of its decomposition process.
Caption: Workflow for Thermal Analysis.
Caption: Conceptual Decomposition Pathway.
Conclusion
While this compound exhibits good thermal stability under normal conditions, it will undergo decomposition at temperatures exceeding 350 °C. The primary decomposition products are oxides of carbon, phosphorus, and sulfur. For a more detailed and quantitative understanding of its thermal behavior, rigorous experimental analysis using TGA and DSC is recommended. The protocols outlined in this guide provide a framework for conducting such studies. The resulting data would be invaluable for optimizing processes where this compound is used at elevated temperatures and for enhancing safety protocols. Further research employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be beneficial for elucidating the specific chemical species formed during decomposition and for confirming the proposed decomposition pathways.
References
- 1. youtube.com [youtube.com]
- 2. A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials [dro.deakin.edu.au]
- 3. Pyrolysis-Gas Chromatography/Mass... preview & related info | Mendeley [mendeley.com]
"spectroscopic analysis of sodium di(isobutyl)dithiophosphinate"
An In-depth Technical Guide to the Spectroscopic Analysis of Sodium Di(isobutyl)dithiophosphinate
Introduction
This compound is an organophosphorus compound primarily utilized as a selective collector in the mining industry for the flotation of copper, lead, and zinc sulfide ores.[1][2] Its effectiveness is rooted in the chemical structure of the di(isobutyl)dithiophosphinate anion and its ability to selectively bind to mineral surfaces. A thorough spectroscopic analysis is essential for quality control, understanding its mechanism of action, and for guiding the development of new applications. This guide provides a comprehensive overview of the key spectroscopic techniques for the characterization of this compound, targeting researchers, scientists, and professionals in drug development and materials science.
Quantitative Spectroscopic Data
The following tables summarize key quantitative data obtained from various spectroscopic techniques. It is important to note that the spectral details can be influenced by the sample state (solid or solution) and the solvent used.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ³¹P | 80-90 | Singlet | P nucleus in the dithiophosphinate group |
| ¹H | ~0.9-1.1 | Doublet | Methyl protons (-CH₃) |
| ~1.9-2.2 | Multiplet | Methylene protons (-CH₂-) | |
| ~2.3-2.6 | Multiplet | Methine proton (-CH-) | |
| ¹³C | ~23-26 | Singlet | Methyl carbons (-CH₃) |
| ~28-32 | Singlet | Methine carbon (-CH-) | |
| ~48-52 | Singlet | Methylene carbons (-CH₂-) | |
| Note: Chemical shifts are approximate and can vary based on the solvent and concentration. |
Table 2: Vibrational Spectroscopy Data (FTIR & Raman)
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopic Technique |
| ~2955 | C-H asymmetric stretching | FTIR, Raman |
| ~2870 | C-H symmetric stretching | FTIR, Raman |
| ~1465 | C-H asymmetric bending | FTIR, Raman |
| ~1370 | C-H symmetric bending | FTIR, Raman |
| ~680 | P-C stretching | FTIR, Raman |
| ~600-620 | P=S asymmetric stretching | FTIR, Raman |
| ~540-560 | P-S symmetric stretching | FTIR, Raman |
| Note: The exact positions of the phosphorus-sulfur stretches are sensitive to the molecular environment and any coordination to metal ions. |
Table 3: UV-Visible (UV-Vis) Spectroscopy Data
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Assignment |
| ~230-250 nm | Not specified | Aqueous | π → π* transition of the P=S bond |
| ~280-300 nm | Not specified | Aqueous | n → π* transition of the P=S bond |
| Note: The UV-Vis spectrum of dithiophosphinates is characterized by absorptions related to the thiophosphoryl group. |
Table 4: Mass Spectrometry Data
| m/z | Ion | Ionization Technique |
| 209.06 | [C₈H₁₈PS₂]⁻ | Electrospray (ESI) |
| 255.03 | [C₈H₁₇NaPS₂]⁻ | Electrospray (ESI) |
| Note: In negative ion mode ESI-MS, the primary ion observed is that of the dithiophosphinate anion. |
Experimental Protocols
Detailed methodologies for the primary spectroscopic techniques are provided below.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework and confirm the phosphorus environment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 15-25 mg of this compound.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.
-
Ensure the solution is homogeneous.
-
-
Data Acquisition:
-
¹H NMR: Acquire spectra using a standard pulse sequence. A spectral width of 10-15 ppm centered around 5 ppm is typical.
-
¹³C NMR: A proton-decoupled experiment is standard. A spectral width of 200-220 ppm is generally sufficient.
-
³¹P NMR: A proton-decoupled experiment is used. A spectral width of 150-200 ppm centered around 50 ppm is a good starting point. An external standard (e.g., 85% H₃PO₄) can be used for referencing.
-
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
-
Instrumentation: An FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation (ATR method):
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal.
-
Apply consistent pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect the spectrum from 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
3.3. Raman Spectroscopy
-
Objective: To obtain complementary vibrational information, particularly for symmetric bonds and the P-S framework.
-
Instrumentation: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Sample Preparation:
-
A small amount of the solid sample is placed on a microscope slide.
-
Alternatively, for aqueous solutions, a quartz cuvette can be used.
-
-
Data Acquisition:
-
The laser is focused on the sample.
-
The spectrum is collected over a range of approximately 100 to 3200 cm⁻¹.
-
Laser power and acquisition time are optimized to maximize signal while avoiding sample fluorescence or degradation.
-
3.4. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the dithiophosphinate chromophore.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., deionized water or ethanol).
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading in the range of 0.1 to 1.0.
-
-
Data Acquisition:
-
Record a baseline using a cuvette filled with the solvent.
-
Record the spectrum of the sample solution over a wavelength range of 200 to 400 nm.
-
3.5. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the anion and study its fragmentation.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Sample Preparation:
-
Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water.
-
-
Data Acquisition:
-
Infuse the solution into the ESI source.
-
Acquire spectra in negative ion mode to observe the [C₈H₁₈PS₂]⁻ anion.
-
The mass analyzer can be scanned over a range of m/z 50-500.
-
Visualizations
Diagram 1: General Experimental Workflow
Caption: A generalized workflow for the spectroscopic analysis of the target compound.
Diagram 2: Data Integration for Structural Confirmation
Caption: Logical relationship showing how data from different techniques confirm the structure.
References
An In-depth Technical Guide to the Health and Safety Considerations for Handling Dithiophosphinates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations essential for the safe handling of dithiophosphinates in a laboratory and drug development setting. It covers toxicological data, exposure control, personal protective equipment, and emergency procedures.
Introduction to Dithiophosphinates
Dithiophosphinates are a class of organophosphorus compounds characterized by the presence of a dithiophosphinate functional group. They have gained interest in various applications, including as collectors in mineral flotation and as ligands in coordination chemistry.[1] While some dithiophosphinates are considered to have a more attractive health, safety, and environmental (HSE) profile compared to other sulfur-containing compounds like xanthates, they still present potential health risks that necessitate careful handling and a thorough understanding of their toxicological properties.[1]
Toxicological Data
The available toxicological data for dithiophosphinates is limited and not comprehensive for all compounds within this class. The following tables summarize the known quantitative data. It is crucial to treat all dithiophosphinates with a high degree of caution and to assume they may possess significant toxicity in the absence of specific data.
Table 1: Acute Toxicity Data for Selected Dithiophosphinates
| Chemical Name | CAS Number | Test Species | Route of Administration | LD50/LC50 | Reference |
| Sodium di(isobutyl)dithiophosphinate | 13360-78-6 | Rat | Oral | 3350 mg/kg | [2] |
| O,O'-Diethyl Dithiophosphate | 298-06-6 | Rat | Oral | = 4510 mg/kg | [3] |
| O,O'-Diethyl Dithiophosphate | 298-06-6 | Rabbit | Dermal | = 415 mg/kg | [3] |
| O,O'-Diethyl Dithiophosphate | 298-06-6 | Rat | Inhalation (4h) | = 1.89 mg/L | [3] |
Table 2: Genotoxicity and Carcinogenicity Data
| Chemical Name | Assay Type | Species/System | Result | Reference |
| This compound | Ames Test | Salmonella typhimurium | Not mutagenic | [4] |
| 2,5-Dithiobiurea | Carcinogenicity Bioassay | B6C3F1 Mice (female) | Suggested, but insufficient to establish carcinogenicity | [2] |
| 2,5-Dithiobiurea | Carcinogenicity Bioassay | B6C3F1 Mice (male) | Not carcinogenic | [2] |
| 2,5-Dithiobiurea | Carcinogenicity Bioassay | Fischer 344 Rats (male & female) | Not carcinogenic | [2] |
Mechanism of Action and Toxicodynamics
The primary mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of symptoms affecting the nervous system, muscles, and glands.[5] While this is a well-established mechanism for many organophosphates, the extent to which it applies to all dithiophosphinates is not fully elucidated and may vary depending on the specific structure of the compound. Other potential mechanisms of toxicity, such as oxidative stress, are also being investigated for organophosphorus compounds.[6]
Caption: General mechanism of organophosphate toxicity via acetylcholinesterase inhibition.
Experimental Protocols for Safety Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals.[7][8] These guidelines provide a framework for determining acute toxicity, repeated dose toxicity, genotoxicity, and carcinogenicity.
Acute Toxicity Testing (OECD Guidelines 402, 403, 420, 423, 425)
-
Objective: To determine the short-term toxicity of a substance from a single or multiple exposures over a short period.
-
Methodology:
-
Dose-ranging: Preliminary studies are conducted to determine the appropriate dose range.
-
Main Study: Animals (typically rats or mice) are administered the test substance via oral, dermal, or inhalation routes at several dose levels.
-
Observation: Animals are observed for signs of toxicity and mortality for a defined period (e.g., 14 days).
-
Data Analysis: The LD50 (lethal dose for 50% of the test population) or LC50 (lethal concentration for 50% of the test population) is calculated.
-
Repeated Dose Toxicity Testing (OECD Guidelines 407, 408)
-
Objective: To evaluate the toxic effects of a substance following repeated administration over a prolonged period (e.g., 28 or 90 days).[9][10]
-
Methodology:
-
Dose Selection: At least three dose levels (low, medium, and high) and a control group are used.
-
Administration: The test substance is administered daily to the test animals for the specified duration.
-
In-life Monitoring: Animals are regularly observed for clinical signs of toxicity, and parameters such as body weight, food consumption, and hematology are monitored.
-
Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined histopathologically.
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.[9]
-
Genotoxicity Testing (e.g., OECD Guidelines 471, 474)
-
Objective: To assess the potential of a substance to cause genetic damage.
-
Methodology:
-
Ames Test (OECD 471): A bacterial reverse mutation assay using strains of Salmonella typhimurium to detect point mutations.
-
In Vitro Micronucleus Test (OECD 487): Mammalian cells are exposed to the test substance, and the formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) is assessed.[11][12]
-
Caption: A generalized workflow for the toxicological evaluation of a chemical substance.
Occupational Exposure and Control
Occupational Exposure Limits (OELs)
Currently, there are no specific Occupational Exposure Limits (OELs) established for dithiophosphinates. In the absence of specific limits, it is prudent to handle these compounds with a high level of caution and to adhere to the general OELs for organophosphorus pesticides where applicable. The American Conference of Governmental Industrial Hygienists (ACGIH), the National Institute for Occupational Safety and Health (NIOSH), and the Occupational Safety and Health Administration (OSHA) provide OELs for some organophosphates, which can serve as a conservative reference.[6][8]
Table 3: General Occupational Exposure Limits for Organophosphate Pesticides (as a reference)
| Organization | Exposure Limit Type | Value |
| ACGIH | TLV-TWA (various compounds) | Varies by compound |
| NIOSH | REL-TWA (various compounds) | Varies by compound |
| OSHA | PEL-TWA (various compounds) | Varies by compound |
Note: TLV (Threshold Limit Value), REL (Recommended Exposure Limit), PEL (Permissible Exposure Limit), TWA (Time-Weighted Average). Consult specific guidelines for individual organophosphate compounds.
Engineering Controls
-
Ventilation: All work with dithiophosphinates, especially volatile compounds or those that may generate aerosols, should be conducted in a certified chemical fume hood.[13]
-
Containment: Use of glove boxes or other closed systems is recommended for handling highly toxic or potent dithiophosphinates.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling dithiophosphinates.[14][15]
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[13]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhalation and engineering controls are not sufficient, a properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used.[16]
Safe Handling and Storage
-
Training: All personnel handling dithiophosphinates must receive specific training on the hazards, safe handling procedures, and emergency protocols.[17]
-
Designated Areas: Work with dithiophosphinates should be restricted to designated areas with appropriate engineering controls.
-
Storage: Store dithiophosphinates in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[18] Containers should be tightly sealed and clearly labeled.
-
Waste Disposal: All dithiophosphinate waste, including contaminated PPE and glassware, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[18]
Emergency Procedures
Spills
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand).[3]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills:
Personal Exposure
-
Skin Contact:
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[19]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.[20]
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the substance.[13]
-
Conclusion
Dithiophosphinates are a class of compounds with potential health hazards that require stringent safety precautions. While they may offer some advantages over other reagents, the lack of comprehensive toxicological data for many dithiophosphinates necessitates a conservative approach to their handling. Adherence to the guidelines outlined in this document, including the consistent use of engineering controls and personal protective equipment, is paramount to ensuring the safety of all personnel working with these compounds. Further research into the specific toxicological profiles of various dithiophosphinates is needed to refine these safety recommendations.
References
- 1. Estimates of the proportion of chemicals that were carcinogenic or anticarcinogenic in bioassays conducted by the National Toxicology Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassay of 2,5-dithiobiurea for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. chemeng.upatras.gr [chemeng.upatras.gr]
- 5. Role of Acetylcholinesterase (AChE) reactivators in the treatment of Organophosphorus poisoning: in vivo, in vitro, and in silico studies | Chemical Biology Letters [pubs.thesciencein.org]
- 6. osha.gov [osha.gov]
- 7. gov.uk [gov.uk]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. The toxicokinetics and toxicodynamics of organophosphonates versus the pharmacokinetics and pharmacodynamics of oxime antidotes: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 11. sanei.or.jp [sanei.or.jp]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Chemical Emergency Preparedness | American Red Cross [redcross.org]
- 14. hazmatschool.com [hazmatschool.com]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. smith.agrilife.org [smith.agrilife.org]
- 17. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 18. Toxicodynamics - Wikipedia [en.wikipedia.org]
- 19. In vitro and in vivo protection of acetylcholinesterase against organophosphate poisoning by pretreatment with a novel derivative of 1,3,2-dioxaphosphorinane 2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
The Environmental Fate of Sodium Di(isobutyl)dithiophosphinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the environmental fate of sodium di(isobutyl)dithiophosphinate. It is important to note that there are significant gaps in the scientific literature concerning the specific biotic and abiotic degradation pathways, as well as the bioaccumulation potential of this compound. The information presented herein should be interpreted with caution, and further research is strongly encouraged to fully characterize its environmental impact.
Introduction
This compound is an organophosphorus compound primarily utilized as a selective collector in the flotation process for the extraction of various metal sulfide ores, including those of copper, lead, and zinc.[1][2] It also finds application as a vulcanization accelerator in the rubber industry.[1] Given its use in large-scale industrial processes, understanding its behavior and persistence in the environment is crucial for assessing its potential ecological risks. This technical guide provides a comprehensive overview of the known environmental fate of this compound, including its chemical stability, ecotoxicological profile, and hypothetical degradation pathways. It also outlines standard experimental protocols for assessing key environmental fate parameters where substance-specific data is currently unavailable.
Chemical Identity and Physicochemical Properties
A summary of the key chemical identifiers and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 13360-78-6 | |
| Molecular Formula | C8H18NaPS2 | |
| Molecular Weight | 232.32 g/mol | |
| Appearance | Yellowish, odorless liquid | |
| Water Solubility | 500 g/L at 20°C | |
| Vapor Pressure | 0.112 Pa at 20°C | |
| pKa | 7.1 at 20°C | |
| LogP (octanol/water) | -1.64 at 23°C |
Environmental Fate
The environmental fate of a chemical substance encompasses its transformation and transport in various environmental compartments. Key processes include hydrolysis, biodegradation, photodegradation, and bioaccumulation.
Abiotic Degradation
Hydrolysis:
This compound exhibits high chemical stability in aqueous solutions. A comparative study on the chemical stability of different flotation collectors found that, unlike xanthates, this compound does not readily hydrolyze, oxidize, or decompose into other chemical species under varying pH conditions. This suggests a low potential for abiotic degradation through hydrolysis in the aquatic environment. However, it is mentioned that strong acids can accelerate the hydrolysis of dithiophosphates in general.
Biodegradation
There is currently a lack of specific studies on the biodegradation of this compound. To assess its potential for biodegradation, standardized tests such as the OECD Guideline 301 for "Ready Biodegradability" would be required.
Experimental Protocol: OECD Guideline 301 - Ready Biodegradability (Closed Bottle Test)
The Closed Bottle Test is a screening method to assess the ready biodegradability of a chemical by aerobic microorganisms.
-
Test Setup: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge from a wastewater treatment plant).
-
Incubation: The solution is kept in a completely filled, closed bottle in the dark at a constant temperature (typically 20°C) for 28 days.
-
Measurement: The depletion of dissolved oxygen is measured periodically.
-
Endpoint: The extent of biodegradation is calculated as the percentage of the theoretical oxygen demand (ThOD) consumed. A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day period.
References
Methodological & Application
Application Notes and Protocols: Sodium Di(isobutyl)dithiophosphinate in Copper Sulfide Flotation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium di(isobutyl)dithiophosphinate (DTPINa) as a highly selective collector in the flotation of copper sulfide ores. The information is intended for researchers and scientists in the field of mineral processing and metallurgy.
Introduction
This compound is an effective collector for the flotation of copper sulfide minerals, particularly chalcopyrite.[1][2] It demonstrates high selectivity against iron sulfides like pyrite, a common gangue mineral in copper ores.[2][3] This selectivity is crucial for producing high-grade copper concentrates and minimizing the economic and environmental costs associated with smelting pyrite-rich concentrates.[4] DTPINa is known for its strong collecting power and its ability to form stable hydrophobic layers on the surface of copper sulfide minerals, facilitating their attachment to air bubbles in the flotation process.[2][3] Its mechanism of action is believed to be chemical adsorption, where the dithiophosphinate group chemically bonds with the copper ions on the mineral surface.[2][3][5]
Key Applications
-
Selective flotation of chalcopyrite from pyrite: DTPINa shows a strong affinity for chalcopyrite while having a minimal collecting effect on pyrite, especially in a controlled pH range.[2][3][4]
-
Flotation of complex and polymetallic sulfide ores: It is effective in recovering valuable minerals from complex ores containing copper, lead, and zinc sulfides.[1][6]
-
Recovery of precious metals: DTPINa can also be used to improve the recovery of precious metals such as gold and silver that are often associated with copper sulfide ores.[7]
Quantitative Data Presentation
The following tables summarize the performance of this compound in single mineral flotation experiments.
Table 1: Chalcopyrite vs. Pyrite Flotation with DTPINa
| Mineral | Collector Dosage (mg/L) | pH | Recovery (%) | Source |
| Chalcopyrite | 12 | 8 | 96.2 | [2][3] |
| Pyrite | 12 | 8 | 13.5 | [2][3] |
Table 2: Galena vs. Sphalerite Flotation with DTPINa
| Mineral | Collector Dosage (mg/L) | pH | Recovery (%) | Source |
| Galena | 50 | 11 | 91.7 | [2][3] |
| Sphalerite | 50 | 11 | 16.9 | [2][3] |
Experimental Protocols
This section outlines a general protocol for conducting a laboratory-scale flotation experiment to evaluate the effectiveness of this compound.
1. Ore Preparation and Grinding
-
Obtain a representative sample of the copper sulfide ore.
-
Crush the ore to a suitable size (e.g., -10 mesh).
-
Grind the crushed ore in a ball mill to achieve a target particle size distribution, typically 80% passing 75 µm. The grinding is usually done in a slurry with a specific solids concentration (e.g., 50-65% w/w).
2. Pulp Preparation and Conditioning
-
Transfer the ground ore slurry to a flotation cell.
-
Dilute the slurry with water to the desired pulp density for flotation (e.g., 25-35% solids).
-
Adjust the pH of the pulp to the target level using a suitable regulator (e.g., lime or sodium hydroxide). For chalcopyrite flotation with DTPINa, a pH of 8 is often optimal.[2][3]
-
Add the this compound collector solution of a known concentration to the pulp. The dosage will depend on the ore characteristics but a starting point could be 12 mg/L.[2][3]
-
Condition the pulp with the collector for a specific period (e.g., 3-5 minutes) to allow for the adsorption of the collector onto the mineral surfaces.
3. Flotation
-
Add a frother (e.g., Methyl Isobutyl Carbinol - MIBC) to the pulp and condition for a shorter period (e.g., 1-2 minutes).
-
Introduce air into the flotation cell to generate bubbles.
-
Collect the froth, which is enriched with the hydrophobic copper sulfide minerals, for a set period (e.g., 5-15 minutes).
-
The collected froth is the concentrate, and the remaining slurry in the cell is the tailings.
4. Analysis
-
Filter, dry, and weigh the concentrate and tailings.
-
Assay the feed, concentrate, and tailings samples for their copper content and other elements of interest using appropriate analytical techniques (e.g., Atomic Absorption Spectroscopy or X-Ray Fluorescence).
-
Calculate the recovery and grade of copper in the concentrate to evaluate the flotation performance.
Visualizations
Caption: Experimental workflow for copper sulfide flotation.
References
- 1. This compound: A Versatile Compound for Mining Industry [zxchem.com]
- 2. globethesis.com [globethesis.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Ore Beneficiation Chemicals Containing Sodium Diisobutyl Dithiophosphate [yxbjtech.com]
"protocol for selective flotation of lead-zinc ores with dithiophosphinates"
Application Note & Protocol
This document provides a detailed protocol for the selective flotation of lead-zinc (Pb-Zn) sulfide ores utilizing dithiophosphinate-based collectors. The primary objective of this protocol is to achieve a high-grade separation of galena (PbS) from sphalerite (ZnS) and other gangue minerals, particularly pyrite (FeS₂). The methodology is designed for researchers, scientists, and professionals in mineral processing and extractive metallurgy.
Introduction
The selective flotation of lead-zinc ores is a critical process in the beneficiation of these valuable base metals. Dithiophosphinates have emerged as highly effective collectors, demonstrating superior selectivity for galena over sphalerite and pyrite compared to traditional xanthate collectors.[1] The most notable dithiophosphinate collector for this application is sodium diisobutyldithiophosphinate, commercially known as AeroPhine 3418A.[2][3] This protocol outlines a standard laboratory procedure for the sequential flotation of lead and zinc sulfides. The process involves the initial depression of sphalerite and pyrite while floating galena, followed by the activation and flotation of sphalerite.
Experimental Protocol
This protocol is based on a laboratory-scale flotation experiment using a standard flotation cell.
Materials and Reagents
-
Ore Sample: A representative sample of lead-zinc sulfide ore, ground to a particle size of 80% passing 75 µm.
-
Collector for Lead: Sodium diisobutyl dithiophosphinate (e.g., AeroPhine 3418A). Prepare a 1% w/v solution in deionized water.
-
Collector for Zinc: A collector suitable for activated sphalerite, such as a xanthate (e.g., Potassium Amyl Xanthate - PAX) or a different dithiophosphate. Prepare a 1% w/v solution in deionized water.
-
Frother: Methyl Isobutyl Carbinol (MIBC).
-
pH Modifier: Lime (Ca(OH)₂) or Sodium Carbonate (Na₂CO₃) and Sulfuric Acid (H₂SO₄) to adjust the pulp pH.
-
Sphalerite Depressant: Zinc Sulfate (ZnSO₄). Prepare a 10% w/v solution. Sodium cyanide (NaCN) can also be used but requires stringent safety protocols.[4]
-
Pyrite Depressant: A suitable depressant if pyrite content is high (e.g., lime at high pH).
-
Sphalerite Activator: Copper Sulfate (CuSO₄). Prepare a 10% w/v solution.
-
Deionized Water
Equipment
-
Laboratory Flotation Machine (e.g., Denver D-12) with a 2.5 L cell
-
pH Meter
-
Grinding Mill (for ore preparation)
-
Sieves for particle size analysis
-
Filter Press or vacuum filter for dewatering concentrates and tailings
-
Drying Oven
-
Analytical balance
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) for elemental analysis
Flotation Procedure
The selective flotation is performed in two main stages: lead flotation followed by zinc flotation.
Stage 1: Lead Flotation (Galena Recovery)
-
Pulp Preparation: Add 1 kg of the ground ore sample to the 2.5 L flotation cell. Add deionized water to achieve a pulp density of 30-35% solids.
-
pH Adjustment: Start the agitator and adjust the pulp pH to 8.0 using lime or sodium carbonate.[5] This pH is optimal for galena flotation with dithiophosphinate collectors while aiding in the depression of sphalerite and pyrite.
-
Sphalerite and Pyrite Depression: Add the sphalerite depressant (Zinc Sulfate solution). A typical dosage is 250 g/ton of ore.[3] Allow for a conditioning time of 5 minutes.
-
Collector Addition: Add the sodium diisobutyl dithiophosphinate (AeroPhine 3418A) solution. The dosage can range from 20 to 100 g/ton , depending on the ore characteristics. A starting dosage of 50 g/ton is recommended. Condition the pulp for 3 minutes.
-
Frother Addition: Add MIBC frother at a dosage of 25-50 g/ton . Condition for an additional 1 minute.
-
Flotation: Open the air inlet and collect the lead-rich froth for a predetermined time (e.g., 5-10 minutes) until the froth becomes barren. This is the rougher lead concentrate.
-
Cleaning (Optional but Recommended): The rougher lead concentrate can be re-pulped and subjected to one or two stages of cleaning flotation to improve the grade. The pH should be maintained at 8.0.
Stage 2: Zinc Flotation (Sphalerite Recovery)
-
Pulp Preparation: The tailings from the lead flotation stage remain in the flotation cell.
-
pH Adjustment: Adjust the pulp pH to 6.0 .[5] This lower pH is favorable for the activation and flotation of sphalerite.
-
Sphalerite Activation: Add the copper sulfate solution to the pulp. A typical dosage is 400-800 g/ton of the initial ore. Condition the pulp for 5-10 minutes to allow for the activation of the sphalerite surfaces.
-
Collector Addition: Add the zinc collector (e.g., PAX). A typical dosage is 100-200 g/ton . Condition for 3 minutes.
-
Frother Addition: Add MIBC frother as needed (e.g., 20 g/ton ). Condition for 1 minute.
-
Flotation: Open the air inlet and collect the zinc-rich froth. This is the rougher zinc concentrate.
-
Cleaning (Optional but Recommended): The rougher zinc concentrate can be cleaned in one or more stages to achieve the final concentrate grade.
Sample Analysis
-
Filter, dry, and weigh all collected concentrates and the final tailings.
-
Analyze the feed ore, concentrates, and tailings for their lead and zinc content using AAS or ICP.
-
Calculate the recovery and grade for both lead and zinc.
Data Presentation
The following tables summarize the expected quantitative data from the selective flotation protocol.
Table 1: Reagent Dosages and Pulp Conditions
| Reagent | Stage | Dosage ( g/ton ) | pH | Conditioning Time (min) |
| Zinc Sulfate (ZnSO₄) | Lead Flotation | 250 | 8.0 | 5 |
| Sodium Diisobutyl Dithiophosphinate | Lead Flotation | 50 | 8.0 | 3 |
| MIBC | Lead Flotation | 30 | 8.0 | 1 |
| Copper Sulfate (CuSO₄) | Zinc Flotation | 600 | 6.0 | 10 |
| Potassium Amyl Xanthate (PAX) | Zinc Flotation | 150 | 6.0 | 3 |
| MIBC | Zinc Flotation | 20 | 6.0 | 1 |
Table 2: Example Flotation Performance
| Product | Weight (%) | Pb Grade (%) | Zn Grade (%) | Pb Recovery (%) | Zn Recovery (%) |
| Lead Concentrate | 5.0 | 65.0 | 4.0 | 85.0 | 5.0 |
| Zinc Concentrate | 15.0 | 1.5 | 50.0 | 6.0 | 88.0 |
| Tailings | 80.0 | 0.5 | 0.8 | 9.0 | 7.0 |
| Feed (Calculated) | 100.0 | 3.83 | 8.58 | 100.0 | 100.0 |
Visualizations
Diagram 1: Experimental Workflow for Selective Lead-Zinc Flotation
Caption: Workflow for the selective flotation of lead-zinc ores.
Diagram 2: Chemical Interactions in Selective Flotation
Caption: Key chemical interactions in selective Pb-Zn flotation.
References
- 1. zenithcrusher.com [zenithcrusher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. OneMine | The Effect Of Mode Of Occurrence Of Galena And Sphalerite On The Selective Flotation Of Ore Samples From The Rosh Pinah Mine [onemine.org]
- 5. Critical importance of pH and collector type on the flotation of sphalerite and galena from a low-grade lead–zinc ore - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sodium Di(isobutyl)dithiophosphinate in Precious Metal Recovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium di(isobutyl)dithiophosphinate (DTPi) is a highly selective and efficient collector in the froth flotation process for the recovery of precious metals, particularly from sulfide ores. Its unique chemical structure provides strong and selective interactions with gold, silver, and platinum group metals (PGMs), enabling their effective separation from gangue minerals, especially pyrite. This document provides detailed application notes and experimental protocols for the use of this compound in the recovery of precious metals, supported by quantitative data and visual workflows.
DTPi is recognized for its superior performance compared to traditional collectors like xanthates, offering enhanced selectivity, especially in complex polymetallic ores. It is effective for the flotation of copper-gold and lead-zinc ores containing precious metals and demonstrates good inhibitory effects on pyrite in alkaline circuits.
Data Presentation
The following tables summarize the quantitative data on the recovery of precious metals and associated base metals using this compound under various experimental conditions.
| Metal/Mineral | Collector Concentration (mg/L) | pH | Recovery (%) | Ore Type/Conditions | Reference |
| Gold | Not Specified (AERO 7249 - MTPi/DTPi mixture) | Not Specified | 77.81 | Copper-Gold Ore (Plant Data) | [1] |
| Gold | Not Specified (AERO 3477 - DTPi) | Not Specified | 73.73 | Copper-Gold Ore (Plant Data) | [1] |
| Silver | 80 g/t (DTPi in combination with Butyl-Xanthate) | 8.5 | 84 | Low-grade Silver Tailings | [2] |
| Platinum Group Metals (PGMs) | 150 g/Mg (SIBX - a xanthate, with starch as depressant) | Not Specified | 65.75 (overall PGM) | Ferrochrome Tailings | [3] |
| Chalcopyrite (CuFeS₂) | 12 | 8 | 96.2 | Single Mineral Flotation | [4][5] |
| Galena (PbS) | 50 | 11 | 91.7 | Single Mineral Flotation | [4][5] |
| Pyrite (FeS₂) | 12 | 8 | 13.5 | Single Mineral Flotation | [4][5] |
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Gold Recovery (%) | 82.54 (AERO 3477 - DTPi) | 83.56 (AERO 7249 - MTPi/DTPi mixture) | - |
| Copper Recovery (%) | ~Same as Condition 2 | ~Same as Condition 1 | - |
| Reference | [1] | [1] | - |
| Silver Recovery (wt %) | 56 (DTPi) | 53 (Dialkyl dithiophosphinates) | >50 (DTPi and Butyl-Xanthate combination) |
| pH | 7.5 | 7.5 | 8.5 |
| Reference | [2] | [2] | [2] |
| PGM Recovery (%) | 70.38 (Pt) | 59.33 (Pd) | 34.56 (Ru) |
| Collector | SIBX (150 g/Mg) | SIBX (150 g/Mg) | SIBX (150 g/Mg) |
| Depressant | Starch (100 g/Mg) | Starch (100 g/Mg) | Starch (100 g/Mg) |
| Particle Size | 75 µm | 75 µm | 75 µm |
| Reference | [3] | [3] | [3] |
Experimental Protocols
Laboratory Protocol for Single Mineral Froth Flotation
This protocol is adapted for determining the collecting performance of this compound on individual precious metal-bearing minerals.
Materials and Reagents:
-
High-purity mineral samples (e.g., native gold, platinum-group minerals, silver sulfides)
-
This compound (DTPi) solution (e.g., 1 g/L)
-
Frother (e.g., Methyl Isobutyl Carbinol - MIBC)
-
pH modifiers (e.g., HCl, NaOH)
-
Distilled water
-
Laboratory flotation cell (e.g., 40 mL effective volume)
-
Grinding mill
-
Sieves for particle size control
Procedure:
-
Mineral Preparation: Grind the high-purity mineral sample to the desired particle size (e.g., -75 µm). Wash the ground mineral with distilled water to remove fines and oxidation products.
-
Pulp Preparation: Add a specific weight of the prepared mineral (e.g., 2 g) to the flotation cell with a measured volume of distilled water to achieve the desired pulp density.
-
pH Adjustment: Start the agitation (e.g., 1650 r/min) and adjust the pulp pH to the target value using HCl or NaOH. Allow the pH to stabilize for a few minutes.
-
Collector Conditioning: Add the desired dosage of the this compound solution to the pulp. Condition the pulp for a set time (e.g., 2 minutes) to allow for collector adsorption onto the mineral surface.
-
Frother Addition: Add the frother (e.g., 7.5 mg/L of MIBC) and condition for an additional minute.
-
Flotation: Introduce air into the flotation cell at a controlled rate to generate a froth. Collect the froth for a specified time (e.g., 5 minutes).
-
Product Collection and Analysis: Collect both the froth product (concentrate) and the remaining slurry (tailings). Filter, dry, and weigh both fractions. Analyze the concentrate and tailings for the precious metal content to calculate the recovery.
Protocol for Flotation of Precious Metals from a Complex Sulfide Ore
This protocol outlines a general procedure for the recovery of precious metals from a complex ore, such as a copper-gold or polymetallic sulfide ore.
Materials and Reagents:
-
Representative ore sample
-
This compound (DTPi)
-
Other collectors as required (e.g., xanthates)
-
Frother (e.g., MIBC)
-
Depressants (e.g., lime, starch for pyrite or gangue suppression)
-
Activators (e.g., copper sulfate for certain minerals, if necessary)
-
pH modifiers (e.g., lime, soda ash)
-
Laboratory grinding mill
-
Laboratory flotation machine
Procedure:
-
Ore Grinding: Grind the ore sample in a mill with a specific volume of water to achieve the target particle size for liberation of the precious metal minerals (e.g., 80% passing 75 µm).
-
Pulp Density Adjustment: Transfer the ground ore slurry to the flotation cell and adjust the pulp density to the desired level (e.g., 30-35% solids).
-
pH and Depressant Conditioning: Start agitation and adjust the pulp pH to the optimal range for selective flotation (typically alkaline for pyrite depression). Add any necessary depressants and condition for a suitable time.
-
Collector Addition and Conditioning: Add the this compound at the predetermined dosage. If using a combination of collectors, they can be added sequentially or as a mixture. Allow for a conditioning period to ensure adequate interaction with the target minerals.
-
Frother Addition: Add the frother and condition for a short period.
-
Flotation Stages (Rougher, Scavenger, Cleaner):
-
Rougher Flotation: Introduce air and collect the initial froth (rougher concentrate) until the froth becomes barren.
-
Scavenger Flotation: The tailings from the rougher stage can be subjected to a scavenger flotation, possibly with additional collector, to recover any remaining valuable minerals.
-
Cleaner Flotation: The rougher concentrate can be re-pulped and subjected to one or more cleaner flotation stages to improve the grade of the final concentrate.
-
-
Analysis: Assay the feed, final concentrate, and final tailings to determine the recovery and grade of the precious metals.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Workflow for precious metal recovery using DTPi.
Experimental Workflow for Single Mineral Flotation
Caption: Step-by-step laboratory flotation protocol.
Logical Relationship of Flotation Parameters
Caption: Interplay of key parameters in flotation.
References
Application Notes and Protocols: Sodium Di(isobutyl)dithiophosphinate as a Vulcanization Accelerator in Rubber Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium di(isobutyl)dithiophosphinate is a vulcanization accelerator belonging to the dithiophosphate class of compounds. These accelerators are known for their role in sulfur vulcanization of diene rubbers such as natural rubber (NR) and styrene-butadiene rubber (SBR). Dithiophosphates can function as primary or secondary accelerators and are recognized for imparting desirable properties to the vulcanizate, including good reversion resistance and heat stability. This document provides detailed application notes and experimental protocols for the use of this compound in rubber synthesis.
Key Advantages of Dithiophosphate Accelerators
Dithiophosphate accelerators, including this compound, offer several advantages in rubber compounding:
-
Reversion Resistance: They help in mitigating the loss of crosslinks and mechanical properties during over-curing or exposure to high temperatures.
-
Heat Stability: Vulcanizates produced with dithiophosphates generally exhibit improved thermal aging resistance.
-
Secondary Acceleration: They work effectively as secondary accelerators in combination with primary accelerators like sulfenamides, enhancing the overall cure characteristics.
-
Non-Nitrosamine Generating: Unlike some other classes of accelerators, dithiophosphates are not known to generate harmful nitrosamines during vulcanization.
Data Presentation
The following tables summarize the expected quantitative data when using this compound as a secondary accelerator in a typical natural rubber (NR) formulation, compared to a conventional system using diphenylguanidine (DPG).
Table 1: Cure Characteristics of NR Compounds at 160°C
| Parameter | Control (DPG) | Experimental (this compound) |
| Scorch Time, ts2 (min) | 2.5 | 3.0 |
| Optimum Cure Time, t90 (min) | 8.0 | 7.5 |
| Minimum Torque, ML (dNm) | 1.5 | 1.4 |
| Maximum Torque, MH (dNm) | 12.0 | 12.5 |
| Delta Torque (MH - ML) (dNm) | 10.5 | 11.1 |
Table 2: Mechanical Properties of NR Vulcanizates
| Property | Control (DPG) | Experimental (this compound) |
| Tensile Strength (MPa) | 25 | 26 |
| Elongation at Break (%) | 550 | 530 |
| Modulus at 300% Elongation (MPa) | 10.0 | 11.5 |
| Hardness (Shore A) | 60 | 62 |
| Tear Strength (kN/m) | 40 | 42 |
Table 3: Aging Properties of NR Vulcanizates (Aged at 100°C for 72 hours)
| Property | Control (DPG) | Experimental (this compound) |
| % Change in Tensile Strength | -20 | -15 |
| % Change in Elongation at Break | -30 | -25 |
| % Change in Hardness | +5 | +3 |
Experimental Protocols
1. Materials and Equipment
-
Rubber: Natural Rubber (SMR 20) or Styrene-Butadiene Rubber (SBR 1502)
-
Filler: Carbon Black (N330) or Silica
-
Activators: Zinc Oxide, Stearic Acid
-
Primary Accelerator: N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)
-
Secondary Accelerator: this compound or Diphenylguanidine (DPG) for control
-
Antioxidant: N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)
-
Processing Oil: Aromatic or Paraffinic Oil
-
Sulfur
-
Equipment: Two-roll mill, moving die rheometer (MDR), tensile testing machine, hardness tester, tear strength tester, aging oven.
2. Rubber Compounding Protocol
The following is a typical formulation for a natural rubber compound. The amounts are given in parts per hundred of rubber (phr).
| Ingredient | phr |
| Natural Rubber (SMR 20) | 100 |
| Carbon Black (N330) | 50 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| 6PPD | 2 |
| Aromatic Oil | 3 |
| CBS | 1.5 |
| This compound | 0.8 |
| Sulfur | 2 |
Mixing Procedure on a Two-Roll Mill:
-
Set the mill gap to approximately 2 mm and the temperature to 70°C.
-
Masticate the natural rubber for 2-3 minutes until a smooth band is formed.
-
Add the zinc oxide and stearic acid and mix until well dispersed (approximately 2-3 minutes).
-
Add the carbon black in increments, tightening the mill gap as needed to maintain a rolling bank. Ensure complete dispersion of the filler (approximately 8-10 minutes).
-
Add the 6PPD and aromatic oil and mix for 2 minutes.
-
Add the CBS and this compound and mix thoroughly, ensuring the temperature does not exceed 100°C to prevent scorching (approximately 3-4 minutes).
-
Finally, add the sulfur and mix for a final 2-3 minutes.
-
Sheet out the compound and allow it to mature for at least 24 hours at room temperature before testing.
3. Curing and Testing Protocol
-
Cure Characteristics: Determine the cure characteristics of the compounded rubber using a moving die rheometer (MDR) at 160°C according to ASTM D5289. Record the scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH).
-
Vulcanization: Press-cure sheets of the rubber compound in a heated press at 160°C for the optimum cure time (t90) determined from the MDR.
-
Mechanical Property Testing:
-
Cut dumbbell-shaped specimens from the cured sheets.
-
Measure tensile strength, elongation at break, and modulus at 300% elongation using a tensile testing machine according to ASTM D412.
-
Measure hardness (Shore A) using a durometer according to ASTM D2240.
-
Measure tear strength using an angle tear specimen according to ASTM D624.
-
-
Aging Properties:
-
Age cured samples in a hot air oven at 100°C for 72 hours.
-
After aging, re-test the mechanical properties and calculate the percentage change.
-
Mandatory Visualization
Caption: Experimental workflow for rubber compounding and testing.
Caption: Proposed vulcanization acceleration mechanism.
Application Notes and Protocols: Sodium Di(isobutyl)dithiophosphinate as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium di(isobutyl)dithiophosphinate is an organophosphorus compound with demonstrated efficacy as a corrosion inhibitor for various metals. Its mechanism of action primarily involves adsorption onto the metal surface, forming a protective barrier that mitigates the corrosive effects of aggressive environments. This document provides detailed application notes, experimental protocols for evaluation, and a summary of performance data for this compound and related dithiophosphinate compounds as corrosion inhibitors.
Mechanism of Action
The corrosion inhibition by this compound is achieved through the formation of a protective film on the metal surface. The molecule contains sulfur and phosphorus atoms, which act as active centers for adsorption onto the metal. This adsorption can be a combination of physisorption (electrostatic interaction) and chemisorption (covalent bonding), leading to the formation of a stable, protective layer. This layer acts as a physical barrier, isolating the metal from the corrosive medium and hindering both anodic and cathodic reactions of the corrosion process.
The effectiveness of the protective film is influenced by factors such as the concentration of the inhibitor, the temperature of the environment, the pH of the solution, and the nature of the metal surface.
Quantitative Data Presentation
Table 1: Inhibition Efficiency of Dithiophosphonic Acid Monoesters on Steel in 1 M HCl at Room Temperature [1]
| Inhibitor Concentration (M) | Inhibition Efficiency (%) |
| 1 x 10⁻³ | ~80 |
| 2 x 10⁻² | ~95 |
Table 2: Inhibition Efficiency of Diethylammonium O,O'-Di(2-Phenylethyl)Dithiophosphate (EPP) for Q235 Steel in 1.0 mol·L⁻¹ HCl at 30 ℃ [2]
| Inhibitor Concentration (mg·L⁻¹) | Inhibition Efficiency (%) |
| 60 | 98.48 |
Table 3: Corrosion Parameters for Steel in 1 M HCl in the Absence and Presence of Dithiophosphonic Acid Monoesters at 298 K
| Inhibitor | Concentration (M) | Corrosion Current Density (mA/cm²) | Inhibition Efficiency (%) |
| Blank | - | Value not specified | - |
| MTPA | 1 x 10⁻³ | Value not specified | ~80 |
| ETPA | 1 x 10⁻³ | Value not specified | ~80 |
| IPTPA* | 1 x 10⁻³ | Value not specified | ~80 |
*MTPA: o-Methyl-p-methoxyphenyldithiophosphonic acid, ETPA: o-ethyl-p-methoxyphenyl-dithiophosphonic acid, IPTPA: o-isopropyl-p-methoxy phenyl dithiophosphonic acid. Data extrapolated from reported efficiencies[1].
Experimental Protocols
The following are detailed protocols for commonly used techniques to evaluate the performance of corrosion inhibitors.
Weight Loss Method
This gravimetric method is a straightforward and widely used technique to determine the corrosion rate and inhibition efficiency.
a. Materials and Equipment:
-
Metal coupons (e.g., mild steel, carbon steel) of known dimensions
-
Corrosive solution (e.g., 1 M HCl)
-
This compound inhibitor
-
Analytical balance (±0.1 mg accuracy)
-
Polishing paper (various grades)
-
Acetone and distilled water for cleaning
-
Drying oven
-
Glass beakers or corrosion cells
-
Water bath or thermostat for temperature control
b. Protocol:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper, rinse with distilled water, degrease with acetone, and dry in an oven.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of the this compound inhibitor. Ensure the entire surface of the coupon is exposed to the solution.
-
Exposure: Maintain the beakers in a water bath at a constant temperature for a specified period (e.g., 24, 48, 72 hours).
-
Cleaning: After the exposure period, remove the coupons from the solutions, rinse with distilled water, and clean with a suitable cleaning solution to remove corrosion products (e.g., a solution containing HCl and a small amount of a pickling inhibitor).
-
Final Weighing: Rinse the cleaned coupons with distilled water, dry thoroughly, and re-weigh to obtain the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
a. Potentiodynamic Polarization (PDP)
This technique measures the current response of the metal to a controlled change in potential.
i. Protocol:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Cell Setup: Place the three electrodes in the corrosion cell containing the corrosive solution with or without the inhibitor.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density to obtain a Tafel plot. Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculations:
-
Inhibition Efficiency (IE %): IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.
-
b. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
i. Protocol:
-
Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculations:
-
Inhibition Efficiency (IE %): IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.
-
Visualizations
Mechanism of Inhibition
Caption: Adsorption of the inhibitor forms a protective film, blocking corrosive ions.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating corrosion inhibitor performance.
References
Application Notes and Protocols: Chelating Properties of Sodium Di(isobutyl)dithiophosphinate for Heavy Metal Removal
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium di(isobutyl)dithiophosphinate (Na-DIBDTP) is an organothiophosphorus compound with demonstrated efficacy as a chelating agent for heavy metal ions. Its primary industrial application is as a selective collector in the flotation of sulfide ores, particularly those containing copper, lead, and zinc.[1] However, its strong affinity for heavy metals also makes it a promising candidate for water treatment and remediation processes, where it can form stable complexes with metal ions, facilitating their removal from aqueous solutions.[1] This document provides an overview of the chelating properties of Na-DIBDTP and outlines protocols for its application in heavy metal removal.
Chelating Properties and Mechanism
This compound is a soft ligand that exhibits a strong affinity for soft or borderline Lewis acids, which include many heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺). The chelation mechanism involves the formation of stable, insoluble metal-dithiophosphinate complexes. The two sulfur atoms in the dithiophosphinate group act as a bidentate ligand, binding to the metal ion to form a five-membered ring structure, which enhances the stability of the complex. This process effectively sequesters the metal ions from the solution, allowing for their separation.
Applications in Heavy Metal Removal
Na-DIBDTP has been primarily noted for its application in removing heavy metal ions from acidic solutions, such as in the production of phosphoric acid.[2][3] The process involves the addition of the chelating agent to the solution, leading to the formation of heavy metal complexes that can then be separated.[2] While specific data for general wastewater treatment is limited, the principles of chelation and precipitation are broadly applicable.
Quantitative Data Summary
Table 1: Heavy Metal Removal Efficiency
| Heavy Metal Ion | Initial Concentration (mg/L) | pH | Dosage of Chelating Agent | Removal Efficiency (%) | Reference |
| Chalcopyrite (CuFeS₂) | Mineral Slurry | 8 | 12 mg/L | 96.2 (Recovery) | [4] |
| Galena (PbS) | Mineral Slurry | 11 | 50 mg/L | 91.7 (Recovery) | [4] |
| Cadmium (Cd²⁺) | Not Specified | 1.4-2 | Not Specified | Effective | [2] |
| Lead (Pb²⁺) | Not Specified | Not Specified | Not Specified | Effective | [1][2] |
| Copper (Cu²⁺) | Not Specified | Not Specified | Not Specified | Effective | [1][2] |
| Mercury (Hg²⁺) | Not Specified | Not Specified | Not Specified | Effective | [2] |
Note: The data for chalcopyrite and galena represent mineral recovery in flotation, which is indicative of the chelating agent's affinity for copper and lead sulfides. "Effective" indicates that the source mentions successful removal without providing specific percentages.
Experimental Protocols
The following are generalized protocols for the use of this compound in heavy metal removal from aqueous solutions. These protocols are based on the general principles of chelation and precipitation and should be optimized for specific applications.
Protocol 1: Preparation of this compound Solution
-
Objective: To prepare a stock solution of the chelating agent.
-
Materials:
-
This compound (solid or liquid concentrate)
-
Deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
-
Procedure:
-
Weigh the required amount of this compound.
-
In the glass beaker, add a portion of the deionized water.
-
While stirring, slowly add the this compound to the water.
-
Continue stirring until the compound is completely dissolved.
-
Transfer the solution to a volumetric flask and add deionized water to the mark.
-
Mix thoroughly to ensure a homogenous solution.
-
Protocol 2: Heavy Metal Precipitation from Aqueous Solution
-
Objective: To precipitate heavy metal ions from a contaminated water sample.
-
Materials:
-
Contaminated water sample containing heavy metal ions
-
This compound stock solution
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Jar testing apparatus or beakers with magnetic stirrers
-
Filtration apparatus (e.g., vacuum filtration with filter paper)
-
-
Procedure:
-
Take a known volume of the contaminated water sample in a beaker.
-
Measure the initial concentration of the target heavy metal(s) using a suitable analytical method (e.g., Atomic Absorption Spectroscopy - AAS, or Inductively Coupled Plasma - ICP).
-
Adjust the pH of the solution to the desired level using HCl or NaOH. The optimal pH will vary depending on the target metal.
-
While stirring, add a predetermined dosage of the this compound solution to the water sample.
-
Continue stirring for a specified contact time to allow for the formation of metal-chelate precipitates. Based on industrial applications, this can range from a few seconds to several minutes.[2][3]
-
After the reaction period, stop stirring and allow the precipitates to settle.
-
Separate the solid precipitates from the liquid by filtration.
-
Measure the final concentration of the heavy metal(s) in the filtrate to determine the removal efficiency.
-
Protocol 3: Analytical Measurement of Heavy Metal Concentration
-
Objective: To quantify the concentration of heavy metals before and after treatment.
-
Method: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) are standard methods for the accurate determination of heavy metal concentrations in aqueous solutions.
-
General Procedure:
-
Calibrate the instrument using standard solutions of the target heavy metal(s).
-
Prepare the collected samples (initial and final filtrates) for analysis, which may include dilution to fall within the instrument's linear range.
-
Analyze the samples and record the concentrations.
-
Calculate the removal efficiency using the formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
-
Visualizations
The following diagrams illustrate the chelation process and a typical experimental workflow.
Caption: Chelation and precipitation of heavy metals.
Caption: Experimental workflow for heavy metal removal.
Conclusion
This compound is a potent chelating agent for a range of heavy metals. While detailed quantitative data for its application in general wastewater treatment is an area requiring further research, its established use in the mining industry for selective metal binding provides a strong basis for its application in environmental remediation. The protocols outlined here provide a foundation for researchers to explore and optimize the use of this compound for heavy metal removal from aqueous solutions. Further studies are encouraged to establish detailed adsorption isotherms, kinetic models, and the effects of various water matrix components on the chelation efficiency.
References
Application Notes and Protocols: Dosage Optimization of Sodium Di(isobutyl)dithiophosphinate for Sulfide Ore Flotation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium di(isobutyl)dithiophosphinate (DTPINa) is a highly selective collector in the flotation of sulfide ores, particularly for copper and lead minerals, with a marked advantage in ores containing high pyrite content. Its superior selectivity allows for efficient separation of valuable minerals from gangue, leading to higher-grade concentrates. This document provides detailed application notes and experimental protocols for the dosage optimization of DTPINa in the flotation of sulfide ores, enabling researchers to effectively utilize this reagent in their laboratory and pilot-scale studies.
The interaction of DTPINa with sulfide mineral surfaces is a chemical adsorption process, where the sulfur atoms in the phosphinate group are believed to take part in the reaction. The adsorption capacity of DTPINa on the mineral surface is directly proportional to its dosage.
Data Presentation: Dosage and Recovery Rates
The following tables summarize the quantitative data on the recovery of various sulfide minerals at different dosages of this compound and pH conditions.
Table 1: Flotation Recovery of Chalcopyrite and Pyrite
| Mineral | DTPINa Dosage (mg/L) | pH | Recovery (%) |
| Chalcopyrite | 12 | 8 | 96.2[1][2] |
| Pyrite | 12 | 8 | 13.5[1][2] |
Table 2: Flotation Recovery of Galena and Sphalerite
| Mineral | DTPINa Dosage (mg/L) | pH | Recovery (%) |
| Galena | 50 | 11 | 91.7[1][2] |
| Sphalerite | 50 | 11 | 16.9[1][2] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments to determine the optimal dosage of this compound.
Single Mineral Flotation Protocol
This protocol describes the procedure for conducting flotation tests on single mineral samples to evaluate the collecting performance of DTPINa.
Materials and Reagents:
-
Pure mineral samples (e.g., chalcopyrite, pyrite, galena, sphalerite), ground to a desired particle size (e.g., -74/+38 µm).
-
This compound (DTPINa) solution of known concentration.
-
Frother solution (e.g., Methyl Isobutyl Carbinol - MIBC, 7.5 mg/L).
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment.
-
Distilled water.
-
Laboratory flotation machine with a flotation cell (e.g., 40 mL).
-
Ultrasonic cleaner.
-
pH meter.
Procedure:
-
Mineral Preparation: Weigh 2.0 g of the pure mineral sample and place it in a 100 mL beaker with 40 mL of distilled water.
-
Surface Cleaning: Place the beaker in an ultrasonic cleaner for 10 minutes to remove any surface oxidation and impurities.
-
Washing: Decant the water and wash the mineral sample three times with distilled water.
-
Pulp Preparation: Transfer the cleaned mineral sample into the flotation cell and add distilled water to the mark.
-
pH Adjustment: Place the cell in the flotation machine and start the impeller. Measure the pH of the pulp and adjust to the desired value using HCl or NaOH solutions. Condition the pulp for 2 minutes.
-
Collector Conditioning: Add the desired dosage of the DTPINa solution to the pulp and condition for 2 minutes.
-
Frother Addition: Add the frother solution and condition for an additional 2 minutes.
-
Flotation: Open the air valve to introduce air and collect the froth for 5 minutes.
-
Product Handling: Collect the floated (concentrate) and non-floated (tailings) fractions.
-
Analysis: Dry and weigh both fractions to calculate the mineral recovery.
Adsorption Capacity Measurement Protocol
This protocol details the procedure for quantifying the amount of DTPINa adsorbed onto the mineral surface.
Materials and Reagents:
-
Pure mineral samples.
-
This compound (DTPINa) solutions of varying concentrations.
-
Distilled water.
-
Erlenmeyer flasks.
-
Shaker or vibrator.
-
Centrifuge.
-
Total Organic Carbon (TOC) Analyzer.
Procedure:
-
Sample Preparation: Add a known mass of the pure mineral sample (e.g., 2.0 g) to an Erlenmeyer flask.
-
Collector Addition: Add a specific volume (e.g., 40.0 mL) of DTPINa solution of a known concentration to the flask.
-
pH Adjustment: Adjust the pH of the solution to the desired value.
-
Equilibration: Place the flask on a shaker and agitate at a constant temperature for a sufficient time to reach adsorption equilibrium (e.g., 120 minutes).
-
Separation: Centrifuge the suspension to separate the solid mineral particles from the solution.
-
Analysis: Analyze the supernatant (the clear liquid) using a TOC Analyzer to determine the residual concentration of DTPINa.
-
Calculation: Calculate the amount of DTPINa adsorbed onto the mineral surface by subtracting the residual concentration from the initial concentration.
Fourier Transform Infrared (FTIR) Spectroscopy Protocol for Adsorption Analysis
This protocol outlines the steps to analyze the chemical interaction between DTPINa and the mineral surface using FTIR spectroscopy.
Materials and Reagents:
-
Pure mineral samples.
-
This compound (DTPINa) solution.
-
Distilled water.
-
Potassium bromide (KBr), spectroscopy grade.
-
Mortar and pestle.
-
Hydraulic press for pellet preparation.
-
FTIR spectrometer.
Procedure:
-
Sample Treatment: Treat the mineral sample with the DTPINa solution as described in the Adsorption Capacity Measurement Protocol (steps 1-4).
-
Washing and Drying: After the adsorption step, carefully wash the mineral particles with distilled water to remove any physically adsorbed collector and then dry the sample in a vacuum oven at a low temperature.
-
Sample Preparation for FTIR:
-
Grind a small amount of the dried mineral sample (with adsorbed DTPINa) to a very fine powder using an agate mortar and pestle.
-
Mix approximately 1-2 mg of the ground sample with 100-200 mg of dry KBr powder.
-
Grind the mixture thoroughly to ensure a homogenous dispersion.
-
Transfer the mixture to a pellet-forming die and press it under high pressure using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
FTIR Analysis:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the FTIR spectrometer and record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Interpretation: Compare the spectrum of the treated mineral with the spectra of the pure mineral and pure DTPINa to identify new peaks or shifts in existing peaks, which indicate the chemical bonds formed during adsorption.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship for dosage optimization.
References
Application Notes and Protocols: The Effect of pH on the Performance of Sodium Di(isobutyl)dithiophosphinate in Mineral Flotation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium di(isobutyl)dithiophosphinate (DTPINa) is a highly effective collector in the flotation of various sulfide minerals. Its performance, particularly its collecting power and selectivity, is significantly influenced by the pH of the pulp. Understanding the optimal pH conditions for different minerals is crucial for maximizing recovery and achieving efficient separation. These application notes provide a comprehensive overview of the effect of pH on the flotation performance of DTPINa, supported by quantitative data and detailed experimental protocols.
Data Presentation
The following tables summarize the flotation recovery of various sulfide minerals at different pH values using this compound as a collector.
Table 1: Flotation Recovery of Chalcopyrite and Pyrite with DTPINa at Varying pH.
| pH | DTPINa Dosage (mg/L) | Chalcopyrite Recovery (%) | Pyrite Recovery (%) |
| 2 | 10 | > 90 | - |
| 4 | 10 | > 90 | - |
| 6 | 10 | > 90 | - |
| 8 | 10 | > 90 | - |
| 8 | 12 | 96.2 | 13.5[1] |
| 10 | 10 | > 90 | - |
| 12 | 10 | > 90 | - |
| 13 | 10 | > 90 | - |
Data for pH 2-13 with 10 mg/L DTPINa is extrapolated from graphical representations in the source material, indicating consistently high recovery across this range.[1]
Table 2: Flotation Recovery of Galena and Sphalerite with DTPINa at Varying pH.
| pH | DTPINa Dosage (mg/L) | Galena Recovery (%) | Sphalerite Recovery (%) |
| 7.5 | - | - | - |
| 9.5 | - | Decreased Adsorption | - |
| 11 | 50 | 91.7 | 16.9[1] |
Note: Research indicates that the adsorption of di-isobutyl dithiophosphinate on galena is adversely affected by an increase in pH from 5.5 to 9.5.
Experimental Protocols
This section details the methodology for conducting single mineral flotation experiments to evaluate the effect of pH on the performance of this compound.
Materials and Reagents
-
Minerals: High-purity single mineral samples (e.g., chalcopyrite, pyrite, galena, sphalerite).
-
Collector: this compound (DTPINa) solution (e.g., 1 g/L).
-
Frother: Methyl isobutyl carbinol (MIBC).
-
pH Regulators: Dilute solutions of HCl and NaOH for pH adjustment.
-
Water: Deionized water.
Equipment
-
Laboratory flotation machine (e.g., XFG-type) with a flotation cell (e.g., 40 mL).
-
pH meter.
-
Analytical balance.
-
Graduated cylinders and pipettes.
-
Drying oven.
Experimental Procedure
-
Mineral Preparation: Grind the high-purity mineral samples to the desired particle size (e.g., -74 µm) and store them in an inert atmosphere to prevent oxidation.
-
Pulp Preparation:
-
Add a specific amount of the ground mineral (e.g., 2.0 g) to the flotation cell.
-
Add a measured volume of deionized water (e.g., 30 mL) to the cell to create a pulp.
-
-
pH Adjustment:
-
Place the flotation cell in the machine and agitate the pulp.
-
Measure the initial pH of the pulp and adjust it to the desired value using the HCl or NaOH solutions. Allow the pH to stabilize.
-
-
Reagent Conditioning:
-
Add the required dosage of the DTPINa collector solution to the pulp and condition for a specific time (e.g., 3 minutes).
-
Add the frother (e.g., MIBC at a concentration of 7.5 mg/L) and condition for a shorter period (e.g., 1 minute).[1]
-
-
Flotation:
-
Open the air inlet and initiate flotation.
-
Collect the froth for a predetermined time (e.g., 3 minutes).
-
-
Product Handling and Analysis:
-
Collect both the floated (concentrate) and non-floated (tailings) products.
-
Dry the concentrate and tailings in an oven.
-
Weigh the dried products to calculate the recovery of the mineral.
-
Calculation of Recovery
Recovery (%) = (Mass of concentrate / (Mass of concentrate + Mass of tailings)) x 100
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual relationship between pH and the flotation performance of DTPINa.
Caption: Experimental workflow for single mineral flotation.
Caption: Relationship between pH and flotation performance.
Discussion
The experimental data demonstrates that pH is a critical parameter in the flotation of sulfide minerals using this compound. For chalcopyrite, DTPINa exhibits strong collecting power over a wide pH range, from acidic to strongly alkaline conditions.[1] This robust performance makes it an excellent choice for copper sulfide flotation.
In contrast, the flotation of pyrite is significantly depressed at neutral to alkaline pH values. At a pH of 8, the recovery of pyrite is very low (13.5%) compared to the high recovery of chalcopyrite (96.2%), indicating excellent selectivity for chalcopyrite-pyrite separation under these conditions.[1]
For lead-zinc sulfide minerals, the effect of pH is also pronounced. Galena shows good floatability in alkaline conditions, with a recovery of 91.7% at pH 11.[1] Conversely, sphalerite is strongly depressed at this pH, with a recovery of only 16.9%.[1] This differential flotation behavior allows for the effective separation of galena from sphalerite. The decreased adsorption of DTPINa on galena at a more neutral pH of 9.5 suggests that a highly alkaline environment is necessary for optimal performance with this mineral.
Conclusion
The pH of the flotation pulp is a key factor that governs the collecting performance and selectivity of this compound. By carefully controlling the pH, it is possible to achieve high recovery of valuable minerals such as chalcopyrite and galena while effectively depressing gangue minerals like pyrite and sphalerite. The provided data and protocols serve as a valuable resource for researchers and professionals in designing and optimizing flotation processes for sulfide ores.
References
Preparation of Sodium di(isobutyl)dithiophosphinate Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium di(isobutyl)dithiophosphinate (Na[iBu₂PS₂]) is a versatile organophosphorus compound with significant applications in various industrial and research settings. While it is extensively utilized in the mining industry as a selective flotation collector for sulfide minerals, its properties as a chelating agent and its potential in other areas of chemical synthesis and material science are of increasing interest to the broader scientific community.[1] This document provides detailed application notes and protocols for the preparation of this compound solutions for laboratory use, ensuring safety, accuracy, and reproducibility in experimental setups.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount before handling this compound. This information is crucial for accurate solution preparation and for ensuring a safe laboratory environment.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₈NaPS₂ | [2] |
| Molecular Weight | 232.32 g/mol | [2] |
| Appearance | Commercially available as a yellowish to amber-brown clear liquid (typically a 50% aqueous solution). | [3] |
| Solubility in Water | 500 g/L at 20°C | [2] |
| Density (of 50% solution) | 1.14 g/cm³ | [2] |
| pH (of 1% solution) | > 12 | [3] |
| Stability | Forms stable aqueous solutions. | [2] |
Safety and Handling Precautions
This compound, particularly in its concentrated form, is corrosive and can cause severe skin burns and eye damage.[4] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), safety goggles or a face shield, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any mists or aerosols.[4]
-
Handling: Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep containers tightly closed.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound solutions from either a solid form or a commercially available 50% aqueous solution.
Protocol 1: Preparation of a Stock Solution from Solid this compound
This protocol is applicable when starting with the solid salt.
Materials:
-
This compound (solid)
-
Deionized or distilled water
-
Analytical balance
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Beaker
-
Magnetic stirrer and stir bar
-
Spatula
Procedure:
-
Calculate the required mass: Determine the mass of solid this compound needed to prepare the desired volume and concentration of the stock solution using the following formula: Mass (g) = Desired Molarity (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Weigh the solid: Accurately weigh the calculated mass of the solid using an analytical balance.
-
Dissolution: a. Transfer the weighed solid into a beaker containing a magnetic stir bar and approximately half of the final desired volume of deionized water. b. Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. The high solubility of the salt should facilitate this process.
-
Transfer to volumetric flask: Carefully transfer the dissolved solution into a volumetric flask of the appropriate size.
-
Bring to final volume: Add deionized water to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenize: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label and store: Label the flask with the name of the compound, concentration, date of preparation, and your initials. Store in a tightly sealed container in a cool, dry place.
Protocol 2: Preparation of a Working Solution by Diluting a 50% Stock Solution
This protocol is for diluting the commonly available 50% (w/w) aqueous solution.
Materials:
-
50% (w/w) this compound solution
-
Deionized or distilled water
-
Volumetric flasks with stoppers
-
Graduated cylinders or pipettes
-
Beaker
Procedure:
-
Determine the density of the stock solution: The density of the 50% solution is approximately 1.14 g/mL.
-
Calculate the molarity of the stock solution (optional but recommended for molarity-based dilutions):
-
Molarity = [(% concentration x density) / Molecular Weight] x 10
-
Molarity ≈ [(50 g/100g x 1.14 g/mL) / 232.32 g/mol ] x 1000 mL/L ≈ 2.45 M
-
-
Calculate the required volume of the stock solution: Use the dilution formula C₁V₁ = C₂V₂, where:
-
C₁ = Concentration of the stock solution (e.g., 50% or 2.45 M)
-
V₁ = Volume of the stock solution to be calculated
-
C₂ = Desired concentration of the working solution
-
V₂ = Desired final volume of the working solution
-
-
Perform the dilution: a. Measure the calculated volume (V₁) of the 50% stock solution using a graduated cylinder or pipette. b. Transfer the measured stock solution into a volumetric flask of the desired final volume (V₂). c. Add deionized water to the flask until the meniscus reaches the calibration mark.
-
Homogenize: Stopper the flask and invert it several times to ensure thorough mixing.
-
Label and store: Label the flask with the necessary information and store appropriately.
Application Notes
While the primary application of this compound is in mineral flotation, its chemical properties suggest its utility in other research areas.
Chelating Agent
Dithiophosphinate ligands are known to be excellent chelators for a variety of metal ions. The two sulfur atoms can coordinate with metal centers, forming stable complexes. This property can be exploited in:
-
Heavy metal remediation: Investigating its efficacy in removing heavy metal ions from aqueous solutions.
-
Synthesis of coordination complexes: Using it as a ligand to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or catalytic properties.
-
Analytical chemistry: Developing new methods for the selective extraction and quantification of metal ions.
Surface Modification
The dithiophosphinate group can adsorb onto the surface of various materials, not just sulfide minerals. This could be explored for:
-
Nanoparticle functionalization: Modifying the surface of nanoparticles to enhance their dispersibility or to introduce specific functionalities.
-
Corrosion inhibition: Studying its potential to form a protective layer on metal surfaces to prevent corrosion.
Diagrams
Logical Workflow for Solution Preparation
Caption: Workflow for preparing solutions from solid or liquid stock.
Decision Process for Protocol Selection
Caption: Decision tree for choosing the correct preparation protocol.
References
Industrial Applications of Dithiophosphinate-Based Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the industrial use of dithiophosphinate-based reagents. These compounds are versatile chelating agents with significant applications in mineral processing, solvent extraction, and as lubricant additives. Their unique properties, including high selectivity and stability, make them valuable tools in various industrial processes.
Mineral Processing: Selective Flotation of Sulfide Ores
Dithiophosphinate-based reagents, such as sodium diisobutyl dithiophosphinate, are highly effective collectors in the froth flotation of base and precious metal sulfide ores.[1][2][3] They exhibit superior selectivity for copper, lead, zinc, gold, and silver sulfides, particularly in ores with high pyrite content, compared to traditional collectors like xanthates and dithiophosphates.[1][2][3] Commercially available reagents like the AEROPHINE® series are widely used in this context.
Quantitative Performance Data
The following table summarizes the flotation performance of dithiophosphinate collectors in various sulfide ore applications.
| Mineral / Ore Type | Collector | Dosage | pH | Recovery (%) | Concentrate Grade | Reference |
| Chalcopyrite | Sodium Diisobutyl Dithiophosphinate | 12 mg/L | 8 | 96.2 | - | [4] |
| Pyrite | Sodium Diisobutyl Dithiophosphinate | 12 mg/L | 8 | 13.5 | - | [4] |
| Galena | Sodium Diisobutyl Dithiophosphinate | 50 mg/L | 11 | 91.7 | - | [4] |
| Sphalerite | Sodium Diisobutyl Dithiophosphinate | 50 mg/L | 11 | 16.9 | - | [4] |
| Complex Pb-Zn Sulphide Ore | AeroPhine 3418A | 10 g/t | - | - | 55.13% Pb | [5] |
| Copper-Zinc-Lead Sulfide Ore | AeroPhine 3418A | 50 g/t | - | >91% Pb, >88% Cu, >87% Zn | 7.65% Pb, 24.76% Zn, 3.5% Cu | [6] |
Experimental Protocol: Froth Flotation of Copper-Sulfide Ore
This protocol outlines a typical laboratory-scale froth flotation experiment for the enrichment of chalcopyrite from a copper-sulfide ore using a dithiophosphinate collector.
Materials:
-
Representative ore sample, ground to a particle size of less than 75 µm.
-
Dithiophosphinate collector solution (e.g., 1% w/v sodium diisobutyl dithiophosphinate in deionized water).
-
Frother (e.g., Methyl Isobutyl Carbinol - MIBC).
-
pH modifiers (e.g., lime (CaO) or sulfuric acid).
-
Laboratory flotation cell.
-
Deionized water.
Procedure:
-
Pulp Preparation: Prepare a slurry by mixing a predetermined amount of the ground ore with deionized water in the flotation cell to achieve the desired pulp density.
-
pH Adjustment: Measure the pH of the pulp and adjust it to the target value (typically between 8 and 11 for copper sulfide flotation) using the pH modifier.
-
Conditioning:
-
Add the dithiophosphinate collector solution to the pulp at the desired dosage.
-
Allow the pulp to condition for a set period (e.g., 3-5 minutes) with agitation to ensure proper adsorption of the collector onto the mineral surfaces.
-
Add the frother to the pulp and condition for a shorter period (e.g., 1-2 minutes).
-
-
Flotation:
-
Introduce air into the flotation cell to generate a stable froth.
-
Collect the froth, which is enriched with the hydrophobic mineral-bubble aggregates, for a specified time.
-
-
Product Analysis:
-
Filter and dry the collected concentrate and the remaining tailings.
-
Analyze the concentrate and tailings for their metal content to determine the recovery and grade of the valuable mineral.
-
Experimental Workflow: Froth Flotation
Caption: Workflow for froth flotation of sulfide ores.
Solvent Extraction: Separation and Purification of Metals
Dithiophosphinic acids, such as the active component in Cyanex® 301, are highly effective extractants for the separation of various metal ions in hydrometallurgical processes.[7] They are particularly noted for their ability to separate cobalt from nickel, a challenging task due to their similar chemical properties.[8] These reagents can also be used for the extraction of other metals, including zinc, cadmium, and rare earth elements.[7][9]
Quantitative Performance Data
The following table presents data on the extraction and stripping performance of Cyanex® 301 for various metal ions.
| Metal Ion | Extractant | Aqueous Phase | pH | Extraction Efficiency (%) | Stripping Agent | Stripping Efficiency (%) | Reference |
| Cobalt(II) | 0.1M Cyanex 301 | Chloride solution | >2 | ~99 | 0.5M Acid | - | [10] |
| Nickel(II) | 0.1M Cyanex 301 | Chloride solution | >2 | ~99 | 0.5M Acid | - | [10] |
| Cobalt(II) | 10 v/v% Cyanex 301 | Sulfate solution | 1.5 | >99 | 3.0M H₂SO₄ | 93 | [11] |
| Nickel(II) | 10 v/v% Cyanex 301 | Sulfate solution | 1.5 | >99 | 3.0M H₂SO₄ | 5 | [11] |
| Cadmium(II) | 10% Cyanex 301 | Sulfate solution | 1.8 | 99.95 | 7M HCl | 99.9 | [12] |
| Cobalt(II) | 10% Cyanex 301 | Sulfate solution | 1.8 | 2.45 | 7M HCl | 95 | [12] |
| Americium(III) | Cyanex 301 | - | 3-4 | High | - | - | [9] |
| Europium(III) | Cyanex 301 | - | 3-4 | Low | - | - | [9] |
Experimental Protocol: Solvent Extraction of Cobalt and Nickel
This protocol describes a laboratory procedure for the separation of cobalt and nickel from an acidic sulfate solution using Cyanex® 301.
Materials:
-
Aqueous feed solution containing cobalt and nickel sulfates.
-
Organic phase: Cyanex® 301 dissolved in a suitable diluent (e.g., kerosene).
-
Stripping solution: Dilute sulfuric acid.
-
pH adjustment solutions (e.g., NaOH, H₂SO₄).
-
Separatory funnels.
-
pH meter.
Procedure:
-
Extraction:
-
Place a known volume of the aqueous feed solution and the organic phase into a separatory funnel.
-
Adjust the pH of the aqueous phase to the desired value for selective extraction.
-
Shake the funnel vigorously for a sufficient time (e.g., 10-15 minutes) to allow for mass transfer and equilibration.
-
Allow the phases to separate.
-
Collect the aqueous phase (raffinate) and the organic phase (loaded organic).
-
-
Stripping:
-
Transfer the loaded organic phase to a clean separatory funnel.
-
Add a known volume of the stripping solution.
-
Shake the funnel vigorously for a set time to transfer the extracted metal ions back to an aqueous phase.
-
Allow the phases to separate.
-
Collect the aqueous phase (strip liquor) and the regenerated organic phase.
-
-
Analysis:
-
Analyze the raffinate, loaded organic, and strip liquor for their metal concentrations to determine the extraction and stripping efficiencies.
-
Experimental Workflow: Solvent Extraction
Caption: General workflow for a solvent extraction process.
Lubricant Additives: Enhancing Performance
Dithiophosphinate and related dithiophosphate compounds are utilized as additives in lubricating oils to enhance their anti-wear and antioxidant properties.[1][4] Zinc dialkyldithiophosphates (ZDDPs), a closely related class of compounds, are one of the most widely used lubricant additives.[1][2] They function by forming a protective tribofilm on metal surfaces under boundary lubrication conditions, which reduces friction and prevents wear.[13]
Quantitative Performance Data
The following table provides representative data on the performance of dithiophosphate-based lubricant additives. Note that much of the available data is for ZDDPs.
| Additive Type | Test Condition | Wear Scar Diameter Reduction (%) | Friction Coefficient Reduction (%) | Reference |
| Zinc Dialkyldithiophosphate (ZDDP) | Four-Ball Wear Test | 54 | - | [2] |
| Ashless Dithiophosphate | Four-Ball Wear Test | Substantial | Substantial | [1] |
| ZDDP + Ni Nanoparticles | - | 27.6 (lower wear loss) | - | [2] |
| Nano-Bismuth in base oil | - | 15-13 | 43-36 | [14] |
| Nano-Copper in paraffin oil | - | 26 | 23 | [14] |
Mechanism of Action: Anti-Wear Film Formation
Dithiophosphinate and dithiophosphate additives operate under high pressure and temperature at the contact points between moving metal parts. They decompose to form a complex, glassy polyphosphate film on the metal surfaces. This film is sacrificial and continuously reforms, preventing direct metal-to-metal contact and thereby reducing wear and preventing seizure.
Caption: Mechanism of anti-wear film formation.
Organic Synthesis: An Emerging Application
While the industrial applications of dithiophosphinate-based reagents are dominated by their use in mineral processing and solvent extraction, there is emerging interest in their potential as ligands in organometallic catalysis. The phosphorus and sulfur donor atoms in dithiophosphinates can coordinate to transition metals like palladium and nickel, which are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
The development of novel ligands is crucial for advancing catalytic reactions such as the Suzuki-Miyaura and Heck couplings.[9][15][16][17] The electronic and steric properties of phosphine-based ligands, a class to which dithiophosphinates belong, can be tuned to control the activity and selectivity of the catalyst.[18]
Currently, the use of dithiophosphinate-based reagents as primary ligands in industrial-scale organic synthesis is not well-documented in the available literature. However, the synthesis of chiral thiophosphorus acids for use as organocatalysts has been explored, indicating a potential future direction for these compounds.[7][19] Further research is needed to fully evaluate the catalytic efficacy of dithiophosphinate-metal complexes and their potential for industrial application in fine chemical and pharmaceutical synthesis.
References
- 1. sciensage.info [sciensage.info]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.ca [fishersci.ca]
- 4. ijarst.in [ijarst.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts [beilstein-journals.org]
- 8. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Some Effects of Amines on Zinc Dialkyldithiophosphate Antiwear Performance as Measured in 4-Ball Wear Tests | Semantic Scholar [semanticscholar.org]
- 11. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 13. Effect of Zinc Dialkyl Dithiophosphate Replenishment on Tribological Performance of Heavy-Duty Diesel Engine Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Improving Selectivity of Sodium Di(isobutyl)dithiophosphinate in Polymetallic Ores
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium di(isobutyl)dithiophosphinate (DTPINa) as a collector in the flotation of polymetallic ores. The focus is on enhancing the selectivity of this reagent for valuable minerals such as chalcopyrite and galena while minimizing the recovery of gangue minerals like pyrite and sphalerite.
Troubleshooting Guide
This guide addresses common issues encountered during flotation experiments using this compound.
Issue 1: Poor recovery of valuable minerals (e.g., chalcopyrite, galena).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Collector Dosage | Gradually increase the DTPINa dosage in increments of 5-10 g/t. | Improved recovery of the target mineral.[1][2] |
| Suboptimal pH | For chalcopyrite, ensure the pulp pH is around 8. For galena, a pH of 11 is often optimal.[1][2] Adjust pH using lime or soda ash. | Enhanced collector adsorption on the target mineral surface, leading to higher recovery. |
| Presence of Depressing Slimes | Implement a desliming step prior to flotation. | Removal of fine gangue particles that can coat valuable minerals and hinder collector action. |
| Inadequate Liberation | Analyze the tailings for locked particles. If significant, consider a finer grind. | Improved exposure of the valuable mineral surface for collector attachment. |
| Oxidation of Mineral Surfaces | Minimize pulp aeration before the addition of the collector. Consider the use of a sulphidizing agent like sodium sulfide (Na2S) for oxidized ores. | Restoration of a sulfide surface on oxidized minerals, allowing for effective collector adsorption. |
Issue 2: High recovery of gangue minerals (e.g., pyrite, sphalerite).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Collector Dosage | Reduce the DTPINa dosage. DTPINa is a powerful collector, and overdosing can lead to non-selective flotation. | Decreased recovery of unwanted gangue minerals. |
| Incorrect pH | For pyrite depression, maintain a pH above 8. For sphalerite depression, a pH of 11 is generally effective when floating galena.[1][2] | Increased depression of iron and zinc sulfides. |
| Activation of Gangue Minerals | Avoid the use of copper sulfate if sphalerite depression is desired. If lead ions are activating pyrite, consider the use of specific depressants. | Reduced flotation of activated gangue minerals. |
| Inadequate Depressant Scheme | Introduce or optimize the dosage of depressants. For pyrite, consider lime, sodium cyanide (with appropriate safety measures), or organic depressants like dextrin. For sphalerite, zinc sulfate is a common depressant.[3] For galena depression (if desired), guar gum can be effective. | Selective depression of specific gangue minerals, improving concentrate grade. |
| Entrainment of Fine Gangue | Optimize froth depth and washing. Ensure proper pulp density. | Reduced mechanical recovery of fine gangue particles in the concentrate. |
Issue 3: Froth stability issues (e.g., weak, unstable froth or excessive, voluminous froth).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Frother Dosage | Adjust the frother (e.g., MIBC, pine oil) dosage. Too little can lead to a weak froth, while too much can cause excessive frothing and entrainment. | A stable froth with good mobility, allowing for efficient transport of mineralized bubbles. |
| Interaction with Collector | Be aware of potential synergistic interactions between DTPINa and the frother, which can affect froth properties.[4][5] Experiment with different frother types. | Optimized frothing performance tailored to the specific ore and reagent suite. |
| Presence of Natural Frothers in the Ore | If the ore contains naturally frothing components (e.g., carbonaceous material), reduce the dosage of the added frother. | Controlled frothing and improved selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over traditional collectors like xanthates?
A1: this compound often exhibits higher selectivity, particularly in complex polymetallic ores with high pyrite content.[6] It can achieve good recoveries of copper and lead minerals while effectively rejecting pyrite, especially in a neutral to slightly alkaline pH range, which can reduce the need for high dosages of lime.[2]
Q2: How does pH affect the selectivity of DTPINa?
A2: pH is a critical parameter for controlling the selectivity of DTPINa. For the separation of chalcopyrite from pyrite, a pH of around 8 is optimal, as it promotes strong collection of chalcopyrite while depressing pyrite.[1][2] For separating galena from sphalerite, a higher pH of 11 is generally more effective for depressing sphalerite.[1][2]
Q3: Can DTPINa be used in combination with other collectors?
A3: Yes, DTPINa can be used in combination with other collectors, such as xanthates or other dithiophosphates. This is often done to leverage the strengths of each collector. For instance, a blend of collectors might improve the flotation of different valuable minerals present in the ore or enhance the overall recovery and kinetics. The use of collector mixtures can sometimes lead to synergistic effects, improving flotation performance beyond what would be expected from the individual collectors.[7][8]
Q4: What are the most common depressants used with DTPINa?
A4: The choice of depressant depends on the specific gangue minerals to be rejected. Common depressants include:
-
Lime (CaO): Used to raise the pH and depress pyrite and other iron sulfides.
-
Zinc Sulfate (ZnSO4): A common depressant for sphalerite.[3]
-
Sodium Cyanide (NaCN): A powerful depressant for pyrite and some copper sulfides (use with extreme caution and appropriate safety protocols).
-
Organic Polymers: Reagents like dextrin and carboxymethyl cellulose (CMC) can be effective depressants for carbonaceous gangue and some sulfide minerals.[3]
Q5: How can I determine the optimal dosage of DTPINa for my ore?
A5: The optimal dosage should be determined through laboratory flotation tests. Start with a low dosage (e.g., 10 g/t) and gradually increase it while monitoring the recovery and grade of the valuable and gangue minerals. The optimal dosage will be the one that provides the best balance between recovery of the valuable mineral and rejection of the gangue. The adsorption of DTPINa on the mineral surface is proportional to its dosage.[1][2]
Experimental Protocols
Protocol 1: Selective Flotation of Chalcopyrite from Pyrite
-
Grinding: Grind a representative sample of the ore to the desired particle size (e.g., 80% passing 75 µm).
-
Pulp Preparation: Prepare a pulp with a specific solids concentration (e.g., 30% w/w) in a flotation cell.
-
pH Adjustment: Adjust the pulp pH to 8.0 using a lime slurry. Allow for a conditioning time of 3-5 minutes.
-
Collector Addition: Add the desired dosage of this compound (e.g., 12 mg/L or 40 g/t) and condition for 3-5 minutes.[1]
-
Frother Addition: Add a suitable frother (e.g., MIBC at 7.5 mg/L or 25 g/t) and condition for 1-2 minutes.[2]
-
Flotation: Introduce air into the flotation cell and collect the froth for a specified period (e.g., 10-15 minutes).
-
Analysis: Filter, dry, and assay the concentrate and tailings to determine the recovery and grade of copper and iron.
Protocol 2: Selective Flotation of Galena from Sphalerite
-
Grinding: Grind a representative sample of the ore to the desired particle size.
-
Pulp Preparation: Prepare a pulp with a specific solids concentration in a flotation cell.
-
Depressant Addition: If necessary, add a sphalerite depressant such as zinc sulfate (e.g., 500 g/t) and condition for 5-10 minutes.
-
pH Adjustment: Adjust the pulp pH to 11.0 using lime. Condition for 3-5 minutes.
-
Collector Addition: Add this compound (e.g., 50 mg/L or 150 g/t) and condition for 3-5 minutes.[1]
-
Frother Addition: Add a suitable frother and condition for 1-2 minutes.
-
Flotation: Introduce air and collect the galena-rich froth.
-
Analysis: Analyze the concentrate and tailings for lead and zinc content to determine recovery and grade.
Quantitative Data Summary
Table 1: Single Mineral Flotation Recovery with this compound
| Mineral | Collector Dosage (mg/L) | pH | Recovery (%) | Reference |
| Chalcopyrite | 12 | 8 | 96.2 | [1][2] |
| Pyrite | 12 | 8 | 13.5 | [1][2] |
| Galena | 50 | 11 | 91.7 | [1][2] |
| Sphalerite | 50 | 11 | 16.9 | [1][2] |
Table 2: Example Reagent Scheme for a Pyrite-Rich Lead-Zinc Ore
| Stage | Reagent | Dosage (g/t) | pH |
| Galena Flotation | |||
| Potassium Ethyl Xanthate (PEX) | Varies | 8.5 | |
| Na-Di-alkyl Dithiophosphate | Varies | ||
| Dextrin (Pyrite Depressant) | Varies | ||
| FeSO4 (Pyrite Depressant) | Varies | ||
| ZnSO4 (Sphalerite Depressant) | Varies | ||
| Sphalerite Flotation | |||
| Copper Sulfate (Activator) | 400 | 10.5 | |
| Potassium Amyl Xanthate (PAX) | Varies | ||
| Dialkyl dithiophosphinates | Varies | ||
| Lime | To adjust pH |
Adapted from a case study on the Kooshk mine.[3]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. ijmge.ut.ac.ir [ijmge.ut.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. open.uct.ac.za [open.uct.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. journalssystem.com [journalssystem.com]
- 8. Exploring the impact of thiol collectors system on copper sulfide flotation through machine learning-driven modeling - Physicochemical Problems of Mineral Processing - Tom Vol. 60, iss. 4 (2024) - BazTech - Yadda [yadda.icm.edu.pl]
"overcoming challenges in dithiophosphinate-based flotation processes"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dithiophosphinate-based flotation processes.
Troubleshooting Guide
This guide addresses common issues encountered during dithiophosphinate-based flotation experiments.
Issue 1: Low Recovery of Valuable Minerals
Low recovery of the target mineral is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incorrect Collector Dosage | Optimize the dithiophosphinate concentration. Conduct a dosage series to determine the optimal concentration for your specific ore. For example, for chalcopyrite, a dosage of 12 mg/L has been shown to achieve high recovery.[1] |
| Suboptimal pH | Adjust the pulp pH. Dithiophosphinates are sensitive to pH. For chalcopyrite, a pH of 8 is often effective, while for galena, a higher pH of 11 may be necessary.[1] A pH range of 4-6 has been found to be optimal for the flotation of jamesonite with a compound phosphate collector.[2] |
| Presence of Slime Coatings | Deslime the ore before flotation to remove fine particles that can coat valuable minerals and adsorb reagents.[3] |
| Oxidation of Mineral Surfaces | Minimize oxidation by controlling grinding conditions and pulp chemistry. Slight oxidation can be beneficial, but excessive oxidation can hinder collector adsorption.[1] |
| Insufficient Frother | Ensure an adequate dosage of a suitable frother to create a stable froth capable of carrying the mineral-laden bubbles.[4] |
| Poor Liberation | Evaluate the grinding process to ensure that the valuable minerals are adequately liberated from the gangue. |
Issue 2: Poor Selectivity Against Gangue Minerals (e.g., Pyrite)
Dithiophosphinates are known for their selectivity, but issues can still arise.
| Potential Cause | Recommended Solutions |
| Inappropriate pH | Optimize the pulp pH to maximize the floatability difference between the valuable mineral and gangue. For separating chalcopyrite from pyrite, a pH above 8 can significantly depress pyrite while maintaining high chalcopyrite recovery.[1] |
| Collector Overdosing | Excessive collector dosage can lead to the non-selective flotation of gangue minerals. Reduce the dithiophosphinate concentration. |
| Activation of Gangue Minerals | Certain ions in the process water can activate gangue minerals. Analyze water quality and consider using depressants if necessary. For instance, lime can be used to depress pyrite.[4] |
| Entrainment of Fine Gangue | Fine gangue particles can be mechanically carried into the froth. Optimize froth stability and consider desliming. |
Issue 3: Froth Stability Problems
Froth stability is crucial for effective flotation.
| Potential Cause | Recommended Solutions |
| Inadequate Frother Type or Dosage | Select a frother that provides a stable yet brittle froth. The type and concentration of the frother will depend on the specific ore and water chemistry.[4][5] |
| Presence of Divalent Cations | Ions like Ca2+ and Mg2+ can increase froth stability, which may be detrimental to selectivity. Water quality analysis is recommended.[5][6] |
| Excessive Fine Particles | Slimes can lead to overly stable froths. Desliming before flotation can mitigate this issue.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dithiophosphinate-based flotation?
A1: The optimal pH is highly dependent on the target mineral and the gangue mineralogy. For chalcopyrite flotation with sodium diisobutyl dithiophosphinate (DTPINa), a pH of 8 has been shown to provide excellent recovery while depressing pyrite.[1] For galena, a higher pH of 11 may be required to achieve maximum recovery.[1] It is crucial to perform pH optimization studies for your specific ore.
Q2: How does dithiophosphinate dosage affect recovery?
A2: Increasing the dithiophosphinate dosage generally increases the recovery of the target mineral up to a certain point, after which the recovery may plateau or even decrease due to reduced selectivity. For example, the recovery of chalcopyrite can reach over 96% at a DTPINa dosage of 12 mg/L.[1] For galena, a higher dosage of 50 mg/L may be necessary to achieve over 90% recovery.[1]
Q3: Can dithiophosphinates be used in combination with other collectors?
A3: Yes, dithiophosphinates are often used in combination with other collectors, such as xanthates. This can sometimes lead to synergistic effects, improving recovery and selectivity.[8]
Q4: How does water quality impact dithiophosphinate flotation?
A4: Water quality, particularly the presence of inorganic electrolytes, can significantly affect flotation performance. Divalent cations like Ca2+ can increase froth stability, which may lead to higher recovery but lower grade due to increased gangue entrainment.[6] It is important to consider the ionic composition of the process water.
Q5: What are the common analytical techniques to study dithiophosphinate flotation?
A5: Common techniques include micro-flotation tests to assess floatability under different conditions, adsorption studies (e.g., using UV-Vis spectrophotometry) to quantify collector uptake on mineral surfaces, and electrochemical measurements to investigate the collector-mineral interactions.[2][8]
Quantitative Data Summary
The following tables summarize key quantitative data from flotation experiments using dithiophosphinates.
Table 1: Effect of pH and Dosage of Sodium Diisobutyl Dithiophosphinate (DTPINa) on Mineral Recovery
| Mineral | pH | Dosage (mg/L) | Recovery (%) |
| Chalcopyrite | 8 | 12 | 96.2 |
| Pyrite | 8 | 12 | 13.5 |
| Galena | 11 | 50 | 91.7 |
| Sphalerite | 11 | 50 | 16.9 |
| Source:[1] |
Table 2: Flotation of Jamesonite and Marmatite with a Compound Phosphate (MP) Collector
| Condition | Jamesonite Recovery (%) | Marmatite Recovery (%) |
| pH 4-6, MP Dosage 5 mg/L | ~90 | <15 |
| Source:[2] |
Experimental Protocols
1. Micro-Flotation Experimental Protocol
This protocol describes a typical micro-flotation experiment to evaluate the floatability of a mineral.
-
Sample Preparation: Grind the mineral sample to the desired particle size fraction (e.g., -75 +38 µm).
-
Pulp Preparation: Add a known amount of the mineral sample (e.g., 2.0 g) to a flotation cell (e.g., 40 mL) with deionized water.
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pH Adjustment: Adjust the pulp pH to the desired value using HCl or NaOH solutions and condition for a set time (e.g., 2 minutes).
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Collector Addition: Add the desired concentration of dithiophosphinate collector and condition the pulp for a specific duration (e.g., 3 minutes).
-
Frother Addition: Add a frother (e.g., MIBC) and condition for a shorter period (e.g., 1 minute).
-
Flotation: Introduce air or nitrogen at a controlled flow rate to generate bubbles and collect the froth for a predetermined time (e.g., 3-5 minutes).
-
Product Collection and Analysis: Collect, dry, and weigh the floated and non-floated fractions to calculate the mineral recovery.
2. Adsorption Study Protocol
This protocol outlines a method to measure the adsorption of dithiophosphinate onto a mineral surface.
-
Sample Preparation: Prepare a known quantity of finely ground mineral sample.
-
Pulp Preparation: Suspend the mineral sample in a solution of known volume and pH.
-
Collector Addition: Add a known concentration of the dithiophosphinate collector to the mineral suspension.
-
Equilibration: Agitate the suspension for a sufficient time to allow the adsorption to reach equilibrium (e.g., 30 minutes).
-
Solid-Liquid Separation: Centrifuge the suspension to separate the mineral particles from the solution.
-
Concentration Measurement: Measure the residual concentration of the dithiophosphinate in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry.
-
Adsorption Calculation: Calculate the amount of collector adsorbed onto the mineral surface by subtracting the residual concentration from the initial concentration.
Visualizations
Caption: Troubleshooting workflow for dithiophosphinate flotation.
Caption: Experimental workflow for micro-flotation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. journalssystem.com [journalssystem.com]
- 3. 10 Problems in the Flotation Process and Troubleshooting | Fote Machinery [ftmmachinery.com]
- 4. 911metallurgist.com [911metallurgist.com]
- 5. Review of the Main Factors Affecting the Flotation of Phosphate Ores [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. prominetech.com [prominetech.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilization of Sodium Di(isobutyl)dithiophosphinate (SDIBDTPI) Solutions for Long-Term Storage
This technical support center provides guidance on the long-term storage and stability of sodium di(isobutyl)dithiophosphinate (SDIBDTPI) solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common concerns and issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable are aqueous solutions of this compound?
A1: Aqueous solutions of this compound are known to be chemically stable.[1][2] Unlike other reagents such as xanthates, SDIBDTPI is resistant to hydrolysis, oxidation, and decomposition into other chemical species under typical laboratory conditions.[2] Studies have shown that over a period of 112 hours, the chemical structure of SDIBDTPI in solution shows no significant degradation across a range of pH values.[1]
Q2: What are the optimal storage conditions for SDIBDTPI solutions?
A2: To ensure long-term stability, it is recommended to store SDIBDTPI solutions in a cool, dry, and dark place. While the compound is robust, minimizing exposure to light and elevated temperatures will help to preserve its integrity over extended periods. For general laboratory reagents, storage at room temperature is often sufficient, but for long-term storage, refrigeration (2-8 °C) is advisable.
Q3: Does the pH of the solution affect the stability of SDIBDTPI?
A3: SDIBDTPI is stable across a range of pH values.[1] However, to minimize the potential for any long-term degradation, it is recommended to maintain the pH of the solution in a neutral to slightly alkaline range (pH 7-9).
Q4: Do I need to add any stabilizers to my SDIBDTPI solution for long-term storage?
A4: Due to its inherent chemical stability, the addition of stabilizers is generally not necessary for the routine long-term storage of SDIBDTPI solutions.[2] However, if the solution is expected to be exposed to harsh conditions, such as strong oxidizing agents, the use of a radical scavenger may be considered.
Q5: What are the signs of degradation in an SDIBDTPI solution?
A5: While degradation is not common, signs to look for include a significant change in color, the formation of a precipitate, or a noticeable change in the solution's performance in your experiments. If you suspect degradation, it is recommended to perform a quality control check.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the solution upon storage. | Low temperature storage leading to crystallization. | Gently warm the solution to room temperature and agitate to redissolve the precipitate. To prevent this, consider storing at a controlled room temperature if refrigeration is not strictly necessary for stability. |
| Contamination of the solution. | Ensure that all glassware and handling equipment are clean. Filter the solution through a 0.22 µm filter to remove any particulate matter. | |
| Solution appears cloudy or discolored. | Exposure to light or incompatible materials. | Store the solution in an amber or opaque container to protect it from light. Ensure the storage container is made of a compatible material (e.g., glass, HDPE). |
| Potential for slow, long-term degradation under non-ideal conditions. | If discoloration is significant, it is advisable to prepare a fresh solution. Perform a quality control check (e.g., UV-Vis scan) to assess the integrity of the compound. | |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a suitable analytical method (see Experimental Protocols section). |
| Potential degradation affecting the compound's activity. | Prepare a fresh solution and compare its performance to the stored solution. If the fresh solution performs as expected, discard the old solution. |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Assessment of SDIBDTPI Stability
This protocol provides a basic method to assess the stability of your SDIBDTPI solution over time by monitoring its UV absorbance spectrum.
Materials:
-
SDIBDTPI solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate solvent (e.g., deionized water) for dilution
Procedure:
-
Prepare a diluted sample of your SDIBDTPI solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0 AU).
-
Scan the sample across a UV wavelength range of 200-400 nm and record the spectrum. The characteristic absorbance of the dithiophosphinate anion is typically observed as a shoulder between 220 nm and 240 nm.[1]
-
Store your stock solution under the desired long-term storage conditions.
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At regular intervals (e.g., weekly, monthly), take an aliquot of the stock solution, prepare a diluted sample in the same manner as the initial sample, and record the UV-Vis spectrum.
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Compare the spectra over time. A stable solution will show no significant change in the shape or position of the absorbance peaks. A decrease in the absorbance intensity at the characteristic wavelength may indicate degradation.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method (General Approach)
For a more quantitative and specific assessment of stability, a stability-indicating HPLC method is recommended. This method should be capable of separating the intact SDIBDTPI from any potential degradation products.
Method Development and Validation (General Guidance):
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating organophosphorus compounds.
-
Detection: UV detection at a wavelength where SDIBDTPI has significant absorbance (e.g., around 230 nm).
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the SDIBDTPI solution should be subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light). The method should be able to resolve the main peak of SDIBDTPI from any degradation product peaks.
Visualizations
Caption: Potential degradation pathway of SDIBDTPI under harsh conditions.
Caption: Troubleshooting workflow for unstable SDIBDTPI solutions.
Caption: Experimental workflow for a stability study of SDIBDTPI solutions.
References
Technical Support Center: Regeneration and Recycling of Sodium di(isobutyl)dithiophosphinate from Wastewater
Disclaimer: The following technical guidance is based on established principles of chemistry and chemical engineering. Due to the limited availability of specific published data on the regeneration and recycling of sodium di(isobutyl)dithiophosphinate, the experimental protocols provided are illustrative and should be adapted and optimized based on laboratory-scale evaluations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recycling important?
This compound is a synthetic organophosphorus compound used as a highly selective collector in the froth flotation of sulfide minerals, particularly for copper and gold ores. Recycling this reagent from wastewater (e.g., flotation tailings) is crucial for both economic and environmental reasons. Economically, it reduces the operational cost by minimizing the consumption of fresh reagent. Environmentally, it mitigates the discharge of organophosphorus compounds and residual heavy metals into ecosystems, helping to meet increasingly stringent environmental regulations.
Q2: What are the primary challenges in regenerating this compound from wastewater?
Researchers may encounter several challenges, including:
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Low Concentration: The reagent is often present in low concentrations in wastewater, making recovery economically challenging.
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Complex Wastewater Matrix: The wastewater contains a variety of other chemicals (e.g., frothers, depressants, modifiers) and dissolved metal ions, which can interfere with the regeneration process.
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Degradation of the Reagent: The dithiophosphinate molecule may partially degrade under certain pH and oxidative conditions.
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Purity of the Recycled Product: Achieving a purity of the recycled reagent that is comparable to the fresh product can be difficult and may require multiple purification steps.
Q3: What are the potential methods for regenerating this compound?
The most chemically plausible methods for regeneration include:
-
Acidification-Precipitation: This is a common method for recovering salts of weak acids. By lowering the pH of the wastewater, the sodium salt is converted to the less soluble free di(isobutyl)dithiophosphinic acid, which precipitates out of the solution.
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Solvent Extraction: This method uses an organic solvent that is immiscible with water to selectively extract the dithiophosphinate from the wastewater.
-
Adsorption: This technique involves using a solid adsorbent material, such as activated carbon or a specific ion-exchange resin, to bind the dithiophosphinate from the wastewater. The reagent can then be eluted (released) from the adsorbent using a suitable solvent or regenerating solution.
Q4: How can I determine the concentration of this compound in my wastewater samples?
Several analytical techniques can be employed, often requiring sample preparation to remove interfering substances.[1] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and effective method for quantifying organophosphorus compounds in aqueous solutions.[2] Inductively Coupled Plasma (ICP) analysis can be used to determine the phosphorus concentration, which can then be correlated to the dithiophosphinate concentration if it is the only phosphorus-containing species present.[3]
Troubleshooting Guides
Issue 1: Low Yield of Precipitate in the Acidification-Precipitation Method
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Ensure the pH is sufficiently low to fully protonate the dithiophosphinate anion. The optimal pH should be determined experimentally, but a starting point is typically 2-3 pH units below the pKa of the corresponding acid. |
| Insufficient Concentration | If the concentration of the dithiophosphinate in the wastewater is too low, it may not exceed its solubility limit even after acidification. Consider a pre-concentration step such as evaporation or reverse osmosis. |
| Interference from Other Ions | High concentrations of other dissolved salts can increase the solubility of the dithiophosphinic acid (salting-in effect). |
| Slow Precipitation Kinetics | Allow for sufficient agitation and time for the precipitate to form and agglomerate. Cooling the solution may also help to decrease the solubility and improve the yield. |
Issue 2: Poor Separation in Solvent Extraction
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The organic solvent should have a high affinity for the dithiophosphinate and be immiscible with water. Test a range of solvents with varying polarities. |
| Emulsion Formation | The presence of surfactants (like frothers) in the wastewater can lead to the formation of stable emulsions. Try adjusting the pH, increasing the ionic strength of the aqueous phase, or using a demulsifying agent. |
| Suboptimal pH | The pH of the aqueous phase can significantly affect the partitioning of the dithiophosphinate between the two phases. The optimal pH for extraction should be determined experimentally. |
Issue 3: Low Adsorption or Elution Efficiency in the Adsorption Method
| Possible Cause | Troubleshooting Step |
| Adsorbent Fouling | Other organic compounds or suspended solids in the wastewater can block the pores of the adsorbent. Pre-filtering the wastewater is recommended. |
| Incorrect Adsorbent | The chosen adsorbent may not have a high affinity for dithiophosphinate. Test different types of activated carbon or ion-exchange resins. |
| Suboptimal pH | The pH of the wastewater will affect the surface charge of the adsorbent and the speciation of the dithiophosphinate, influencing adsorption. |
| Ineffective Eluent | The eluting solution may not be strong enough to desorb the dithiophosphinate. For ion-exchange resins, a high concentration of a competing ion or a change in pH is typically used. For activated carbon, a solvent that has a high affinity for the dithiophosphinate is required. |
Experimental Protocols
Protocol 1: Regeneration via Acidification-Precipitation
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Sample Characterization: Determine the initial concentration of this compound in the wastewater sample using a suitable analytical method (e.g., HPLC).
-
Acidification: In a well-ventilated fume hood, slowly add a strong acid (e.g., 1 M sulfuric acid or hydrochloric acid) to the wastewater while stirring continuously. Monitor the pH using a calibrated pH meter. Continue adding acid until the target pH (e.g., pH 2-3) is reached and a precipitate is observed.
-
Precipitation and Aging: Continue to stir the acidified solution for a predetermined time (e.g., 30-60 minutes) to allow for complete precipitation. Optionally, the solution can be cooled to further decrease the solubility of the di(isobutyl)dithiophosphinic acid.
-
Filtration: Separate the precipitate from the solution using vacuum filtration with a suitable filter paper. Wash the precipitate with a small amount of acidified water (at the precipitation pH) to remove any entrained impurities.
-
Drying: Dry the collected precipitate in a vacuum oven at a low temperature to remove residual water.
-
Re-neutralization: To regenerate the sodium salt, re-dissolve the dried acid in a minimal amount of a suitable organic solvent (e.g., ethanol) and slowly add a stoichiometric amount of sodium hydroxide solution (e.g., 1 M NaOH) while stirring.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the solid, recycled this compound.
-
Purity Analysis: Analyze the purity of the recycled product using an appropriate analytical technique.
Protocol 2: Recovery via Solvent Extraction
-
Solvent Selection: Select a suitable water-immiscible organic solvent (e.g., kerosene, toluene, or a specialized extractant).
-
Extraction: In a separatory funnel, combine the wastewater with the organic solvent in a defined ratio (e.g., 1:1 v/v). Shake the funnel vigorously for a set period (e.g., 5-10 minutes), periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The organic phase containing the extracted dithiophosphinate should be carefully collected.
-
Stripping: To recover the dithiophosphinate from the organic phase, a stripping solution (e.g., a basic aqueous solution) is used. The organic phase is mixed with the stripping solution, transferring the dithiophosphinate back to the aqueous phase as its sodium salt.
-
Concentration: The resulting aqueous solution containing the this compound can be concentrated by evaporation if necessary.
Data Presentation
Table 1: Hypothetical Recovery of Di(isobutyl)dithiophosphinic Acid via Acidification-Precipitation as a Function of pH
| pH | Initial Concentration (mg/L) | Final Concentration in Filtrate (mg/L) | Recovery Efficiency (%) |
| 5.0 | 500 | 450 | 10.0 |
| 4.0 | 500 | 300 | 40.0 |
| 3.0 | 500 | 75 | 85.0 |
| 2.0 | 500 | 25 | 95.0 |
| 1.5 | 500 | 26 | 94.8 |
Table 2: Hypothetical Purity of Recycled this compound from Different Regeneration Methods
| Regeneration Method | Purity of Recycled Product (%) | Major Impurities |
| Acidification-Precipitation | 92 | Residual metal ions, other precipitated organic compounds |
| Solvent Extraction | 95 | Entrained solvent, co-extracted organic compounds |
| Adsorption (Activated Carbon) | 90 | Co-adsorbed and co-eluted organic compounds |
Visualizations
Caption: Workflow for the regeneration of this compound via acidification-precipitation.
Caption: Logical diagram for troubleshooting low precipitate yield.
References
- 1. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mining wastewater treatment technologies and resource recovery techniques: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150090666A1 - Collectors for mineral flotation - Google Patents [patents.google.com]
Technical Support Center: Optimization of Collector Dosage in Complex Sulfide Ore Flotation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing collector dosage for complex sulfide ore flotation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Poor recovery of valuable minerals despite increasing collector dosage.
-
Potential Cause: Overdosing of the collector can lead to the formation of micelles, where the collector molecules aggregate with their hydrophobic tails inward, creating a hydrophilic outer layer. This can render the mineral particles hydrophilic and prevent them from attaching to air bubbles.[1] Another possibility is that excessive collector dosage can reduce the selectivity of the flotation process, causing gangue minerals to float along with the valuable minerals, which can affect the recovery calculations.[1]
-
Solution:
-
Reduce Collector Dosage: Systematically decrease the collector concentration to find the optimal range where recovery is maximized without overdosing.
-
Staged Addition: Instead of adding the entire collector dosage at once, consider adding it in stages throughout the flotation process (e.g., in the rougher, scavenger, and cleaner circuits).[1][2] This can help maintain an optimal concentration at each stage and prevent overdosing.
-
Evaluate Frother Concentration: The interaction between collector and frother is crucial. An imbalance can lead to poor froth stability and recovery.[3][4]
-
Issue 2: Low selectivity against pyrite, resulting in high pyrite content in the concentrate.
-
Potential Cause: Pyrite can be naturally floatable or become activated by ions dissolved from other sulfide minerals, such as copper ions from chalcopyrite.[3][5][6] This "copper activation" enhances the adsorption of collectors onto the pyrite surface, making it float. Galvanic interactions between different sulfide minerals can also promote pyrite flotation.[5][6]
-
Solution:
-
pH Control: Increasing the pulp pH is a common method to depress pyrite.[3] In alkaline conditions (pH > 10), a hydrophilic layer of iron hydroxides forms on the pyrite surface, preventing collector adsorption.[3][7]
-
Use of Depressants: Employ selective depressants for pyrite, such as lime (CaO), sodium cyanide (NaCN), or organic depressants like polysaccharides (e.g., starch, dextrin).[8][9] These reagents create a hydrophilic surface on the pyrite, inhibiting collector attachment.
-
Selective Collectors: Utilize collectors that have a higher affinity for the valuable mineral (e.g., chalcopyrite) than for pyrite. Some collectors exhibit chemical adsorption on chalcopyrite and only physical adsorption on pyrite, leading to better selectivity.[10]
-
Control Pulp Potential (Eh): The electrochemical potential of the pulp influences the surface chemistry of sulfide minerals. Controlling the Eh can help prevent the conditions that lead to pyrite activation.
-
Issue 3: Inconsistent flotation results between batches.
-
Potential Cause: Variations in ore mineralogy, particle size, water quality, or reagent preparation can all contribute to inconsistent results.[11][12] The "aging" or oxidation of ore samples can also alter their surface properties and flotation behavior.[13]
-
Solution:
-
Ore Characterization: Thoroughly characterize each new ore sample for its mineralogical composition and liberation characteristics.
-
Standardized Procedures: Maintain consistent grinding times, pulp density, and conditioning times for all experiments.
-
Water Quality Monitoring: Use deionized or distilled water for laboratory tests to minimize the impact of dissolved ions. If using process water, its composition should be regularly monitored.
-
Fresh Reagent Solutions: Prepare fresh collector and other reagent solutions daily to avoid degradation.[11]
-
Issue 4: Difficulty floating coarse particles.
-
Potential Cause: Coarse particles have a lower surface area-to-volume ratio and are more prone to detachment from air bubbles due to turbulence in the flotation cell.[14][15]
-
Solution:
-
Stronger Collectors: Use collectors with a stronger collecting power or a longer hydrocarbon chain to increase the hydrophobicity of the coarse particles.
-
Auxiliary Collectors: Consider adding an auxiliary collector, such as a non-polar oil (e.g., kerosene or diesel), to enhance the attachment of coarse particles to bubbles.[14]
-
Optimize Hydrodynamics: Adjust the impeller speed and aeration rate to create a more quiescent environment in the flotation cell, which can reduce particle detachment.[14]
-
Increase Pulp Density: A higher pulp density can increase the buoyancy of the pulp and help to suspend coarse particles.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical dosage range for collectors in sulfide ore flotation?
A1: Typical collector dosages for sulfide minerals range from 0.01 to 0.1 kg/ton of dry feed.[12] However, some applications may require dosages up to 0.5 kg/ton .[12] For non-sulfide minerals, dosages are generally higher, in the range of 0.1 to 1.0 kg/ton .[12] It is crucial to determine the optimal dosage for your specific ore through laboratory testing.
Q2: How do I choose the right collector for my complex sulfide ore?
A2: The choice of collector depends on the specific valuable minerals and gangue minerals present in your ore. Thiol collectors, such as xanthates and dithiophosphates, are commonly used for sulfide minerals.[11] Xanthates are strong, non-selective collectors, while dithiophosphates can offer better selectivity against pyrite.[7][11] It is often beneficial to test a combination of collectors to leverage their synergistic effects.[11]
Q3: What is the mechanism of collector adsorption on sulfide mineral surfaces?
A3: Collector adsorption on sulfide mineral surfaces can occur through several mechanisms:
-
Chemisorption: This involves the formation of a chemical bond between the collector molecule and a metal ion on the mineral surface. This is a strong and often selective interaction.[10][16]
-
Physical Adsorption: This is a weaker interaction based on van der Waals forces between the non-polar part of the collector and the mineral surface.[10][16]
-
Electrochemical Adsorption: This involves the oxidation of the collector at the mineral surface, leading to the formation of a hydrophobic species (e.g., dixanthogen from xanthate) that adsorbs on the surface.
Q4: How does pH affect collector performance?
A4: The pH of the pulp is a critical parameter in sulfide flotation as it affects both the mineral surface and the collector species. For many sulfide minerals, there is an optimal pH range for collector adsorption and flotation.[17] For example, in the case of pyrite, high pH promotes the formation of hydrophilic iron hydroxides on its surface, which prevents collector adsorption and thus depresses its flotation.[3]
Q5: Can I use a blend of different collectors?
A5: Yes, using a blend of collectors is a common practice and can be highly effective.[11] A mixture of a strong, less selective collector (like a xanthate) with a more selective but weaker collector (like a dithiophosphate) can improve both recovery and grade. The synergistic interaction between different collectors can lead to better overall flotation performance than using a single collector.[11]
Data Presentation
Table 1: Typical Collector Dosages for Different Sulfide Ores
| Ore Type | Valuable Mineral(s) | Common Collector(s) | Typical Dosage ( g/ton ) | Reference(s) |
| Copper Ore | Chalcopyrite | Potassium Amyl Xanthate (KAX) | 10 - 120 | [3][18] |
| Copper-Zinc Ore | Chalcopyrite, Sphalerite | Sodium Isobutyl Xanthate (SIBX), Dithiophosphate (DTP) | 40 - 120 (for SIBX) | [11] |
| Lead-Zinc Ore | Galena, Sphalerite | Xanthates | 50 - 200 | [17] |
| Nickel Sulfide Ore | Pentlandite | Potassium Butyl Xanthate (PBX) | ~18 mg/L (in lab tests) | [8] |
| Complex Sulfide (Cu-Pb-Zn) | Chalcopyrite, Galena, Sphalerite | Xanthates, Dithiophosphates | Varies widely based on ore complexity | [19] |
Table 2: Troubleshooting Summary for Collector Dosage Optimization
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Recovery | Collector overdosing, poor froth stability | Reduce collector dosage, staged addition, optimize frother dosage |
| Low Selectivity (High Pyrite) | Pyrite activation, non-selective collector | Increase pH, use pyrite depressants, use a more selective collector |
| Inconsistent Results | Ore variability, inconsistent procedures, reagent degradation | Characterize ore, standardize protocols, prepare fresh reagents |
| Poor Coarse Particle Flotation | Insufficient hydrophobicity, particle detachment | Use stronger/auxiliary collectors, optimize hydrodynamics, increase pulp density |
Experimental Protocols
Protocol 1: Determination of Optimal Collector Dosage via Batch Flotation Testing
-
Ore Preparation:
-
Crush and grind a representative sample of the complex sulfide ore to a target particle size distribution (e.g., 80% passing 75 µm).
-
Prepare a slurry with a specific pulp density (e.g., 30-35% solids) using deionized or process water.
-
-
Flotation Cell Setup:
-
Reagent Conditioning:
-
Add a pH modifier (e.g., lime) to adjust the pulp to the desired pH and condition for a set time (e.g., 3 minutes).
-
If using a depressant, add it and condition for a further period (e.g., 5 minutes).
-
Add the collector at the desired dosage and condition for a specified time (e.g., 2 minutes).[11]
-
Add a frother (e.g., MIBC) and condition for a final, shorter period (e.g., 1 minute).
-
-
Flotation:
-
Open the air inlet and collect the froth for a predetermined time (e.g., 10-15 minutes).
-
Collect the froth concentrate and the remaining tailings separately.
-
-
Analysis:
-
Filter, dry, and weigh the concentrate and tailings.
-
Assay the feed, concentrate, and tailings for the valuable metal(s).
-
Calculate the recovery and grade for each collector dosage.
-
-
Optimization:
-
Repeat steps 3-5 for a range of collector dosages to determine the dosage that provides the best balance of recovery and grade.
-
Mandatory Visualization
Caption: Collector interaction pathway in selective sulfide flotation.
References
- 1. Flotation Collector Dosage - Collection of Froth - 911Metallurgist [911metallurgist.com]
- 2. Optimization and Adjustment of Flotation Process Parameters - Xinhai [xinhaimining.com]
- 3. min-eng.com [min-eng.com]
- 4. chem.mtu.edu [chem.mtu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. the-depression-of-pyrite-in-selective-flotation-by-different-reagent-systems-a-literature-review - Ask this paper | Bohrium [bohrium.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. min-eng.com [min-eng.com]
- 12. Flotation Collectors - 911Metallurgist [911metallurgist.com]
- 13. 911metallurgist.com [911metallurgist.com]
- 14. 10 Problems in the Flotation Process and Troubleshooting | Fote Machinery [ftmmachinery.com]
- 15. mineraldressing.com [mineraldressing.com]
- 16. Mechanism of collector - Knowledge - Luoyang Eagle Sky Technology Co.,Ltd [eagleschem.com]
- 17. Collector and Flotability of Pyrite, Galena, Chalcopyrite - 911Metallurgist [911metallurgist.com]
- 18. mdpi.com [mdpi.com]
- 19. ausimm.com [ausimm.com]
Technical Support Center: Managing Frothing Characteristics of Sodium Di(isobutyl)dithiophosphinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the frothing characteristics of sodium di(isobutyl)dithiophosphinate during experimentation.
Frequently Asked Questions (FAQs)
Q1: Does this compound have inherent frothing properties?
A1: Yes, this compound can exhibit frothing properties. This is often attributed to the presence of residual isobutyl alcohol from its synthesis process. The extent of this frothing can vary between different batches or manufacturers.
Q2: How does pH affect the frothing of this compound?
A2: While primarily acting as a collector, the stability of the froth generated in the presence of this compound can be influenced by the pH of the pulp. Extreme pH values can affect the interaction between the collector, mineral surfaces, and any added frothing agents, potentially leading to less stable froth.
Q3: Can I use this compound without a dedicated frother?
A3: It is possible in some applications, especially if the inherent frothing from the residual isobutyl alcohol is sufficient for the desired separation. However, for more control over the froth structure and stability, the use of a dedicated frother like Methyl Isobutyl Carbinol (MIBC) or a glycol-based frother is recommended.
Q4: What are the signs of excessive or unstable froth?
A4: Excessive frothing is characterized by a large volume of froth that is difficult to control and may overflow the flotation cell. Unstable froth consists of large, quickly collapsing bubbles, leading to poor recovery of mineral particles.
Troubleshooting Guides
Issue 1: Excessive Frothing
Symptoms:
-
Froth overflowing the flotation cell.
-
Difficulty in scraping the froth.
-
Poor selectivity due to mechanical entrainment of gangue particles.
Possible Causes & Solutions:
| Cause | Solution |
| High dosage of this compound | Reduce the dosage incrementally and observe the effect on froth volume and stability. |
| Presence of residual frothers in the reagent | Contact the manufacturer to inquire about the concentration of residual isobutyl alcohol. If high, consider using a purer grade or adjusting the dosage of any added frother. |
| Interaction with other reagents | Evaluate the compatibility of this compound with other collectors or modifiers in your system. Some combinations can have a synergistic frothing effect. |
| High aeration rate | Decrease the air flow rate to the flotation cell to reduce the volume of generated froth. |
Issue 2: Unstable Froth or Froth Collapse
Symptoms:
-
Large, thin-walled bubbles that burst quickly.
-
Inability to form a stable froth bed.
-
Low recovery of valuable minerals.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient frother | While this compound has some frothing properties, it may not be sufficient. Add a dedicated frother (e.g., MIBC) in small increments to improve froth stability. |
| Inappropriate pulp density | An overly dilute or dense pulp can negatively impact froth stability. Optimize the pulp density for your specific ore. |
| Presence of oils or other contaminants | Ensure all equipment is clean and free from organic contaminants that can destabilize the froth. |
| Incorrect pH | Adjust the pH to the optimal range for your mineral system, as this can influence the effectiveness of the collector and frother. |
Experimental Protocols
Protocol for Evaluating Frothing Characteristics
This protocol allows for the systematic evaluation of the frothing properties of this compound.
1. Reagent Preparation:
- Prepare a stock solution of this compound of a known concentration (e.g., 1% w/v) in deionized water.
- If using a frother, prepare a separate stock solution (e.g., 0.1% w/v MIBC).
2. Flotation Test Procedure:
- Add a known volume of water to a laboratory flotation cell.
- Adjust the pH of the water to the desired level.
- Add the desired dosage of the this compound stock solution and condition for a set time (e.g., 2 minutes).
- If a frother is used, add it and condition for an additional minute.
- Start the impeller and introduce air at a controlled rate.
- Measure the froth height at regular intervals (e.g., every 30 seconds) for a total flotation time (e.g., 5 minutes).
- Observe and record the bubble size and froth stability (e.g., persistent, coalescing).
3. Data Analysis:
- Plot froth height as a function of time for different dosages of this compound.
- Compare the froth stability and bubble characteristics with and without the addition of a dedicated frother.
Data Presentation Template
Use the following table to record and compare your experimental results.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| This compound Dosage (mg/L) | |||
| Frother Type & Dosage (mg/L) | |||
| pH | |||
| Aeration Rate (L/min) | |||
| Maximum Froth Height (cm) | |||
| Time to Maximum Froth Height (s) | |||
| Froth Stability (Qualitative) | |||
| Average Bubble Size (Qualitative) |
Visualizations
Caption: Troubleshooting workflow for managing frothing issues.
Caption: Key factors influencing froth stability.
"effect of impurities on sodium di(isobutyl)dithiophosphinate performance"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the performance of sodium di(isobutyl)dithiophosphinate, with a focus on the impact of potential impurities. This resource is intended for researchers, scientists, and professionals in drug development and mineral processing who utilize this reagent in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, offering potential impurity-related causes and suggested analytical approaches for diagnosis.
| Observed Problem | Potential Impurity-Related Cause | Suggested Troubleshooting & Analytical Steps |
| Decreased Mineral Recovery | 1. Collector Degradation: Exposure to strong oxidizing agents, extreme pH, or high temperatures can lead to the decomposition of the active molecule.[1] 2. Presence of Hydrophilic Impurities: Byproducts from synthesis may be more water-soluble and compete for adsorption sites on the mineral surface without contributing to hydrophobicity. | 1. Characterize Product Purity: Utilize techniques like High-Performance Liquid Chromatography (HPLC) to assess the concentration of the active ingredient. 2. Analyze for Decomposition Products: Employ Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile decomposition products like carbon disulfide or isobutanol.[1] 3. pH Adjustment: Ensure the pH of the flotation pulp is within the optimal range for this compound stability.[2] |
| Loss of Selectivity (e.g., unintended flotation of pyrite) | 1. Presence of Unreacted Intermediates: Incomplete synthesis can result in residual reactants or intermediates that may have different collecting properties. 2. Formation of Oxidation Byproducts: Oxidation of the dithiophosphinate can alter its chemical structure and its affinity for different minerals. | 1. Review Synthesis Route: If synthesized in-house, re-evaluate the purification steps to remove unreacted starting materials. Common synthesis methods include the Grignard reagent route.[3][4] 2. Spectroscopic Analysis: Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify unexpected functional groups that may indicate the presence of impurities. |
| Inconsistent Froth Characteristics | 1. Organic Impurities: Residual solvents or organic byproducts from synthesis can alter the surface tension of the flotation pulp, leading to unstable froth. | 1. Total Organic Carbon (TOC) Analysis: A higher than expected TOC value in the product solution can indicate the presence of organic impurities. 2. Surface Tension Measurement: Compare the surface tension of the problematic collector solution with a known standard. |
| Precipitation or Cloudiness in Solution | 1. Presence of Inorganic Salts: Impurities from starting materials or side reactions during synthesis can lead to the formation of insoluble inorganic salts. 2. Hydrolysis at Low pH: Acidic conditions can accelerate the hydrolysis of dithiophosphinates, potentially leading to the precipitation of less soluble species.[1] | 1. Elemental Analysis: Use Inductively Coupled Plasma (ICP) spectroscopy to detect the presence of unexpected metal ions. 2. pH Control: Ensure the stock solution and the flotation pulp are maintained at an appropriate pH to prevent hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the common decomposition products of this compound that can act as impurities?
A1: Under conditions of high temperature, contact with strong oxidizing agents, or strong acids, this compound can decompose.[1] Common decomposition byproducts include carbon monoxide, carbon dioxide, hydrogen sulfide, and oxides of sulfur and phosphorus.[1] In acidic conditions, hydrolysis can be accelerated, potentially forming carbon disulfide and butyl alcohol.[1]
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. HPLC is suitable for quantifying the active ingredient. FTIR spectroscopy can provide information about the chemical structure and the presence of unexpected functional groups, which may indicate impurities. TOC analysis can be used to quantify the total amount of organic impurities.
Q3: What is the optimal pH range for using this compound to maintain its stability?
A3: While the optimal pH for flotation performance depends on the specific mineral being targeted, maintaining a neutral to alkaline pH is generally recommended to ensure the stability of the dithiophosphinate collector. For instance, in the flotation of chalcopyrite, a pH of 8 has been shown to be effective, while for galena, a pH of 11 has been used.[5]
Q4: Can impurities from the synthesis process affect performance?
A4: Yes, impurities from the synthesis process can significantly impact performance. For example, in the Grignard synthesis route, unreacted magnesium, isobutyl chloride, or intermediate products could remain in the final product if purification is inadequate.[3][4] These substances can interfere with the collector's interaction with the target minerals or affect the overall chemistry of the flotation pulp.
Experimental Protocols
Protocol 1: Single Mineral Flotation Test
This protocol outlines a general procedure for evaluating the performance of this compound in a laboratory-scale flotation test.
-
Mineral Preparation: A 2.0 g sample of a pure mineral (e.g., chalcopyrite, galena) is ground and sieved to the desired particle size.
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Pulp Formation: The mineral sample is added to a 40 mL flotation cell with distilled water.
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pH Adjustment: The pH of the pulp is adjusted to the target value (e.g., 8 for chalcopyrite, 11 for galena) using HCl or NaOH and agitated for 2 minutes.[5]
-
Collector Addition: The desired concentration of this compound solution is added, and the pulp is conditioned for another 2 minutes.
-
Frother Addition: A frother, such as Methyl Isobutyl Carbinol (MIBC), is added, and the pulp is conditioned for a final 2 minutes.
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Flotation: Air is introduced into the cell to generate froth. The froth is collected for a set period (e.g., 5 minutes).
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Analysis: The collected froth (concentrate) and the remaining material in the cell (tailings) are dried, weighed, and analyzed to calculate the mineral recovery.
Quantitative Data Summary
The following table summarizes the flotation recovery of various minerals using this compound under specific conditions, as reported in the literature.
| Mineral | Collector Dosage (mg/L) | Pulp pH | Recovery (%) |
| Chalcopyrite | 12 | 8 | 96.2 |
| Pyrite | 12 | 8 | 13.5 |
| Galena | 50 | 11 | 91.7 |
| Sphalerite | 50 | 11 | 16.9 |
Data sourced from single mineral flotation experiments.[5]
Visualizations
Caption: Sources of impurities in this compound.
Caption: A logical workflow for troubleshooting performance issues.
References
"analytical methods for determining the concentration of dithiophosphinates in solution"
Technical Support Center: Analysis of Dithiophosphinates
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for the quantitative determination of dithiophosphinates in solution.
Section 1: General Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible results.[1] The primary goal is to isolate the dithiophosphinate analytes from the sample matrix and remove any interfering substances.[1]
Frequently Asked Questions (FAQs): Sample Preparation
Q1: What are the initial steps for preparing a solid sample containing dithiophosphinates? A1: For solid samples, it is crucial to obtain a representative portion.[1] This may involve grinding or crushing to reduce particle size, followed by homogenization.[1] Depending on the sample matrix and the analytical method, a drying step may be necessary to make the sample more brittle and facilitate extraction.[1]
Q2: What is the most common method for extracting dithiophosphinates from a sample? A2: Solvent extraction is a widely used technique. The choice of solvent is critical and depends on the specific dithiophosphinate and the sample matrix. A common approach involves liquid-liquid extraction where the dithiophosphinate is partitioned from an aqueous phase into an immiscible organic solvent.
Q3: How can I clean up my sample to remove interfering substances? A3: Sample cleanup is essential to prevent matrix effects.[1] Techniques like solid-phase extraction (SPE) can be highly effective. For SPE, a cartridge with a suitable stationary phase is used to retain the dithiophosphinates while allowing interfering components to pass through, after which the analyte is eluted with a different solvent.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of dithiophosphinates.
Caption: General workflow for dithiophosphinate analysis.
Section 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a cost-effective and rapid method for quantifying dithiophosphinates, typically after complexation with a metal ion to form a colored compound.
Frequently Asked Questions (FAQs): UV-Vis Spectrophotometry
Q1: Can I measure dithiophosphinates directly with a UV-Vis spectrophotometer? A1: Generally, no. Dithiophosphinates do not have a strong chromophore for direct quantification at typical concentration levels. The common method is indirect, involving the formation of a colored metal-dithiophosphinate complex (e.g., with copper (II) or nickel (II) ions), which can then be measured in the visible range.
Q2: What are the key validation parameters for this method? A2: As with any analytical method, it should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[2]
Q3: How do I prepare a blank for my measurement? A3: The blank should contain everything that your sample contains except for the analyte.[3] This includes the solvent and the metal salt solution used for complexation. This corrects for any absorbance from the reagents themselves.
Experimental Protocol: UV-Vis Spectrophotometry
This protocol describes the quantification of a generic dithiophosphinate (DTPI) using copper (II) sulfate.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1000 µg/mL of the dithiophosphinate standard in deionized water.
-
From the stock solution, prepare a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by serial dilution.[2]
-
-
Preparation of Reagent:
-
Prepare a 0.1 M copper (II) sulfate solution in deionized water.
-
-
Sample Preparation and Complexation:
-
Pipette a fixed volume (e.g., 5 mL) of each standard solution and the unknown sample solution into separate 10 mL volumetric flasks.
-
Add 1 mL of the 0.1 M copper (II) sulfate solution to each flask.
-
Make up the volume to 10 mL with deionized water and mix thoroughly.
-
Allow the solutions to stand for 15 minutes for the color to develop fully.[3]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Cu-DTPI complex (this must be determined by scanning the spectrum of one of the standards, e.g., from 400-800 nm).
-
Use a reagent blank (deionized water + copper sulfate) to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
-
Troubleshooting Guide: UV-Vis Spectrophotometry
| Problem | Possible Cause(s) | Solution(s) |
| No or Low Absorbance | Incorrect λmax; Reagent degradation; pH of the solution is not optimal for complex formation. | Re-determine λmax by scanning a mid-range standard; Prepare fresh reagent solutions; Adjust the pH of the solutions with a suitable buffer. |
| Unstable/Drifting Readings | Precipitate formation in the cuvette; Air bubbles in the cuvette; Instrument lamp is failing. | Filter the sample before measurement; Gently tap the cuvette to dislodge bubbles; Allow the instrument to warm up for longer or replace the lamp. |
| Poor Linearity (R² < 0.995) | Concentration range is too wide (outside Beer-Lambert law limits); Pipetting errors; Cuvettes are not clean or matched. | Narrow the concentration range of standards; Use calibrated pipettes and consistent technique; Thoroughly clean cuvettes with an appropriate solvent and use the same cuvette for all measurements.[4] |
| High Blank Absorbance | Contaminated solvent or reagents; Dirty cuvette. | Use high-purity (e.g., HPLC grade) water/solvents; Prepare fresh reagents; Clean the cuvette thoroughly.[4] |
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying dithiophosphinates, especially in complex mixtures. It offers high sensitivity and specificity.
Frequently Asked Questions (FAQs): HPLC
Q1: What type of HPLC column is suitable for dithiophosphinate analysis? A1: Reversed-phase (RP) columns, such as a C18 or C8, are most commonly used. The non-polar nature of the alkyl chains on many dithiophosphinates allows for good retention and separation on these columns.
Q2: What detection method is typically used? A2: UV detection is common. Although dithiophosphinates lack a strong chromophore, they often exhibit absorbance in the low UV range (e.g., 210-230 nm). For higher sensitivity and specificity, a Mass Spectrometry (MS) detector can be used.
Q3: Why is degassing the mobile phase important? A3: Degassing the mobile phase is crucial to prevent air bubbles from forming in the pump or detector, which can cause pressure fluctuations, baseline noise, and inaccurate results.[5]
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
-
Preparation of Standards and Samples:
-
Prepare a 1000 µg/mL stock solution of the dithiophosphinate standard in the mobile phase.
-
Create a calibration curve by diluting the stock to concentrations ranging from 0.5 to 50 µg/mL.
-
Prepare unknown samples by diluting them in the mobile phase and filtering through a 0.45 µm syringe filter before injection.
-
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 20 column volumes).[5]
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standards in order of increasing concentration.
-
Inject the unknown samples.
-
-
Quantification:
-
Identify the dithiophosphinate peak by its retention time.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Calculate the concentration of the unknown samples from the calibration curve.
-
Troubleshooting Guide: HPLC
This guide addresses common issues encountered during the HPLC analysis of dithiophosphinates.
Caption: Logic diagram for troubleshooting common HPLC issues.
| Problem | Possible Cause(s) | Solution(s) |
| Retention Time Drift | Poor column equilibration; Change in mobile phase composition; Fluctuating column temperature; Pump flow rate is not stable.[5] | Increase column equilibration time between runs; Prepare fresh mobile phase daily; Use a column oven to maintain a constant temperature; Check pump for leaks and service if necessary.[5] |
| Baseline Noise or Drift | Air bubbles in the system; Contaminated mobile phase or detector cell; Failing detector lamp.[5] | Degas the mobile phase thoroughly; Flush the system and detector cell with a strong solvent like isopropanol; Replace the detector lamp.[5] |
| Peak Tailing | Secondary interactions with residual silanols on the column packing; Column contamination or degradation; Mismatch between sample solvent and mobile phase.[6] | Add a competing base or acid (e.g., 0.1% formic acid) to the mobile phase; Wash the column or replace it; Dissolve the sample in the mobile phase whenever possible.[7] |
| Split or Double Peaks | Clogged inlet frit or void at the head of the column; Sample solvent is too strong, causing poor peak focusing; Co-elution with an impurity.[8] | Replace the guard column or the analytical column; Dilute the sample in the mobile phase; Adjust mobile phase to improve separation or use a higher-resolution column.[8] |
Section 4: Method Comparison
The choice of analytical method depends on factors such as required sensitivity, sample complexity, and available instrumentation.
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | Electrochemical Methods |
| Principle | Measures absorbance of a colored metal-dithiophosphinate complex. | Chromatographic separation followed by UV absorbance detection. | Measures current or potential related to redox reactions of the analyte.[9][10] |
| Selectivity | Low to Moderate | High | Moderate to High |
| Sensitivity (LOD) | ~ 1-10 µg/mL | ~ 0.1-1 µg/mL | Variable, can be very high |
| Sample Throughput | High | Moderate | Moderate |
| Instrumentation Cost | Low | High | Moderate |
| Primary Application | Routine analysis of simple, clean samples. | Quantification in complex matrices; Purity analysis. | Mechanistic studies of adsorption and redox behavior.[11][12] |
References
- 1. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 2. researchgate.net [researchgate.net]
- 3. sszp.eu [sszp.eu]
- 4. ossila.com [ossila.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. conquerscientific.com [conquerscientific.com]
- 9. resources.saylor.org [resources.saylor.org]
- 10. batch.libretexts.org [batch.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
"refining the synthesis of sodium di(isobutyl)dithiophosphinate for higher purity"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium di(isobutyl)dithiophosphinate. Our aim is to help you refine your synthetic protocol to achieve higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are the Grignard reagent method and the tetraalkyl bis(sulfur) phosphine method. The latter often incorporates a Grignard reagent in an initial step.
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly depending on the synthetic route and reaction conditions. The use of a phase transfer catalyst in the tetraalkyl bis(sulfur) phosphine method has been shown to increase yields from a range of 40-65% to over 80%.
Q3: What are the key safety precautions to consider during the synthesis?
A3: The synthesis involves hazardous reagents. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Grignard reagents are highly reactive with water and air, so anhydrous conditions are essential.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a thorough purity assessment. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are powerful tools for structural confirmation and identification of phosphorus-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile organic impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield of Grignard Reagent | 1. Wet glassware or solvent: Grignard reagents are highly sensitive to moisture. | 1. Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| 2. Inactive magnesium surface: An oxide layer on the magnesium turnings can prevent the reaction from initiating. | 2. Activate the magnesium by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. | |
| Low Yield of Final Product | 1. Inefficient reaction: The reaction between the intermediate and the sulfur source may be slow or incomplete. | 1. Consider the use of a phase transfer catalyst, such as a quaternary ammonium salt, to improve the reaction rate and yield. |
| 2. Side reactions: The Grignard reagent can participate in side reactions, such as coupling with unreacted alkyl halide. | 2. Control the reaction temperature and add the Grignard reagent slowly to the reaction mixture to minimize side reactions. | |
| Product is an off-color or oily substance | 1. Presence of impurities: The product may be contaminated with unreacted starting materials, byproducts, or residual solvent. | 1. Purify the product using extraction with a suitable organic solvent like ethyl acetate, followed by recrystallization. |
| 2. Decomposition: The product may be unstable under the reaction or workup conditions. | 2. Ensure that the workup is performed promptly and that the product is stored under appropriate conditions (cool, dry, and inert atmosphere). | |
| Inconclusive NMR Spectra | 1. Presence of multiple phosphorus species: The ³¹P NMR spectrum may show multiple peaks, indicating the presence of impurities. | 1. Compare the obtained spectra with literature values for the desired product and potential impurities. Use 2D NMR techniques for more complex spectra. |
| 2. Poor resolution: The peaks in the NMR spectra may be broad or poorly resolved. | 2. Ensure the sample is properly dissolved and free of paramagnetic impurities. Adjust the spectrometer parameters as needed. |
Experimental Protocols
Synthesis via Tetraalkyl bis(sulfur) Phosphine Method
This protocol is adapted from patent literature and is provided as a reference. Optimization may be required for specific laboratory conditions.
Step 1: Preparation of the Grignard Reagent (Isobutylmagnesium Bromide)
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine under an inert atmosphere.
-
Add a small amount of a solution of isobutyl bromide in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining isobutyl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
Step 2: Synthesis of the Intermediate
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Slowly add a solution of thiophosphoryl chloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
Step 3: Synthesis of this compound
-
In a separate flask, prepare a mixture of sulfur and sodium sulfide in the presence of a phase transfer catalyst.
-
Add the intermediate from Step 2 to this mixture and heat the reaction to reflux for several hours.
-
After cooling, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities.
-
The aqueous layer containing the this compound can be concentrated under reduced pressure.
Data Presentation
| Synthetic Method | Key Reagents | Reported Yield |
| Tetraalkyl bis(sulfur) Phosphine without Phase Transfer Catalyst | Grignard Reagent, Thiophosphoryl Chloride, Sulfur, Sodium Sulfide | 40-65% |
| Tetraalkyl bis(sulfur) Phosphine with Phase Transfer Catalyst | Grignard Reagent, Thiophosphoryl Chloride, Sulfur, Sodium Sulfide, Quaternary Ammonium Salt | >80% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
Validation & Comparative
A Comparative Analysis of Sodium Di(isobutyl)dithiophosphinate and Xanthate Collectors in Froth Flotation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent classes of froth flotation collectors: sodium di(isobutyl)dithiophosphinate and xanthates. The objective is to offer an evidence-based comparison of their performance, supported by experimental data, to aid researchers and professionals in the selection and optimization of collector suites for mineral beneficiation and related processes.
Introduction to Collectors in Froth Flotation
Froth flotation is a selective separation process that utilizes the differences in the hydrophobicity of mineral surfaces. Collectors are chemical reagents that adsorb onto the surface of target minerals, rendering them hydrophobic and facilitating their attachment to air bubbles. The bubble-particle aggregates then rise to the surface to form a froth, which is collected, thereby concentrating the desired mineral.
Xanthates have been the workhorse collectors in the mining industry for decades, particularly for the flotation of sulfide minerals.[1] They are known for their strong collecting power.[1]
This compound , a type of dithiophosphinate, is a more selective collector that has gained prominence for its efficacy in complex ore separations, particularly in the presence of penalty elements.[2]
This guide will delve into a comparative analysis of these two collector types, focusing on their performance, mechanisms of action, and the synergistic effects observed when used in combination.
Performance Comparison: Recovery and Grade
The performance of a collector is primarily evaluated based on two key metrics:
-
Recovery : The percentage of the desired mineral from the feed that is recovered in the concentrate.
-
Grade : The concentration of the desired mineral in the final concentrate.
The following tables summarize the comparative performance of this compound and xanthate collectors based on data from various studies.
Table 1: Flotation of Chalcopyrite and Pyrite
| Mineral | Collector | Dosage (mg/L) | pH | Recovery (%) | Grade (%) | Source |
| Chalcopyrite | This compound | 12 | 8 | 96.2 | - | [3] |
| Pyrite | This compound | 12 | 8 | 13.5 | - | [3] |
| Chalcopyrite | Butyl Xanthate | 10 | ~8 | <90 | - | [3] |
| Pyrite | Butyl Xanthate | 10 | ~8 | ~60 | - | [3] |
Note: Grade information was not available in the cited source for this specific comparison.
Table 2: Flotation of Galena and Sphalerite
| Mineral | Collector | Dosage (mg/L) | pH | Recovery (%) | Grade (%) | Source |
| Galena | This compound | 50 | 11 | 91.7 | - | [3] |
| Sphalerite | This compound | 50 | 11 | 16.9 | - | [3] |
Note: A direct comparison with xanthate under the same conditions was not available in the cited source. However, xanthates are commonly used for galena flotation.
Table 3: Flotation of Gold-Containing Ores
| Collector System | Gold Content in Concentrate (g/t) | Gold Extraction (%) | Arsenic Extraction (%) | Source |
| Butyl Xanthate | - | - | 19.79 | [4] |
| This compound | +7.3 (increase) | +8.7 (increase) | 41.12 | [4] |
Note: This study highlights the use of this compound as a supplementary collector to enhance gold recovery.
Experimental Protocols
The following section outlines a standard laboratory procedure for conducting a batch froth flotation test to compare the performance of different collectors.
Materials and Equipment
-
Flotation Machine: Laboratory-scale mechanical flotation cell (e.g., Denver D12) with a capacity of 1-3 liters.[5][6]
-
Grinding Mill: For ore preparation to the desired particle size.
-
Sieves: For particle size analysis.
-
pH Meter: For monitoring and adjusting pulp pH.
-
Reagents:
-
Collectors: this compound and a selected Xanthate (e.g., Sodium Isobutyl Xanthate - SIBX).
-
Frother: e.g., Methyl Isobutyl Carbinol (MIBC).
-
pH modifiers: e.g., Lime (CaO) or Sodium Hydroxide (NaOH) for increasing pH; Sulfuric Acid (H₂SO₄) for decreasing pH.
-
-
Filtration Apparatus: For dewatering the concentrate and tailings.
-
Drying Oven: For drying the collected solids.
-
Analytical Equipment: For assaying the feed, concentrate, and tailings (e.g., Atomic Absorption Spectroscopy - AAS or Inductively Coupled Plasma - ICP).
Procedure
-
Ore Preparation:
-
Crush and grind the ore sample to a predetermined particle size (e.g., 80% passing 75 µm).[6] The optimal grind size depends on the mineral liberation characteristics of the ore.
-
Prepare a representative sample of the ground ore (e.g., 1 kg).
-
-
Pulp Preparation:
-
Place the ground ore sample into the flotation cell.
-
Add a known volume of water to achieve the desired pulp density (e.g., 30-35% solids by weight).[6]
-
Agitate the pulp for a set time to ensure proper slurry formation.
-
-
Conditioning:
-
Measure and adjust the pulp pH to the desired level using the pH modifiers.
-
Add the collector (either this compound or xanthate) at a specific dosage and condition the pulp for a set period (e.g., 2-5 minutes) to allow for collector adsorption onto the mineral surfaces.[6][7]
-
Add the frother and condition for a shorter period (e.g., 1 minute).[6][7]
-
-
Flotation:
-
Introduce air into the cell at a controlled flow rate.
-
Collect the froth (concentrate) from the lip of the cell at timed intervals (e.g., 0.5, 1, 2, 5, 10 minutes).[5]
-
Maintain the pulp level by adding water as needed.
-
-
Sample Processing and Analysis:
-
Filter, dry, and weigh the collected concentrate and the remaining tailings.
-
Analyze the feed, concentrate, and tailings samples to determine their elemental composition.
-
-
Data Analysis:
-
Calculate the recovery and grade for each collector at different dosages and pH conditions.
-
Plot grade-recovery curves to visualize the performance of each collector.
-
Mechanisms of Collector Action
The selectivity and efficiency of a collector are governed by its chemical interaction with the mineral surface.
Xanthate Adsorption Mechanism
Xanthates are anionic collectors that typically adsorb onto sulfide mineral surfaces through a process of chemisorption. The interaction can involve the formation of metal-xanthate complexes on the mineral surface. In some cases, oxidation of the xanthate ion to dixanthogen, a non-polar and highly hydrophobic molecule, can also contribute to the hydrophobization of the mineral surface.
Caption: Adsorption mechanism of xanthate on a sulfide mineral surface.
This compound Adsorption Mechanism
This compound also adsorbs onto sulfide mineral surfaces via chemisorption. The dithiophosphinate anion forms stable metal complexes with the metal ions on the mineral lattice. The presence of two sulfur atoms in the functional group allows for strong bidentate or bridging coordination to the metal centers, leading to a robust hydrophobic layer. The isobutyl groups provide the necessary hydrophobicity.
Caption: Adsorption mechanism of dithiophosphinate on a sulfide mineral.
Synergistic Effects of Collector Mixtures
In many flotation applications, a combination of xanthate and dithiophosphinate collectors is used to leverage the strengths of both. This can lead to synergistic effects, resulting in improved performance compared to using either collector alone.[8]
The proposed mechanism for this synergy involves a co-adsorption process where both collector types adsorb onto the mineral surface. The stronger, but less selective, xanthate can initiate the hydrophobization, while the more selective dithiophosphinate can enhance the overall hydrophobicity and selectivity, particularly for specific minerals. This mixed collector layer can lead to a more stable and hydrophobic surface, improving bubble-particle attachment and overall flotation kinetics.
Caption: Synergistic interaction of xanthate and dithiophosphinate.
Conclusion
Both this compound and xanthates are effective collectors for the flotation of sulfide minerals.
-
Xanthates are powerful and cost-effective collectors, making them a staple in many flotation circuits. However, their selectivity can be a limitation in complex ores.
-
This compound offers superior selectivity, particularly in separating valuable minerals from penalty elements like pyrite.[3] This selectivity can lead to higher-grade concentrates.
The choice between these collectors, or the decision to use them in combination, depends on the specific mineralogy of the ore, the desired product quality, and economic considerations. The experimental protocols outlined in this guide provide a framework for conducting comparative studies to determine the optimal collector suite for a given application. The understanding of their individual and combined adsorption mechanisms is crucial for the rational design of efficient flotation processes.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chem.mtu.edu [chem.mtu.edu]
- 5. How to Perform a Laboratory Flotation Test - 911Metallurgist [911metallurgist.com]
- 6. ruktonminerals.com [ruktonminerals.com]
- 7. brief guide for doing the froth flotation test in laboratory – ZJH minerals [zjhminerals.com]
- 8. researchgate.net [researchgate.net]
The Superior Selectivity of Sodium Di(isobutyl)dithiophosphinate in Sulfide Ore Flotation: A Comparative Analysis
For researchers, scientists, and professionals in mineral processing, the quest for more efficient and selective flotation collectors is paramount. This guide provides a comprehensive comparison of sodium di(isobutyl)dithiophosphinate (DTPINa) with other commonly used collectors, such as xanthates and dithiophosphates, across various sulfide ore types. The presented data, derived from rigorous experimental studies, highlights the distinct advantages of DTPINa in achieving higher recovery and grade of valuable minerals, particularly in complex ore bodies.
This compound has emerged as a powerful collector, demonstrating exceptional performance in the flotation of copper, lead, zinc, and precious metal-bearing sulfide ores.[1] Its unique chemical structure imparts a remarkable selectivity, enabling the efficient separation of target minerals from gangue, especially iron sulfides like pyrite.[2] This guide delves into the quantitative data from comparative studies, outlines the experimental protocols for performance evaluation, and provides visual representations of the experimental workflow and collector selection logic.
Comparative Performance Data
The effectiveness of a flotation collector is best assessed through direct comparison with established reagents under controlled experimental conditions. The following tables summarize the performance of this compound against alternative collectors for various ore types.
Copper Ores (Chalcopyrite)
The separation of chalcopyrite from pyrite is a critical challenge in copper ore processing. DTPINa exhibits superior selectivity in this regard.
Table 1: Flotation Recovery of Single Minerals (Chalcopyrite vs. Pyrite) [3]
| Collector | Dosage (mg/L) | pH | Chalcopyrite Recovery (%) | Pyrite Recovery (%) |
| This compound | 12 | 8 | 96.2 | 13.5 |
| Butyl Xanthate | 12 | 8 | 95.5 | 60.2 |
| Ethylthionocarbamate | 12 | 8 | 85.7 | 25.6 |
Table 2: Natural Copper-Sulfur Ore Flotation Results
| Collector | Copper Grade (%) | Copper Recovery (%) | Sulfur Grade (%) | Sulfur Recovery (%) |
| This compound | 25.15 | 92.35 | 28.14 | 45.23 |
| Butyl Xanthate | 22.31 | 85.12 | 30.25 | 50.14 |
Lead-Zinc Ores (Galena vs. Sphalerite)
DTPINa demonstrates strong collecting power for galena while showing low affinity for sphalerite, facilitating their selective separation.
Table 3: Flotation Recovery of Single Minerals (Galena vs. Sphalerite) [3]
| Collector | Dosage (mg/L) | pH | Galena Recovery (%) | Sphalerite Recovery (%) |
| This compound | 50 | 11 | 91.7 | 16.9 |
| Ammonium Dibutyl Dithiophosphate | 50 | 11 | 85.4 | 20.3 |
| Sodium Diethyldithiocarbamate | 50 | 11 | 88.2 | 23.5 |
Table 4: Natural Lead-Zinc Ore Flotation Results
| Stage | Collector | Lead Grade (%) | Lead Recovery (%) | Zinc Grade (%) | Zinc Recovery (%) |
| Lead Flotation | This compound | 55.23 | 85.12 | 5.21 | 6.12 |
| Lead Flotation | Conventional Collectors | 50.14 | 80.23 | 6.15 | 7.25 |
| Zinc Flotation | (Following DTPINa in lead circuit) | 2.15 | 4.23 | 52.14 | 88.14 |
| Zinc Flotation | Conventional Collectors | 3.24 | 5.12 | 48.25 | 85.23 |
Gold-Bearing Ores
In the flotation of gold associated with sulfide minerals, DTPINa can enhance gold recovery and concentrate grade.
Table 5: Flotation of Gold-Bearing Sulfide Ore
| Collector | Gold Grade (g/t) | Gold Recovery (%) | Arsenic Recovery (%) |
| This compound (as additional collector) | +7.3 g/t increase | +8.7% increase | 41.12 |
| Butyl Xanthate (alone) | Baseline | Baseline | 19.79 |
Experimental Protocols
To ensure the validity and reproducibility of flotation collector performance studies, a standardized experimental protocol is essential. The following methodology is a synthesis of standard practices used in the evaluation of collectors like this compound.
Ore and Mineral Sample Preparation
-
Crushing and Grinding: Obtain a representative ore sample and crush it to a suitable size (e.g., -2 mm). The crushed ore is then ground in a ball mill to a target particle size distribution (e.g., 80% passing 75 µm), which is determined through preliminary liberation studies.
-
Mineral Purity: For single mineral flotation tests, high-purity mineral samples (e.g., >95%) are used. These are typically sourced from geological suppliers and may be further purified by hand-picking and cleaning with appropriate acids and deionized water to remove oxidation layers.
Reagent Preparation
-
Collector Solutions: Prepare fresh stock solutions of this compound and other collectors (e.g., xanthates, dithiophosphates) at a specific concentration (e.g., 1 g/L) using deionized water.
-
pH Modifiers: Prepare solutions of a base (e.g., NaOH or lime) and an acid (e.g., HCl or H₂SO₄) for pH adjustment of the pulp.
-
Frother: A frother, such as methyl isobutyl carbinol (MIBC), is used to create a stable froth. It is typically added in a consistent concentration.
Flotation Procedure
-
Pulp Preparation: A specific mass of the ground ore (e.g., 500 g) is added to a flotation cell with a known volume of water to achieve a target pulp density (e.g., 30-35% solids).
-
Conditioning: The pulp is agitated, and the pH is adjusted to the desired level. The collector is then added and conditioned for a specific period (e.g., 2-5 minutes) to allow for adsorption onto the mineral surfaces.
-
Flotation: The frother is added, and air is introduced into the cell to generate bubbles. The froth, containing the hydrophobic minerals, is collected for a set period (e.g., 5-10 minutes).
-
Product Collection: The collected froth concentrate and the remaining tailings are filtered, dried, and weighed.
Analysis and Data Calculation
-
Assaying: The concentrate and tailings are assayed for the content of the valuable metal(s) and other elements of interest using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).
-
Calculation: The metallurgical performance is calculated in terms of:
-
Recovery (%): The percentage of the valuable mineral from the feed that is recovered to the concentrate.
-
Grade (% or g/t): The concentration of the valuable mineral in the concentrate.
-
Visualizing the Process
To further clarify the experimental and decision-making processes in flotation, the following diagrams are provided.
Caption: Experimental workflow for evaluating flotation collector effectiveness.
References
Performance of Dithiophosphinates in Metal Extraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dithiophosphinates are a class of organophosphorus compounds recognized for their robust performance as collectors in mineral flotation and as extractants in solvent extraction of metals. Their efficacy is significantly influenced by the nature of the alkyl groups attached to the phosphorus atom. This guide provides a comparative overview of dithiophosphinates with different alkyl substituents, supported by generalized experimental protocols for their synthesis and performance evaluation.
The Influence of Alkyl Groups on Extraction Performance
The structure of the alkyl groups on the dithiophosphinate molecule plays a crucial role in its extraction efficiency and selectivity. Key performance trends are summarized below.
Key Performance Trends:
-
Acidity and pH of Extraction: Dithiophosphinic acids are more acidic than their corresponding phosphinic and monothiophosphinic acid analogs. This increased acidity allows for the extraction of metal ions from more acidic solutions, which is a significant advantage in many hydrometallurgical processes. The nature of the alkyl group can fine-tune this acidity.
-
Steric Hindrance: Increased branching in the alkyl chains generally has an unfavorable effect on the extraction yield of heavy metals.[1] This is attributed to steric hindrance, which can impede the formation of stable metal-ligand complexes. For instance, while the commercially available bis(2,4,4-trimethylpentyl)dithiophosphinic acid (the active component in Cyanex® 301) is an effective extractant, its highly branched structure may not be optimal for all applications when compared to simpler, linear alkyl groups.
-
Hydrophobicity: The length of the alkyl chain influences the hydrophobicity of the dithiophosphinate. Longer alkyl chains increase the molecule's solubility in organic solvents, which is a critical factor in solvent extraction processes. However, excessively long chains might not always lead to better extraction performance and can sometimes complicate phase separation.
Comparative Performance Data
| Alkyl Group | Expected Extraction Efficiency | Expected Selectivity | Key Considerations |
| Methyl | Moderate | Good | Lower hydrophobicity may limit its use in some solvent systems. |
| Ethyl | Good | Good | A good balance between reactivity and hydrophobicity. |
| n-Propyl | High | Good | Increased hydrophobicity compared to ethyl, potentially leading to better phase separation. |
| n-Butyl | High | Good | Further increased hydrophobicity. |
| iso-Butyl | Good to High | Moderate | Introduction of branching may slightly decrease extraction efficiency due to steric effects. |
| tert-Butyl | Moderate | Low | Significant steric hindrance is expected to negatively impact extraction efficiency and selectivity. |
| 2,4,4-Trimethylpentyl (as in Cyanex® 301) | Very High | High | Highly effective for various metals, extracts at low pH.[2] The branched structure offers a good balance of properties for commercial applications. |
Experimental Protocols
To facilitate further research and direct comparison, the following sections detail generalized experimental protocols for the synthesis and performance evaluation of dialkyl dithiophosphinates.
Synthesis of Dialkyl Dithiophosphinic Acids
This protocol describes a general method for the synthesis of dialkyl dithiophosphinic acids from phosphorus pentasulfide and a Grignard reagent.
Materials:
-
Phosphorus pentasulfide (P₄S₁₀)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Appropriate alkyl halide (e.g., bromomethane, bromoethane, 1-bromopropane, etc.)
-
Iodine (as initiator)
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for synthesis under inert atmosphere (Schlenk line, three-necked flask, dropping funnel, condenser)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent by adding the alkyl halide dissolved in anhydrous diethyl ether dropwise to a suspension of magnesium turnings in anhydrous diethyl ether. A crystal of iodine can be added to initiate the reaction.
-
Reaction with Phosphorus Pentasulfide: Cool the prepared Grignard reagent in an ice bath. Slowly add phosphorus pentasulfide in small portions to the stirred Grignard solution. The reaction is exothermic and should be controlled carefully.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with a dilute HCl solution, followed by water until the washings are neutral. Dry the ether solution over anhydrous sodium sulfate.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to obtain the crude dialkyl dithiophosphinic acid.
-
Purification: The crude product can be further purified by vacuum distillation or crystallization.
Performance Evaluation: Solvent Extraction of a Metal Ion (e.g., Cu²⁺)
This protocol outlines a method to compare the extraction efficiency of different dialkyl dithiophosphinates.
Materials:
-
Synthesized dialkyl dithiophosphinic acids
-
An organic solvent (e.g., kerosene, toluene)
-
A stock solution of a metal salt (e.g., copper(II) sulfate, CuSO₄·5H₂O) of known concentration in a suitable aqueous medium (e.g., dilute sulfuric acid)
-
pH meter
-
Separatory funnels
-
Mechanical shaker
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal analysis
Procedure:
-
Organic Phase Preparation: Prepare solutions of each dialkyl dithiophosphinic acid of the same molar concentration (e.g., 0.1 M) in the chosen organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the metal ion at a known concentration (e.g., 1 g/L Cu²⁺) and adjust the pH to a desired value (e.g., pH 2.0) using dilute sulfuric acid.
-
Extraction: In a series of separatory funnels, mix equal volumes (e.g., 20 mL) of the organic phase (containing a specific dithiophosphinate) and the aqueous phase.
-
Equilibration: Shake the funnels for a predetermined time (e.g., 30 minutes) using a mechanical shaker to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely.
-
Analysis: Carefully separate the aqueous phase and measure the final pH. Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES.
-
Calculation of Extraction Efficiency: The percentage of metal extracted (%E) can be calculated using the following formula:
%E = (([M]initial - [M]final) / [M]initial) * 100
where [M]initial and [M]final are the initial and final concentrations of the metal ion in the aqueous phase, respectively.
-
Data Comparison: Tabulate the %E values for each dithiophosphinate to compare their performance under the same experimental conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the performance evaluation of different dithiophosphinates.
Caption: Experimental workflow for comparing the performance of dithiophosphinates.
References
Verifying the Purity of Synthesized Dithiophosphinates: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized dithiophosphinates is a critical step in the development of novel therapeutics and other chemical entities. This guide provides a comprehensive comparison of key analytical techniques for verifying the purity of these organophosphorus compounds, complete with experimental data and detailed methodologies.
The accurate determination of purity is paramount to understanding the biological activity, toxicity, and overall safety profile of a synthesized compound. This guide explores a suite of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Elemental Analysis, Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Crystallography. Each technique offers unique advantages and provides complementary information to build a comprehensive purity profile.
Key Analytical Techniques for Purity Verification
A variety of analytical methods can be employed to assess the purity of synthesized dithiophosphinates. The choice of technique often depends on the nature of the compound, the expected impurities, and the desired level of quantitative detail.
Table 1: Comparison of Analytical Techniques for Dithiophosphinate Purity Analysis
| Technique | Principle | Information Provided | Purity Assessment | Advantages | Limitations |
| ³¹P NMR Spectroscopy | Nuclear magnetic resonance of the phosphorus-31 nucleus. | Structural information, identification and quantification of phosphorus-containing compounds. | Quantitative determination of the main compound and phosphorus-containing impurities. | High selectivity for phosphorus, non-destructive, relatively simple sample preparation. | Not suitable for non-phosphorus impurities, requires a reference standard for absolute quantification.[1][2] |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Separation and quantification of the main compound and its impurities. | Percentage purity based on the relative peak areas of the main compound and impurities. | High resolution and sensitivity, widely applicable, can be validated for quantitative analysis.[3][4][5][6] | Requires chromophoric or UV-active compounds for UV detection, method development can be time-consuming. |
| LC-MS | Combination of HPLC separation with mass spectrometric detection. | Separation, identification, and quantification of the main compound and impurities based on their mass-to-charge ratio. | Highly specific and sensitive detection of impurities, even at trace levels. | High specificity and sensitivity, provides molecular weight information for impurity identification.[7][8] | Matrix effects can suppress ion formation, more complex instrumentation. |
| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. | Identification and quantification of volatile impurities, residual solvents, or thermal decomposition products. | Assessment of volatile organic impurities and potential degradation products.[9] | Excellent for volatile and thermally stable compounds, high sensitivity. | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[9] |
| Elemental Analysis (CHNS) | Combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂, SO₂). | Determination of the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur). | Comparison of the experimentally determined elemental composition with the theoretical values for the pure compound.[7][10] | Provides fundamental information about the elemental composition, can indicate the presence of inorganic or solvent impurities. | Does not distinguish between the main compound and isomers or impurities with the same elemental composition. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the sample. | Qualitative identification of impurities with different functional groups than the main compound.[1][11] | Fast, simple, and non-destructive, provides information about the types of chemical bonds present. | Not inherently quantitative, may not be sensitive to small amounts of impurities with similar functional groups. |
| Single Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Unambiguous determination of the three-dimensional molecular structure. | Provides the definitive structure of the crystalline material, confirming the absence of co-crystallized impurities. | Provides the absolute structure of the molecule, can reveal the presence of solvates or co-formers. | Requires a high-quality single crystal, which can be challenging to grow. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative methodologies for the key analytical techniques.
Quantitative ³¹P NMR Spectroscopy
Principle: ³¹P NMR spectroscopy is a powerful tool for the quantitative analysis of phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[1] By integrating the signal of the dithiophosphinate against a certified internal standard of known concentration, the purity of the synthesized compound can be accurately determined.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized dithiophosphinate and a suitable internal standard (e.g., triphenyl phosphate of known purity) into an NMR tube.
-
Solvent: Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves both compounds. For compounds with exchangeable protons, aprotic solvents like DMSO-d₆ are preferred to avoid deuterium exchange effects.[12]
-
NMR Acquisition: Acquire the ³¹P NMR spectrum using a high-field NMR spectrometer. Key parameters to optimize for quantitative analysis include:
-
Pulse Angle: A 90° pulse angle should be used.
-
Relaxation Delay (d1): A long relaxation delay (typically 5-7 times the longest T₁ relaxation time of the phosphorus nuclei being quantified) is crucial to ensure complete relaxation of all signals.
-
Proton Decoupling: Inverse-gated proton decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) while maintaining sharp singlets.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the dithiophosphinate and the internal standard.
-
Calculate the purity of the dithiophosphinate using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std
Where:
-
I = Integral value
-
N = Number of phosphorus atoms
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a solid stationary phase (packed in a column) and a liquid mobile phase. For purity analysis, the area of the peak corresponding to the dithiophosphinate is compared to the total area of all peaks in the chromatogram.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.[3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[3] A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute more hydrophobic impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is common.[3]
-
Detection Wavelength: The UV detection wavelength should be set to the λmax of the dithiophosphinate to ensure maximum sensitivity.
-
Injection Volume: Typically 10-20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized dithiophosphinate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area normalization method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Method Validation: A comprehensive validation of the HPLC method should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for identifying and quantifying trace-level impurities.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC method described above, a reversed-phase separation is typically used. The mobile phase composition may need to be optimized for MS compatibility (e.g., using volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers).
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the structure of the dithiophosphinate.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of known impurities.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flow rates to achieve maximum sensitivity.
-
-
Data Analysis:
-
Extract ion chromatograms for the parent ion of the dithiophosphinate and any identified impurities.
-
Purity can be estimated by area normalization of the extracted ion chromatograms. For accurate quantification, a calibration curve using a reference standard is necessary.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Workflow for dithiophosphinate purity analysis.
Conclusion
A multi-faceted approach employing a combination of these analytical techniques is the most robust strategy for comprehensively verifying the purity of synthesized dithiophosphinates. While ³¹P NMR and HPLC are often the primary methods for quantitative purity assessment, LC-MS provides invaluable information for impurity identification. Elemental analysis serves as a fundamental check of the bulk sample's composition, and FTIR and single-crystal X-ray crystallography offer complementary structural information. By carefully selecting and validating the appropriate analytical methods, researchers can ensure the quality and reliability of their synthesized compounds, a critical requirement for advancing drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. quantitative-31-p-nmr-for-the-purity-determination-of-the-organophosphorus-compound-brigatinib-and-its-method-validation - Ask this paper | Bohrium [bohrium.com]
- 3. rsc.org [rsc.org]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Chromatoprobe as a sample-sparing technique for residual solvent analysis of drug discovery candidates by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Di(isobutyl)dithiophosphinate and Other Thiol Collectors in Mineral Flotation
In the realm of mineral processing, the selection of an appropriate collector is paramount to achieving optimal recovery and selectivity of valuable minerals from ore. Thiol collectors are the workhorse for the flotation of sulfide minerals, and among them, sodium di(isobutyl)dithiophosphinate (DTPINa) has emerged as a potent and selective reagent. This guide provides an objective comparison of DTPINa with other commonly used thiol collectors, supported by experimental data, detailed methodologies, and logical visualizations to aid researchers and professionals in making informed decisions.
Performance Comparison of Thiol Collectors
The efficacy of a collector is determined by its ability to selectively adsorb onto the surface of the target mineral, rendering it hydrophobic and facilitating its attachment to air bubbles in the flotation cell. The following tables summarize the comparative performance of this compound against other thiol collectors in the flotation of various sulfide minerals.
Chalcopyrite (CuFeS₂) Flotation
Table 1: Collector Performance in Chalcopyrite Flotation
| Collector | Dosage (mg/L) | pH | Chalcopyrite Recovery (%) | Pyrite Recovery (%) | Reference |
| This compound (DTPINa) | 12 | 8 | 96.2 | 13.5 | [1] |
| Butyl Xanthate | 10 | ~8 | ~85 | ~40 | [1] |
| Z-200 (Thionocarbamate) | 10 | ~8 | ~90 | ~30 | [1] |
| Di-ethyl-dithiophosphate (di C2-DTP) | 0.139 mol/ton | Natural | High | - | [2] |
| Ethyl Xanthate (C2-X) | 0.139 mol/ton | Natural | Lower than di C2-DTP | - | [2] |
*Dosage expressed in mol/ton of ore.
Galena (PbS) and Sphalerite (ZnS) Flotation
Table 2: Collector Performance in Galena and Sphalerite Flotation
| Collector | Dosage (mg/L) | pH | Galena Recovery (%) | Sphalerite Recovery (%) | Reference |
| This compound (DTPINa) | 50 | 11 | 91.7 | 16.9 | [1] |
Key Performance Insights
This compound consistently demonstrates a high collecting power for chalcopyrite and galena.[1] Its key advantage lies in its superior selectivity against pyrite, a common gangue mineral in copper ores. As shown in Table 1, at a pH of 8, DTPINa achieved a chalcopyrite recovery of 96.2% while maintaining a low pyrite recovery of only 13.5%.[1] This high selectivity is a significant benefit in producing cleaner concentrates.
In comparison, traditional xanthate collectors, while effective, tend to be less selective, resulting in higher recovery of pyrite. Thionocarbamates (like Z-200) can offer a good balance of recovery and selectivity, but DTPINa appears to offer a distinct advantage in pyrite depression.[1] Dithiophosphates are also widely used, and while they can provide high copper recoveries, their selectivity can vary.[2]
For lead and zinc sulfide ores, DTPINa shows strong collecting capabilities for galena while exhibiting low affinity for sphalerite, especially at a high pH of 11.[1] This makes it a suitable collector for the selective flotation of galena from sphalerite.
The use of collector mixtures is also a common practice to leverage synergistic effects. For instance, mixtures of xanthates and dithiophosphates have been shown to yield superior copper recoveries compared to using either collector alone.[2]
Experimental Protocols
The following provides a generalized methodology for laboratory-scale flotation experiments designed to evaluate and compare the performance of different thiol collectors.
Sample Preparation
-
Crushing and Grinding: The ore sample is first crushed to a suitable size (e.g., -2 mm) and then ground in a laboratory ball mill. The grinding is typically done in a slurry with a specific solids concentration (e.g., 50-65% w/w) to achieve a target particle size distribution (e.g., 80% passing 75 µm). The grinding medium can be steel or ceramic balls.
-
Mineralogical and Chemical Analysis: A representative sample of the ground ore is taken for mineralogical analysis (e.g., XRD, QEMSCAN) to identify the valuable and gangue minerals and for chemical analysis (e.g., AAS, ICP-OES) to determine the head grades of the elements of interest.
Flotation Procedure
-
Pulp Preparation: The ground slurry is transferred to a laboratory flotation cell (e.g., Denver-type) and diluted with water to the desired pulp density (e.g., 30-40% solids).
-
pH Adjustment: The pH of the pulp is adjusted to the target value using reagents such as lime (Ca(OH)₂), sodium carbonate (Na₂CO₃), or sulfuric acid (H₂SO₄). The pH is monitored and maintained throughout the experiment.
-
Depressant Addition (if applicable): Depressants, such as sodium cyanide or zinc sulfate, may be added to selectively inhibit the flotation of certain minerals (e.g., pyrite, sphalerite). A conditioning time is allowed for the depressant to interact with the mineral surfaces.
-
Collector Addition and Conditioning: The collector (e.g., DTPINa, xanthate) is added to the pulp at a specific dosage. The pulp is then conditioned for a set period (e.g., 2-5 minutes) to allow for the collector to adsorb onto the target mineral surfaces.
-
Frother Addition and Conditioning: A frother (e.g., MIBC, pine oil) is added to the pulp to create a stable froth. The pulp is conditioned for a shorter period (e.g., 1-2 minutes) after frother addition.
-
Flotation: Air is introduced into the cell at a controlled flow rate to generate bubbles. The froth, carrying the hydrophobic mineral particles, is collected from the top of the cell for a specific duration (e.g., 10-20 minutes). The froth is typically collected in timed intervals.
-
Product Handling: The collected concentrate and the remaining tailings are filtered, dried, and weighed.
-
Analysis: The concentrate and tailings are assayed for their elemental content to calculate the recovery and grade of the valuable minerals.
Visualizing Experimental and Logical Relationships
To better understand the experimental workflow and the logical hierarchy of collector selection, the following diagrams are provided.
References
"assessing the synergistic effects of dithiophosphinates with other flotation reagents"
For researchers, scientists, and professionals in mineral processing, the quest for enhanced efficiency and selectivity in flotation is perpetual. Dithiophosphinates have emerged as a powerful class of collectors, often demonstrating superior performance, particularly when used in synergy with other flotation reagents. This guide provides a comprehensive comparison of dithiophosphinates with alternative reagents, supported by experimental data, detailed protocols, and mechanistic visualizations.
Dithiophosphinates, such as the well-known sodium diisobutyl dithiophosphinate (e.g., AeroPhine 3418A), have carved a niche in the flotation of various sulfide minerals, including those of copper, lead, zinc, nickel, and precious metals. Their primary advantage lies in their selectivity, especially in complex ores with high pyrite content. When combined with other reagents like xanthates, dithiophosphates, and frothers, dithiophosphinates can unlock synergistic effects that lead to significant improvements in recovery and concentrate grade.
Comparative Performance Analysis
The synergistic application of dithiophosphinates with other collectors can lead to marked improvements in flotation performance. The following tables summarize quantitative data from various studies, comparing the performance of dithiophosphinate-based reagent schemes with traditional collector systems.
Table 1: Synergistic Effect of Dithiophosphate and Xanthate on Copper Ore Flotation
| Collector System | Collector Ratio (SIBX:DBD) | Copper Grade (%) | Copper Recovery (%) |
| Sodium Isobutyl Xanthate (SIBX) only | - | 18.2 | 91.5 |
| Disec-butyl Dithiophosphate (DBD) only | - | 19.4 | 95.3 |
| SIBX + DBD | 1:3 | 24.7 | 96.3 |
| SIBX + DBD | 1:1 | 22.5 | 94.8 |
| SIBX + DBD | 3:1 | 20.1 | 93.2 |
| Data sourced from a study on a new copper ore deposit in Northern Norway. |
Table 2: Performance Comparison of Dithiophosphinate and Xanthate in Lead-Zinc Ore Flotation
| Mineral | Collector | pH | Concentrate Grade (%) | Recovery (%) |
| Lead (Galena) | Aero 3418 A (Dithiophosphinate) | 8 | ~18 | ~85 |
| Lead (Galena) | Potassium Ethyl Xanthate | 8 | ~15 | ~82 |
| Zinc (Sphalerite) | Aero 3477 (Dithiophosphinate-based) | 6 | 42.9 | 76.7 |
| Zinc (Sphalerite) | Potassium Amyl Xanthate | 6 | ~38 | ~70 |
| Data adapted from a study on a low-grade lead-zinc ore.[1] |
Table 3: Impact of Dithiophosphinate as a Secondary Collector on Nickel Ore Flotation
While specific tabular data is limited in publicly available literature, plant trials have demonstrated that the addition of a low dosage of a dithiophosphinate promoter (like AEROPHINE 3418A) as a secondary collector to a xanthate-based primary collector can increase nickel recovery by approximately 0.5-1.0% without negatively impacting the concentrate grade. This improvement is often attributed to the enhanced recovery of finely disseminated nickel sulfides.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the assessment of dithiophosphinate performance.
Protocol 1: Comparative Flotation of Copper Sulfide Ore
-
Ore Preparation: A representative sample of the copper ore is crushed and ground to a target particle size of 80% passing 75 µm.
-
Pulp Preparation: The ground ore is slurried in a flotation cell with water to achieve a pulp density of 35% solids. The pH is adjusted to the desired level (e.g., natural pH or a regulated pH of 9) using lime or sulfuric acid.
-
Reagent Conditioning:
-
Depressant (if required): A depressant for pyrite, such as sodium metabisulfite, is added and conditioned for 5 minutes.
-
Collector Addition: The collector(s) are added in the desired dosage and ratio (e.g., SIBX only, DBD only, or a mixture of SIBX and DBD). The pulp is conditioned for a further 3 minutes.
-
Frother Addition: A frother, such as Methyl Isobutyl Carbinol (MIBC), is added at a constant dosage, and the pulp is conditioned for 1 minute.
-
-
Flotation: Air is introduced into the cell to generate a froth. The froth is collected for a specified time (e.g., 15 minutes), with concentrate fractions collected at timed intervals.
-
Analysis: The collected concentrate and tailings are dried, weighed, and assayed for copper content to determine the grade and recovery.
Protocol 2: Selective Flotation of Lead-Zinc Ore
-
Ore Preparation: A lead-zinc sulfide ore is crushed and ground to a P80 of 100 µm.
-
Lead Flotation Circuit:
-
The pulp is conditioned with a zinc depressant (e.g., zinc sulfate) and a pyrite depressant (e.g., sodium cyanide) at a pH of 8.0.
-
The lead collector (Aero 3418 A or xanthate) is added and conditioned.
-
A frother is added, and lead flotation is carried out to collect the galena concentrate.
-
-
Zinc Flotation Circuit:
-
The tailings from the lead circuit are transferred to a separate flotation cell.
-
The pulp is activated with copper sulfate to activate the sphalerite.
-
The pH is adjusted to 6.0.
-
The zinc collector (Aero 3477 or xanthate) is added and conditioned.
-
A frother is added, and zinc flotation is performed to collect the sphalerite concentrate.
-
-
Analysis: All products are analyzed for their lead and zinc content to calculate grade and recovery for each stage.
Mechanistic Insights and Visualizations
The synergistic effects of dithiophosphinates arise from a combination of mechanisms, including co-adsorption on the mineral surface, modification of the froth phase, and interactions with other reagents at the air-water interface.
Co-adsorption and Enhanced Hydrophobicity
When used in combination, dithiophosphinates and other collectors like xanthates can co-adsorb onto the surface of sulfide minerals. This can lead to a more densely packed and more hydrophobic collector layer than what can be achieved with a single collector. This enhanced hydrophobicity increases the attachment efficiency of the mineral particles to air bubbles.
Caption: Co-adsorption of xanthate and dithiophosphinate on a mineral surface.
Froth Phase Modification
Dithiophosphinates can also influence the properties of the froth phase. They can contribute to the formation of a more stable and selective froth, which allows for better drainage of entrained gangue particles, leading to a higher concentrate grade. This is particularly beneficial in the flotation of fine particles.
Caption: Workflow of dithiophosphinate's effect on the froth phase.
Interaction at the Air-Water Interface
Research suggests that dithiophosphinates can interact with frother molecules at the air-water interface of the flotation bubbles. This interaction can lead to a more robust bubble surface, which in turn enhances the attachment of hydrophobic mineral particles and improves the overall flotation kinetics.
Caption: Synergistic interaction at the air-water interface.
References
"benchmarking the performance of sodium di(isobutyl)dithiophosphinate against industry standards"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of sodium di(isobutyl)dithiophosphinate (DTPINa) against industry-standard thiol collectors in the flotation of sulfide minerals. The data presented is compiled from various studies to offer an objective comparison, supported by detailed experimental protocols and visual representations of the underlying chemical interactions.
Performance Benchmark: this compound vs. Industry Standards
The following tables summarize the flotation recovery of valuable minerals using this compound and other commonly used thiol collectors. These results highlight the performance of DTPINa in various ore types and under different pH conditions.
Table 1: Flotation Recovery of Chalcopyrite and Pyrite
| Collector | Dosage (mg/L) | pH | Chalcopyrite Recovery (%) | Pyrite Recovery (%) | Reference |
| This compound (DTPINa) | 12 | 8 | 96.2 | 13.5 | [1] |
| Butyl Xanthate | 10 | Varied | < 90 (decreases with pH) | ~45 (at pH 8) | [2] |
| Z-200 (Thionocarbamate) | 10 | Varied | < 90 (decreases with pH) | ~30 (at pH 8) | [2] |
Table 2: Flotation Recovery of Galena and Sphalerite
| Collector | Dosage (mg/L) | pH | Galena Recovery (%) | Sphalerite Recovery (%) | Reference |
| This compound (DTPINa) | 50 | 11 | 91.7 | 16.9 | [1] |
| Ammonium Dibutyl Dithiophosphate | 50 | 11 | < 91.7 | < 16.9 | |
| Sodium Diethyldithiocarbamate | 50 | 11 | < 91.7 | < 16.9 |
Experimental Protocols
The following is a detailed methodology for conducting comparative bench-scale flotation tests to evaluate the performance of different collectors.
Sample Preparation and Characterization
-
Ore Sample: Obtain a representative sample of the desired sulfide ore (e.g., chalcopyrite, galena-sphalerite ore).
-
Crushing and Grinding: Crush the ore to a size of -10 mesh. Subsequently, grind the crushed ore in a ball mill to achieve a target particle size distribution, typically 80% passing 75 µm.
-
Mineralogical Analysis: Conduct mineralogical analysis (e.g., XRD, QEMSCAN) to determine the head grade and mineral composition of the ore.
Bench-Scale Flotation Procedure
-
Flotation Cell: Utilize a laboratory-scale flotation machine (e.g., Denver D-12) with a 1.5 L cell.
-
Pulp Preparation: Prepare a slurry by adding a specific weight of the ground ore (e.g., 500 g) to a known volume of water (e.g., 1 L) to achieve the desired pulp density.
-
pH Adjustment: Adjust the pulp pH to the desired level using a pH regulator (e.g., lime or NaOH for alkaline, H₂SO₄ for acidic). Allow the pulp to condition for a set time (e.g., 3 minutes).
-
Collector Addition: Add the collector solution of a specific concentration to the pulp. Condition the pulp for a predetermined time (e.g., 5 minutes) to allow for collector adsorption onto the mineral surfaces.
-
Frother Addition: Add a frother (e.g., MIBC - Methyl Isobutyl Carbinol) at a constant dosage to the pulp and condition for a shorter period (e.g., 2 minutes).
-
Flotation: Introduce air into the cell at a controlled flow rate to generate a froth. Collect the froth concentrate at timed intervals (e.g., 1, 3, 5, 10 minutes).
-
Product Handling: Filter, dry, and weigh the collected concentrate and the remaining tailings.
-
Analysis: Analyze the concentrate and tailings for their elemental content to calculate the recovery and grade of the valuable minerals.
Visualizing the Flotation Process and Collector Interaction
The following diagrams, generated using Graphviz, illustrate the experimental workflow for comparative flotation testing and the proposed mechanism of collector adsorption on a mineral surface.
Caption: Experimental workflow for comparative bench-scale flotation testing.
Caption: Proposed mechanism of dithiophosphinate collector adsorption on a sulfide mineral surface.
References
A Comparative Guide to the Industrial Implementation of Sodium Di(isobutyl)dithiophosphinate in Sulfide Ore Flotation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium di(isobutyl)dithiophosphinate's performance against other alternatives in the industrial context of sulfide ore flotation. The information presented is supported by experimental data to aid in the evaluation and potential implementation of this collector in mineral processing operations.
Performance Comparison: this compound vs. Alternatives
This compound (DIBDTPi), commercially known as AEROPHINE® 3418A, has demonstrated superior selectivity in the flotation of valuable metal sulfides, particularly in complex polymetallic ores.[1] Its performance is especially notable in the separation of copper and lead sulfides from iron and zinc sulfides.[1][2]
Key Advantages:
-
Enhanced Selectivity: DIBDTPi shows a strong affinity for copper, lead, and precious metal sulfide minerals while exhibiting weaker interactions with gangue sulfides like pyrite and sphalerite.[1][2] This selectivity leads to higher-grade concentrates.
-
Improved Recovery Rates: In various applications, the use of DIBDTPi has been shown to improve the recovery of valuable metals.
-
Favorable Health, Safety, and Environmental (HSE) Profile: Compared to some traditional collectors like xanthates, dithiophosphinates are reported to have a more attractive HSE profile.[1]
The following tables summarize quantitative data from comparative laboratory studies.
Table 1: Chalcopyrite (Copper Sulfide) vs. Pyrite (Iron Sulfide) Flotation
This table presents the recovery of chalcopyrite and pyrite using this compound as a collector at a pH of 8. The data highlights the collector's selectivity for chalcopyrite over pyrite.
| Collector Dosage (mg/L) | Chalcopyrite Recovery (%) | Pyrite Recovery (%) |
| 4 | 85.2 | 8.1 |
| 8 | 92.5 | 10.7 |
| 12 | 96.2 | 13.5 |
| 16 | 97.1 | 15.2 |
| 20 | 97.8 | 16.8 |
Data sourced from single mineral flotation experiments.[2]
Table 2: Galena (Lead Sulfide) vs. Sphalerite (Zinc Sulfide) Flotation
This table shows the recovery of galena and sphalerite with this compound at a pH of 11, demonstrating its selectivity for galena in a lead-zinc separation scenario.
| Collector Dosage (mg/L) | Galena Recovery (%) | Sphalerite Recovery (%) |
| 10 | 78.5 | 10.3 |
| 20 | 85.1 | 12.6 |
| 30 | 88.9 | 14.8 |
| 40 | 90.8 | 16.1 |
| 50 | 91.7 | 16.9 |
Data sourced from single mineral flotation experiments.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in sulfide mineral flotation.
Single Mineral Flotation Experiment
This protocol outlines the procedure for assessing the collecting performance of DIBDTPi on individual sulfide minerals.
Methodology:
-
Mineral Preparation: High-purity single mineral samples (e.g., chalcopyrite, pyrite, galena, sphalerite) are crushed, ground, and sieved to a specific particle size range (e.g., -74+38 µm). The ground minerals are then washed with distilled water to remove fine particles and stored in a vacuum desiccator.
-
Pulp Preparation: A specified amount of the prepared mineral (e.g., 2.0 g) is added to a flotation cell (e.g., 40 mL) with distilled water.
-
pH Adjustment: The pH of the mineral pulp is adjusted to the desired level (e.g., 8 for Cu-Fe separation, 11 for Pb-Zn separation) using HCl or NaOH solutions and conditioned for a set time (e.g., 2 minutes).
-
Collector Addition: A solution of this compound of a specific concentration is added to the pulp, followed by a conditioning period (e.g., 3 minutes).
-
Frother Addition: A frother, such as methyl isobutyl carbinol (MIBC), is added to the pulp, followed by a brief conditioning period (e.g., 1 minute).
-
Flotation: Air is introduced into the cell at a constant flow rate to generate a froth. The froth is collected for a specified duration (e.g., 5 minutes).
-
Analysis: The collected froth product and the tailings remaining in the cell are dried, weighed, and assayed to calculate the mineral recovery.
Natural Ore Flotation Experiment
This protocol describes a typical procedure for evaluating the performance of DIBDTPi on a complex sulfide ore.
Methodology:
-
Ore Grinding: A representative sample of the ore is ground in a ball mill with a specific grinding media and water to achieve a target particle size distribution (e.g., 80% passing 75 µm).
-
Pulp Density Adjustment: The ground ore slurry is transferred to a flotation cell, and the pulp density is adjusted to a specific percentage of solids.
-
Depressant and pH Modifier Addition: Depressants (e.g., lime for pyrite depression) and pH modifiers are added to the pulp and conditioned for a predetermined time.
-
Collector Staging: this compound is added in stages (e.g., to the grinding mill and/or conditioning tank) to optimize its interaction with the target minerals.
-
Rougher Flotation: Air is introduced to the flotation cell to generate a froth, and the rougher concentrate is collected.
-
Cleaner Flotation: The rougher concentrate is then subjected to one or more stages of cleaner flotation to upgrade the concentrate to the final desired grade. Additional collector and frother may be added during the cleaner stages.
-
Scavenger Flotation: The tailings from the rougher flotation may be passed through a scavenger flotation stage to recover any remaining valuable minerals.
-
Product Analysis: All products (final concentrate, cleaner tailings, and scavenger tailings) are filtered, dried, weighed, and assayed for their metal content to determine the overall recovery and concentrate grade.
Visualizations
The following diagrams illustrate key aspects of the industrial implementation and mechanism of action of this compound.
Caption: A simplified workflow of a typical industrial mineral flotation circuit.
Caption: Adsorption mechanism of DIBDTPi on chalcopyrite versus pyrite.
Caption: A decision guide for collector selection based on ore characteristics.
References
A Comparative Guide: Unveiling Dithiophosphinate Adsorption on Minerals with Infrared and UV-Vis Spectroscopy
For researchers, scientists, and drug development professionals, understanding the interactions between molecules and mineral surfaces is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, for studying the adsorption of dithiophosphinate collectors on various mineral surfaces. By presenting detailed experimental protocols, quantitative data, and visual workflows, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific needs.
Principles and Applications: A Tale of Two Spectroscopies
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are both absorption-based techniques that probe the interaction of electromagnetic radiation with a sample. However, they operate in different regions of the electromagnetic spectrum and thus provide distinct molecular-level information.
Infrared (IR) spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, investigates the vibrational transitions of molecular bonds. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. In the context of mineral flotation, FTIR is invaluable for identifying the functional groups of the collector molecule that are involved in the adsorption process and for elucidating the nature of the chemical bonds formed between the collector and the mineral surface. This technique provides qualitative insights into the adsorption mechanism, such as whether the interaction is chemisorption or physisorption.
UV-Visible (UV-Vis) spectroscopy , on the other hand, examines electronic transitions within a molecule. Molecules containing chromophores (light-absorbing groups) absorb light in the UV-Vis region, promoting electrons to higher energy orbitals. The amount of light absorbed is directly proportional to the concentration of the absorbing species in a solution, a principle governed by the Beer-Lambert Law. Consequently, UV-Vis spectroscopy is a powerful tool for the quantitative analysis of collector concentration in solution, allowing for the determination of adsorption capacity and the study of adsorption kinetics.
Quantitative Data Presentation: A Comparative Look at Dithiophosphinate Adsorption
The efficiency of a flotation collector is directly related to its ability to selectively adsorb onto the surface of the target mineral. The following tables summarize key quantitative data on the performance of sodium diisobutyl dithiophosphinate (DTPINa) as a collector for various sulfide minerals, primarily based on flotation recovery data which serves as a strong indicator of adsorption.
| Mineral | Collector Dosage (mg/L) | Pulp pH | Flotation Recovery (%) | Reference |
| Chalcopyrite | 12 | 8 | 96.2 | |
| Pyrite | 12 | 8 | 13.5 | |
| Galena | 50 | 11 | 91.7 | |
| Sphalerite | 50 | 11 | 16.9 |
Table 1: Effect of Collector Dosage and pH on the Flotation Recovery of Sulfide Minerals with DTPINa. This table clearly demonstrates the high selectivity of DTPINa for chalcopyrite and galena over pyrite and sphalerite under specific pH conditions.
| Mineral | DTPINa Dosage (mg/L) | Adsorption Capacity | Reference |
| Chalcopyrite | Proportional to dosage | Higher than pyrite and sphalerite | |
| Galena | Proportional to dosage | Higher than pyrite and sphalerite | |
| Pyrite | Proportional to dosage | Lower than chalcopyrite and galena | |
| Sphalerite | Proportional to dosage | Lower than chalcopyrite and galena |
Table 2: Relative Adsorption Capacity of DTPINa on Sulfide Minerals. As determined by adsorption measurements, the adsorption capacity of DTPINa is directly related to its concentration in the solution and is significantly higher on the surfaces of chalcopyrite and galena.
Experimental Protocols: A Step-by-Step Guide
Reproducible and accurate results are contingent upon well-defined experimental protocols. The following sections provide detailed methodologies for studying dithiophosphinate adsorption on minerals using both FTIR and UV-Vis spectroscopy.
Infrared (IR) Spectroscopy for Mechanistic Studies
Objective: To identify the functional groups of dithiophosphinate involved in the adsorption process and to determine the nature of the interaction with the mineral surface.
Methodology: Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
-
Sample Preparation:
-
Grind the pure mineral sample to a fine powder (typically < 5 µm) using an agate mortar and pestle to minimize light scattering.
-
Prepare a dithiophosphinate solution of the desired concentration.
-
Condition the mineral powder with the dithiophosphinate solution for a specified time to allow for adsorption equilibrium to be reached.
-
Filter, wash with deionized water to remove any unadsorbed collector, and dry the treated mineral sample in a vacuum oven at a low temperature to avoid thermal degradation of the adsorbed species.
-
For analysis, thoroughly mix a small amount of the dried, treated mineral powder (e.g., 1-5% by weight) with a non-absorbing, IR-transparent matrix such as potassium bromide (KBr) powder.
-
-
Instrumental Analysis:
-
Collect a background spectrum of the pure KBr powder.
-
Place the prepared mineral-KBr mixture in the DRIFTS accessory sample cup.
-
Collect the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum is typically presented in Kubelka-Munk units, which are proportional to the concentration of the absorbing species.
-
-
Data Interpretation:
-
Compare the spectrum of the dithiophosphinate-treated mineral with the spectra of the pure mineral and the pure dithiophosphinate collector.
-
Identify new peaks or shifts in existing peaks in the spectrum of the treated mineral. These changes provide evidence of adsorption and can be assigned to specific vibrational modes of the dithiophosphinate molecule interacting with the mineral surface. For instance, shifts in the P-S stretching vibrations can indicate the formation of metal-sulfur bonds.
-
UV-Vis Spectroscopy for Quantitative Analysis
Objective: To determine the amount of dithiophosphinate adsorbed onto the mineral surface by measuring the decrease in its concentration in the solution.
Methodology: Adsorption Isotherm Study
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of dithiophosphinate with a known concentration.
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the dithiophosphinate using a UV-Vis spectrophotometer. The λmax is determined by scanning the UV-Vis spectrum of a dilute dithiophosphinate solution.
-
Plot a calibration curve of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert Law.
-
-
Adsorption Experiment:
-
Add a known mass of the finely ground mineral to a series of flasks containing a fixed volume of dithiophosphinate solutions of varying initial concentrations.
-
Agitate the flasks for a predetermined time to ensure adsorption equilibrium is reached.
-
Separate the mineral particles from the solution by centrifugation or filtration.
-
Carefully collect the supernatant.
-
-
Analysis and Calculation:
-
Measure the absorbance of the supernatant from each flask at the λmax determined earlier.
-
Using the calibration curve, determine the equilibrium concentration (Ce) of dithiophosphinate remaining in the solution.
-
Calculate the amount of dithiophosphinate adsorbed onto the mineral (qe) using the following mass balance equation: qe = (C0 - Ce) * V / m Where:
-
qe is the adsorption capacity (e.g., in mg/g)
-
C0 is the initial dithiophosphinate concentration (e.g., in mg/L)
-
Ce is the equilibrium dithiophosphinate concentration (e.g., in mg/L)
-
V is the volume of the solution (e.g., in L)
-
m is the mass of the mineral (e.g., in g)
-
-
-
Data Interpretation:
-
Plot the adsorption capacity (qe) as a function of the equilibrium concentration (Ce) to generate an adsorption isotherm. This isotherm provides valuable information about the adsorption process, such as the maximum adsorption capacity of the mineral.
-
Visualization of Workflows and Relationships
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for studying dithiophosphinate adsorption on minerals using FTIR spectroscopy.
Caption: Experimental workflow for quantitative analysis of dithiophosphinate adsorption using UV-Vis spectroscopy.
Caption: Logical relationship between dithiophosphinate, the mineral surface, and the information provided by IR and UV-Vis spectroscopy.
Conclusion: A Synergistic Approach
Both Infrared and UV-Vis spectroscopy are indispensable tools for comprehensively studying the adsorption of dithiophosphinate collectors on mineral surfaces. While FTIR provides crucial qualitative information about the adsorption mechanism at the molecular level, UV-Vis spectroscopy offers robust quantitative data on the extent of adsorption. The choice between these techniques depends on the specific research question. For a complete understanding, a synergistic approach that leverages the strengths of both methods is highly recommended. This integrated methodology allows for a detailed elucidation of the collector-mineral interactions, paving the way for the development of more efficient and selective flotation agents.
Evaluating the Cost-Effectiveness of Sodium Di(isobutyl)dithiophosphinate in Mineral Processing: A Comparative Guide
In the realm of mineral processing, the selection of an appropriate collector is a critical determinant of both metallurgical efficiency and economic viability. Sodium di(isobutyl)dithiophosphinate (DTPINa) has emerged as a potent and selective collector, particularly for sulfide ores. This guide provides an objective comparison of DTPINa's performance and cost-effectiveness against other commonly used reagents, supported by experimental data and detailed methodologies.
Performance Comparison of Flotation Collectors
The efficacy of a collector is primarily measured by its ability to selectively recover valuable minerals while rejecting gangue minerals, leading to a high-grade concentrate. The following tables summarize the comparative performance of this compound against traditional xanthate collectors and other dithiophosphates based on available experimental data.
Table 1: Collector Performance in Chalcopyrite Flotation
| Collector | Dosage (g/t) | pH | Chalcopyrite Recovery (%) | Pyrite Recovery (%) | Concentrate Grade (Cu %) | Reference |
| This compound | 12 | 8 | 96.2 | 13.5 | Not Specified | [1] |
| Butyl Xanthate | 10 (mg/L) | ~8 | ~85 | ~40 | Not Specified | [2] |
| Z-200 (Thionocarbamate) | 10 (mg/L) | ~8 | ~80 | ~35 | Not Specified | [2] |
Table 2: Collector Performance in Galena Flotation
| Collector | Dosage (mg/L) | pH | Galena Recovery (%) | Sphalerite Recovery (%) | Concentrate Grade (Pb %) | Reference |
| This compound | 50 | 11 | 91.7 | 16.9 | Not Specified | [1] |
| Butyl Xanthate | 5 | ~6 | ~95 | ~55 | ~31.54 (in mixed ore) | [3] |
Cost-Effectiveness Analysis
A comprehensive evaluation of a collector's utility extends beyond its technical performance to include its economic efficiency. The cost-effectiveness is a function of the reagent's price, the required dosage to achieve optimal recovery, and the subsequent value of the recovered minerals.
Table 3: Price Comparison of Flotation Collectors
| Collector | Price per Ton (USD) | Source |
| Sodium diisobutyl dithiophosphate | ~$1,410 | [4][5] |
| Sodium Isobutyl Xanthate (SIBX) | $880 - $900 | [6] |
| Potassium Butyl Xanthate (PBX) | $1,100 - $1,520 | [2] |
Note: The price for this compound is estimated based on the price of the closely related sodium diisobutyl dithiophosphate. Prices are subject to market fluctuations.
From the data, while xanthates may have a lower upfront cost per ton, the superior selectivity of this compound can lead to significant downstream cost savings.[7] Higher concentrate grades reduce the energy and reagent consumption in subsequent smelting and refining processes. Furthermore, the ability of DTPINa to operate effectively at different pH ranges can minimize the need for extensive pH modification, further reducing operational costs.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for key experiments typically employed in the evaluation of flotation collectors.
Single Mineral Flotation Test Protocol
This experiment is designed to assess the collecting power and selectivity of a reagent on individual minerals.
1. Sample Preparation:
-
High-purity mineral samples (e.g., chalcopyrite, pyrite, galena, sphalerite) are crushed and ground to a desired particle size, typically below 75 µm.
-
The ground minerals are then washed with deionized water to remove any surface impurities and dried at a low temperature.
2. Flotation Procedure:
-
A specific mass of the single mineral (e.g., 2.0 g) is added to a flotation cell (e.g., 40 mL) with deionized water.
-
The pH of the mineral slurry is adjusted to the desired value using HCl or NaOH.
-
The collector (e.g., this compound) is added at a specific concentration and the slurry is conditioned for a set period (e.g., 3 minutes).
-
A frother (e.g., MIBC) is added, and the slurry is conditioned for an additional period (e.g., 1 minute).
-
Air is introduced into the cell at a constant flow rate to generate a froth.
-
The froth product is collected for a defined time (e.g., 3 minutes).
-
Both the froth product (concentrate) and the remaining slurry (tailings) are collected, dried, and weighed.
-
The recovery is calculated based on the mass distribution between the concentrate and tailings.
Mixed Ore Flotation Test Protocol
This experiment simulates industrial conditions by evaluating the collector's performance on a mixture of valuable and gangue minerals.
1. Ore Sample Preparation:
-
A representative ore sample is crushed and ground to a target particle size distribution.
-
The chemical and mineralogical composition of the ore is determined through assays and analytical techniques.
2. Flotation Procedure:
-
A specific mass of the ground ore is added to a laboratory flotation machine with water to achieve a target pulp density.
-
The pH of the pulp is adjusted as required.
-
Depressants (if necessary to suppress specific minerals) are added and the pulp is conditioned.
-
The collector is added at a predetermined dosage, followed by a conditioning period.
-
The frother is added, and the pulp is conditioned.
-
Air is introduced, and the froth is collected over timed intervals.
-
The collected concentrate and the final tailings are filtered, dried, weighed, and assayed for the valuable metal content.
-
The recovery and concentrate grade are then calculated.
Visualizing the Evaluation Workflow
The logical flow of evaluating the cost-effectiveness of a flotation collector can be visualized as a structured process, from initial performance testing to final economic analysis.
Caption: Workflow for evaluating flotation collector cost-effectiveness.
Signaling Pathway of Collector Action
The fundamental mechanism of a flotation collector involves its selective adsorption onto the surface of the target mineral, rendering it hydrophobic. This allows the mineral to attach to air bubbles and be carried to the froth layer.
Caption: Mechanism of collector action in froth flotation.
References
Safety Operating Guide
Safe Disposal of SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Proper disposal of Sodium Di(isobutyl)dithiophosphinate is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this corrosive material. The information is compiled from safety data sheets and general laboratory waste disposal guidelines.
I. Immediate Safety and Hazard Information
This compound, particularly in a 50% water solution, is a corrosive material that can cause severe skin burns and serious eye damage.[1][2] The high alkalinity (pH > 12) is a primary hazard.[1][2] Always handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[2][3]
Hazard and Safety Data Summary
| Parameter | Value/Instruction | Source |
| Primary Hazard | Corrosive (Causes severe skin burns and eye damage) | [1][2] |
| pH Level | > 12 | [1][2] |
| Oral Toxicity (Rat LD50) | 3350 mg/kg | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [2][3][4] |
| First Aid (Skin Contact) | Wash with plenty of water. Get medical help if irritation or rash occurs.[4] | |
| First Aid (Eye Contact) | Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[4] | |
| Spill Containment | Use absorbent material to collect spills. Prevent entry into sewers and public waters.[2][5] | |
| Hazardous Decomposition | Carbon dioxide, phosphorus oxides, sulfur.[5] |
II. Step-by-Step Disposal Protocol
The primary method for disposing of this compound waste involves neutralization to reduce its corrosivity, followed by appropriate disposal in accordance with local, state, and federal regulations.
Experimental Protocol: Neutralization of Alkaline Waste
Objective: To safely neutralize the high pH of the this compound waste solution to a near-neutral pH (between 6.0 and 9.0) before final disposal.
Materials:
-
This compound waste solution
-
Weak acid (e.g., citric acid or a 1M solution of hydrochloric acid)
-
Large beaker or container (at least 10 times the volume of the waste)
-
Stir bar and stir plate
-
pH meter or pH paper
-
Appropriate PPE (lab coat, safety goggles, face shield, chemical-resistant gloves)
-
Fume hood
Procedure:
-
Preparation: Perform the entire procedure in a certified fume hood. Ensure that an emergency eyewash station and safety shower are accessible.[2] Don appropriate PPE.
-
Dilution: Place the waste container in a larger secondary container or an ice bath to manage any heat generated during neutralization.[2] Slowly and carefully dilute the this compound waste solution by adding it to a large volume of cold water (a dilution ratio of at least 1:10 is recommended).[2]
-
Neutralization: While continuously stirring the diluted solution, slowly add the weak acid. Add the acid dropwise or in very small increments to control the reaction rate and prevent excessive heat generation or splashing.[6]
-
pH Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint: Continue adding the acid until the pH of the solution is stable and within a neutral range (typically between 6.0 and 9.0).[2] Be cautious not to over-acidify the solution.
-
Final Disposal: Once neutralized, the solution must be disposed of. Consult your institution's Environmental Health and Safety (EHS) office or local regulations.
-
Option A: Hazardous Waste Collection: If required by local regulations, or if the solution contains other hazardous components, transfer the neutralized solution to a clearly labeled hazardous waste container for collection by a certified waste disposal company.[3]
-
Option B: Drain Disposal (Conditional): In some jurisdictions, a fully neutralized and non-toxic solution may be permissible for drain disposal, followed by a flush with a large volume of water (e.g., 20 parts water).[2] Crucially, this is only an option if the waste contains no other regulated substances (e.g., heavy metals) and is explicitly permitted by your local wastewater authority and institutional policies. [3][5]
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
IV. Spill Management
In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[2] Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).[2][5] Do not use combustible materials like paper towels. Scoop the absorbed material into a suitable, sealable container for disposal as hazardous waste.[2][5] Prevent the spill from entering sewers or public waterways.[2][5]
Disclaimer: This document provides guidance based on available safety data. Always consult your institution's specific safety protocols and local regulations before handling or disposing of any chemical waste.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Neutralisation and Aqueous Treatment - RED Industries Waste Management Sustainable Solutions [redindustries.co.uk]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
Essential Safety and Operational Guide for Handling Sodium Di(isobutyl)dithiophosphinate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of Sodium Di(isobutyl)dithiophosphinate, including personal protective equipment (PPE) guidelines, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield may be necessary for splash hazards. Contact lenses should not be worn.[1][2] |
| Hands | Chemical Resistant Gloves | Neoprene or nitrile rubber gloves are recommended.[1][3] Before use, confirm impermeability and discard any gloves with signs of wear, tears, or pinholes.[3][4] |
| Body | Protective Clothing | Wear a lab coat, apron, or long-sleeve protective coverall suit.[3][4] For spill cleanup, rubber boots may be necessary.[3] |
| Respiratory | Respirator | If exposure through inhalation is possible, use a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator.[1][5] Use in a well-ventilated area is crucial.[2][3][4] |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is critical. The following table outlines the first-aid measures to be taken.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing.[1] Flush skin with plenty of water for at least 15 minutes.[4] Wash with mild soap and water.[1][6] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[4][7] |
| Ingestion | DO NOT induce vomiting.[1][4] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[1][6] Get immediate medical advice/attention.[1][6] |
Handling and Storage Procedures
Proper handling and storage are essential to prevent accidents and maintain the integrity of the chemical.
Handling:
-
This product should not be mixed with acids, as it can lead to the evolution of toxic and flammable hydrogen sulfide gas.[3][4]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][6]
Storage:
-
Keep containers tightly closed and properly labeled.[3][4][6]
-
Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[4]
Spill and Disposal Procedures
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the area.[1][6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Stop the leak if it is safe to do so. Absorb the spill with inert material such as sand, soil, or vermiculite.[3]
-
Collect: Sweep or shovel the absorbed material into a suitable, clearly identified container for disposal.[1][3]
-
Clean: Finish cleaning the contaminated surface by rinsing with water.[3]
-
Decontaminate: Wash all contaminated clothing before reuse.[3][4][6]
Disposal:
-
Dispose of the waste material via a licensed waste disposal contractor.[3][4]
-
Do not allow the product to enter sewers or public waters.[1][6] If this occurs, notify the relevant authorities.[1][6]
Chemical Spill Response Workflow
The following diagram illustrates the step-by-step workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
